2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Description
Properties
IUPAC Name |
2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178573 | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-48-6, 62128-61-4 | |
| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2387-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (DAHNP), a critical intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications, grounding all claims in authoritative references.
Introduction and Strategic Importance
This compound, often abbreviated as DAHNP, is a heterocyclic compound belonging to the pyrimidine family. Its strategic importance lies not in its final application, but in its role as a versatile precursor, particularly in the synthesis of purine derivatives. The presence of multiple reactive sites—two amino groups, a hydroxyl group, and a nitroso group—on the pyrimidine ring makes it a valuable building block for constructing more complex molecular architectures.[1]
Notably, DAHNP is a key intermediate in the industrial production of guanine, which is a fundamental component for synthesizing a class of broad-spectrum antiviral drugs known as "-lovirs" (e.g., Acyclovir, Ganciclovir) and the essential vitamin Folic Acid (Vitamin B9).[2] Recent research has also highlighted its potential as a standalone therapeutic agent, showing antibiotic activity against pathogenic bacteria like Clostridioides difficile.[1][3]
Caption: Strategic role of DAHNP as a chemical intermediate.
Physicochemical and Spectroscopic Profile
DAHNP presents as a pale red to light red solid.[1] Its high melting point is characteristic of heterocyclic compounds with strong intermolecular hydrogen bonding capabilities, afforded by the amino and hydroxyl groups.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1][4] |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | > 360 °C | [1] |
| Boiling Point | ~271.6 °C (Predicted) | [1] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of DAHNP.
-
Mass Spectrometry: Electron ionization mass spectrometry shows a characteristic molecular ion peak at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[1] This peak confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. A reported spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching of the pyrimidine ring), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (C-N stretching).[6]
Synthesis Methodologies: A Protocol-Driven Approach
The most common and industrially relevant synthesis of DAHNP involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine. The choice of an acidic medium is critical, as it is required to generate the nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.
Caption: Key components in the synthesis of DAHNP.
Experimental Protocol: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
This protocol is synthesized from established laboratory procedures.[6] The causality for each step is explained to provide field-proven insight.
-
Vessel Preparation and Reagent Addition: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water to create a suspension.
-
Expertise & Experience: Using a large volume of water is necessary due to the limited solubility of the starting material. Constant stirring is essential to maximize the surface area available for reaction.
-
-
Addition of Nitrite Source: To this suspension, add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water.
-
In Situ Generation of Nitrous Acid: While stirring vigorously with a magnetic stirrer, introduce 40 mL of glacial acetic acid drop-wise.
-
Causality: The slow, drop-wise addition of acid is critical. A rapid addition would generate a high local concentration of nitrous acid, leading to decomposition and the formation of unwanted nitrogen oxide byproducts. Acetic acid is a preferred choice over strong acids like sulfuric acid in some protocols as it provides a buffered pH environment (around 5.0), which is optimal for nitrosation and minimizes side reactions.[2][6]
-
-
Reaction and Precipitation: Continue stirring the mixture. The formation of the desired product, this compound, will be observed as a precipitate.
-
Isolation and Purification: Filter the precipitate, wash with water to remove any unreacted salts and acid, and then dry. This procedure can yield up to 80% of the theoretical maximum.[6]
-
Trustworthiness: The self-validating aspect of this protocol lies in the visual confirmation of the product precipitating from the solution and the high yield of the target compound, which can be confirmed by spectroscopic analysis post-synthesis.
-
An alternative patented method involves a cyclization reaction between methyl cyanoacetate and a guanidine salt, followed by nitrosation in a dilute formic acid solution, which facilitates easier recovery of solvents and reagents.[2]
Core Reactivity and Synthetic Utility
The synthetic value of DAHNP is unlocked through the transformation of its nitroso group. This functionality serves as a masked amino group, which can be revealed through reduction.
Caption: Key chemical transformations of DAHNP.
A. Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)
The conversion of the nitroso group to a primary amine is the most critical reaction of DAHNP. This creates the 2,4,5-triaminopyrimidine core necessary for the subsequent annulation to form the imidazole ring of the purine system.[7]
Protocol: Reduction using Sodium Dithionite [6]
-
Suspension: Add 52 g of DAHNP to a beaker containing 440 mL of hot (80 °C) distilled water. Stir to maintain a suspension.
-
Solubilization: Place the beaker in a 90 °C water bath and add 46 mL of a 20% sodium hydroxide solution to increase the solubility of the DAHNP.
-
Causality: The hydroxyl group on the pyrimidine ring is acidic and can be deprotonated by a base. The resulting sodium salt is more soluble in water, which is essential for an efficient reaction in the aqueous phase.
-
-
Reduction: Add 150 g of sodium dithionite in 20 g portions at 20-minute intervals.
-
Expertise & Experience: Sodium dithionite is a powerful but unstable reducing agent. Adding it portion-wise maintains a consistent reducing environment without causing a violent exothermic reaction or rapid decomposition of the reagent.
-
-
Isolation: After the addition is complete, the resulting TAHP can be isolated, often as a sulfate salt, for the next synthetic step.[6][7]
Alternatively, catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) at elevated temperature and pressure is a cleaner and often more efficient industrial method.[7]
B. Acylation and Other Reactions
DAHNP can also undergo acylation. When treated with formamide, it can be converted to 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.[1][8] This reaction combines both reduction of the nitroso group and formylation of the resulting amine in a single step.[9]
Safety and Handling
As with any laboratory chemical, proper handling of DAHNP is paramount. Safety Data Sheets (SDS) provide the primary source of information.
-
Hazards: DAHNP is classified as causing skin irritation (H315) and serious eye irritation (H319).[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[10][11][12]
-
Handling: Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[12] Wash hands and any exposed skin thoroughly after handling.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place, protected from light.[5][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12] The compound is stable under normal storage conditions.[10][12]
Conclusion
This compound is a cornerstone intermediate whose chemical properties are dictated by the interplay of its multiple functional groups. Its straightforward synthesis via nitrosation and, more importantly, the facile reduction of its nitroso group, solidifies its role as the principal gateway to 2,4,5-triaminopyrimidines. This reactivity is directly harnessed in the large-scale synthesis of essential antiviral medications and vitamins. Understanding the nuanced protocols for its synthesis and reaction is essential for any scientist working in medicinal chemistry and process development.
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. This compound | 2387-48-6 [chemicalbook.com]
- 4. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2387-48-6|this compound|BLD Pharm [bldpharm.com]
- 6. tsijournals.com [tsijournals.com]
- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE molecular structure
An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's nuanced structural characteristics, validated synthesis protocols, and its significant role as a scaffold and precursor in modern therapeutics. We move beyond simple data presentation to explain the underlying chemical principles and strategic considerations that guide its application in the laboratory and in the development of novel pharmaceuticals.
Introduction: A Versatile Pyrimidine Building Block
This compound, often abbreviated as DAHNP, is a substituted pyrimidine that holds a critical position in synthetic organic and medicinal chemistry. While possessing intrinsic biological activities, its primary value lies in its function as a key intermediate for the synthesis of purine derivatives, most notably the nucleobase guanine. This role makes it an indispensable precursor in the industrial production of major antiviral drugs such as Acyclovir and Ganciclovir, which are cornerstones in the treatment of herpes virus infections.[1][2] Furthermore, the unique arrangement of its functional groups—amino, hydroxyl, and nitroso moieties—on a pyrimidine core provides a versatile platform for developing new chemical entities with potential therapeutic applications, including antibacterial and antifungal agents.[3][4] This guide will elucidate the molecular architecture, spectroscopic signature, and chemical reactivity that underpin the compound's utility.
Molecular Structure and Physicochemical Properties
The defining characteristic of this compound is its potential for tautomerism, a phenomenon where a molecule exists in multiple, readily interconvertible structural isomers. The primary tautomeric equilibrium exists between the hydroxyl-pyrimidine and the pyrimidinone forms.
Tautomerism and Structural Elucidation
While often drawn in the 6-hydroxy form for simplicity, extensive crystallographic and spectroscopic evidence confirms that the molecule predominantly exists in the 2,4-diamino-5-nitroso-1H-pyrimidin-6-one tautomeric form in the solid state.[3] This preference is driven by the enhanced thermodynamic stability of the amide-like functionality within the pyrimidinone ring compared to the enol-like hydroxyl form. The IUPAC name, 2,4-diamino-5-nitroso-1H-pyrimidin-6-one, reflects this predominant structure.[3]
Below is a graphical representation of the key tautomeric forms.
Caption: Tautomeric equilibrium of the title compound.
Note: The DOT script above is a placeholder for a chemical structure image. A proper chemical drawing tool would be used to generate the images for a real-world document.
Physicochemical Data Summary
The compound's physical properties are critical for its handling, purification, and use in subsequent reactions. Its high melting point is indicative of strong intermolecular hydrogen bonding in the crystal lattice.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one | [3] |
| CAS Number | 2387-48-6 (predominant), 62128-61-4 | [3][5] |
| Molecular Formula | C₄H₅N₅O₂ | [3] |
| Molecular Weight | 155.11 g/mol | [3][5] |
| Appearance | Pale red to light red solid | [3] |
| Melting Point | >360 °C | [3][5] |
| Solubility | Very slightly soluble in water and DMSO | [5] |
Spectroscopic Characterization: The Molecular Fingerprint
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous "fingerprint" of the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry provides crucial confirmation of the molecular weight. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[3] The fragmentation pattern provides further structural insights, often involving the loss of the nitroso group (NO) or other small fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework and the chemical environment of the nuclei.
-
¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the amine protons. Due to the asymmetry of the molecule and potential hydrogen bonding, the two amino groups at the C2 and C4 positions may appear as broad singlets. The N-H proton on the pyrimidine ring will also be present.
-
¹³C-NMR (DMSO-d₆, 100 MHz): The carbon spectrum reveals four distinct carbon environments. Key expected chemical shifts (δ) are approximately: δ 161 (C=O), δ 155 (C-NO), δ 153 (C-NH₂), and δ 95 (C-NH₂).[6] The downfield shift of the carbonyl carbon is characteristic of the pyrimidinone tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrations of its bonds. Key expected peaks include:
-
3400-3100 cm⁻¹: N-H stretching vibrations from the primary amino groups.
-
~1700 cm⁻¹: A strong C=O stretching band, confirming the pyrimidinone structure.[1]
-
1650-1600 cm⁻¹: N-H bending and C=C/C=N ring stretching vibrations.
-
~1500 cm⁻¹: N=O stretching of the nitroso group.
Synthesis and Purification: A Validated Two-Step Protocol
The synthesis of DAHNP is a well-established, high-yield process that proceeds in two main stages: the construction of the pyrimidine ring followed by regioselective nitrosation. This pathway is both efficient and scalable, making it suitable for industrial production.
Caption: Two-step synthesis workflow for DAHNP.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor)
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[7] The underlying principle is a cyclocondensation reaction between a guanidine source and an activated dicarbonyl equivalent, ethyl cyanoacetate.
Expertise & Causality: Sodium ethoxide is used as a strong base to deprotonate both guanidine and ethyl cyanoacetate, generating the nucleophilic species required for the cyclization to occur. The reaction is driven to completion by heating under reflux. Acidification with acetic acid is a critical step to neutralize the reaction mixture and precipitate the product, which is sparingly soluble in the cooled aqueous acidic medium.
Protocol:
-
Prepare Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium metal in 250 mL of anhydrous ethanol.
-
Form Enolate: Once all the sodium has reacted and the solution has cooled, add 113 g (1 mole) of ethyl cyanoacetate.
-
Prepare Guanidine Free Base: In a separate flask, prepare another sodium ethoxide solution (23 g Na in 250 mL ethanol). To this, add 97 g (1.02 moles) of guanidine hydrochloride. The guanidine free base is generated in situ, precipitating sodium chloride.
-
Reaction: Filter the sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution. Heat the combined mixture under reflux for 2 hours.
-
Work-up and Isolation: Evaporate the ethanol to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Purification: Cool the solution in an ice bath. The product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles. Collect the solid by vacuum filtration, wash with cold water, and dry. The typical yield is 80-82%.[7][8]
Experimental Protocol: Nitrosation to DAHNP
This step introduces the nitroso group at the C5 position of the pyrimidine ring. This position is highly activated towards electrophilic substitution due to the electron-donating effects of the two amino groups and the hydroxyl/oxo group.
Expertise & Causality: The electrophile in this reaction is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite under acidic conditions (acetic or formic acid).[1][9] The reaction is typically performed in an aqueous slurry. Careful, dropwise addition of the acid is necessary to control the rate of reaction and the temperature, preventing side reactions and decomposition of the product. The final product precipitates from the solution as a characteristically colored solid.
Protocol:
-
Prepare Slurry: In a 3-L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.
-
Add Nitrite: Add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water to the pyrimidine suspension.
-
Initiate Nitrosation: While stirring vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. The solution will change color to red as the nitrosation proceeds and the product begins to precipitate.[1]
-
Complete Reaction: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the red precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts, followed by a wash with ethanol. Dry the product under vacuum. The yield is typically high (around 80%).[1]
Chemical Reactivity and Derivatization Pathways
The rich functionality of DAHNP makes it a versatile substrate for further chemical transformations, primarily centered around the nitroso group.
Caption: Key reactivity pathways of DAHNP.
Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)
The most significant reaction of DAHNP is the reduction of its nitroso group to a primary amine, yielding 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This transformation is the gateway to the synthesis of guanine and other purine systems. The reduction can be achieved using various reagents, with common choices being sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[1][10]
Acylation Reactions
DAHNP can undergo acylation when treated with reagents like formamide, leading to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[2][3] This reaction serves as an alternative pathway for introducing the final carbon atom required to form the imidazole ring of the purine system.
Applications in Drug Discovery and Development
The utility of DAHNP in the pharmaceutical industry is multifaceted, ranging from its role as a bulk starting material for established drugs to a scaffold for novel therapeutic agents.
Cornerstone of Antiviral Drug Synthesis
The primary industrial application of DAHNP is as a key intermediate in the synthesis of guanine. Guanine is then further elaborated to produce a class of highly successful antiviral drugs.
Caption: Simplified pathway from DAHNP to antiviral drugs.
This synthetic route, starting from simple precursors like guanidine and proceeding through DAHNP and TAHP, represents a robust and economically viable method for the large-scale production of these life-saving medications.[1][9]
Intrinsic and Derivative-Based Biological Activity
Beyond its role as a precursor, DAHNP and its derivatives have been investigated for their own therapeutic potential.
-
Antibacterial Activity: Research has identified DAHNP as a potential antibiotic agent against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[3][11] This suggests it may interact with unique bacterial enzymes or metabolic pathways.
-
Medicinal Chemistry Scaffold: The DAHNP framework has been used as a starting point for the synthesis of compound libraries. By modifying the substituent groups, medicinal chemists have developed derivatives with a range of biological activities, including:
-
Antifungal Agents: N⁴-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines have shown potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[4]
-
Anticancer Agents: Certain pyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer cells.[4]
-
Conclusion
This compound is a molecule of significant scientific and commercial importance. Its structure, dominated by the stable pyrimidinone tautomer, is rich in chemical functionality that enables its efficient synthesis and versatile reactivity. Validated, high-yield protocols for its production have cemented its role as a critical building block for the pharmaceutical industry, particularly in the synthesis of essential antiviral medications. Ongoing research continues to uncover the potential of the DAHNP scaffold itself, with derivatives showing promise as novel antibacterial and antifungal agents. This guide has provided a detailed, mechanism-driven overview intended to empower researchers and developers to fully leverage the potential of this remarkable heterocyclic compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. Buy this compound | 62128-61-4 [smolecule.com]
- 4. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 10. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 11. This compound | 2387-48-6 [chemicalbook.com]
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE synthesis pathway from guanidine
An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine from Guanidine
Abstract
This guide provides a comprehensive, research-level overview of the synthetic pathway for producing this compound, a critical intermediate in the synthesis of various purine derivatives, including the anti-viral agent guanine.[1] The process is a robust two-step synthesis commencing with the cyclocondensation of guanidine with an active methylene compound to form the pyrimidine core, followed by a regioselective nitrosation at the C5 position. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and summarizes key reaction parameters for reproducibility and optimization. It is intended for researchers, chemists, and professionals in drug development and manufacturing.
Part 1: Synthesis of the Pyrimidine Core: 2,4-Diamino-6-hydroxypyrimidine (Intermediate I)
The foundational step in this pathway is the construction of the pyrimidine ring system. This is achieved through a highly efficient cyclocondensation reaction between guanidine and ethyl cyanoacetate. This method, a variation of the Traube pyrimidine synthesis, is widely employed due to its high yields and straightforward procedure.[1][2]
Reaction Scheme: Step 1
Causality and Mechanistic Insights
The reaction proceeds via a base-catalyzed condensation mechanism. Guanidine, with its two nucleophilic amino groups and a central imino group, serves as the N-C-N building block for the heterocycle.[3] The process is initiated by a strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), which serves two primary functions:
-
Deprotonation of the Active Methylene Compound: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a highly reactive carbanion (an enolate). This enhances the nucleophilicity of the α-carbon.
-
Formation of Free Guanidine: When starting with a guanidine salt (e.g., guanidine hydrochloride or nitrate), the alkoxide base neutralizes the salt to generate the free guanidine base in situ, which is necessary for the reaction.[2][4]
The reaction cascade involves the nucleophilic attack of guanidine on both the carbonyl and nitrile groups of ethyl cyanoacetate, leading to an intramolecular cyclization that, after elimination of ethanol, yields the stable 2,4-diamino-6-hydroxypyrimidine ring.[5][6]
Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is a synthesized methodology based on established procedures reported in peer-reviewed literature and organic synthesis collections.[1][2][7]
-
Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 g atom equivalent) in anhydrous ethanol (approx. 10-11 mL per gram of sodium). Allow the reaction to proceed until all sodium has dissolved. Cool the solution.
-
Activation of Ethyl Cyanoacetate: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.0 mole equivalent) and stir.
-
Preparation of Guanidine Solution: In a separate flask, prepare another equivalent of sodium ethoxide solution. To this, add guanidine hydrochloride or nitrate (1.0-1.05 mole equivalent). The precipitation of sodium chloride (if using guanidine HCl) will occur. Filter off the salt to obtain a clear ethanolic solution of free guanidine.
-
Condensation Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the combined mixture under reflux for 2 to 4 hours.[2][7]
-
Isolation and Purification:
-
Following reflux, distill off the excess ethanol, potentially under reduced pressure, to obtain a solid residue.[1]
-
Dissolve the solid product in boiling water (approx. 5-6 mL per gram of starting guanidine salt).
-
Acidify the hot solution with glacial acetic acid until a pH of 5.0-7.0 is reached.[1][4]
-
Allow the solution to cool slowly. The product, 2,4-diamino-6-hydroxypyrimidine, will precipitate as yellow needles or a crystalline solid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Data Summary: Reaction Parameters for Intermediate I
| Parameter | Value / Condition | Source(s) |
| Guanidine Source | Guanidine Nitrate or Hydrochloride | [1][2][4] |
| Active Methylene | Ethyl Cyanoacetate or Methyl Cyanoacetate | [1][7] |
| Base | Sodium Ethoxide or Sodium Methoxide | [2][4][7] |
| Solvent | Anhydrous Ethanol or Methanol | [2][7] |
| Reaction Temp. | Reflux (approx. 65-80°C) | [1][2][7] |
| Reaction Time | 2 - 4 hours | [2][7] |
| pH for Precipitation | 5.0 - 7.0 | [1][4] |
| Typical Yield | 80 - 96% | [1][2][4][7] |
| Appearance | Yellow needles / crystalline solid | [2] |
Part 2: Regioselective Nitrosation to this compound
The second and final step is the introduction of a nitroso (-NO) group at the C5 position of the pyrimidine ring. This is a classic electrophilic substitution reaction, where the electron-rich pyrimidine ring is attacked by a nitrosating agent.
Reaction Scheme: Step 2
Causality and Mechanistic Insights
The C5 position of 2,4-diamino-6-hydroxypyrimidine is highly activated towards electrophilic attack. The two amino groups (-NH₂) and the hydroxyl group (-OH) are strong ortho-, para-directing activators, donating electron density into the pyrimidine ring via resonance. This significantly increases the nucleophilicity of the C5 carbon.
The reaction is performed in an acidic medium (e.g., acetic or formic acid), which reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HONO) in situ.[1] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺) .[8][9] This cation is the active electrophile that is attacked by the electron-rich C5 position of the pyrimidine, leading to the formation of the 5-nitroso product.[9][10] A distinct color change to red is a characteristic indicator of the reaction's progress.[1]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from reliable procedures described in the scientific literature.[1][11][12]
-
Suspension Preparation: In a large beaker or flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 mole equivalent) to water (approx. 20 mL per gram of pyrimidine).
-
Addition of Nitrite: To this suspension, add a solution of sodium nitrite (1.05-1.10 mole equivalent) dissolved in a minimal amount of distilled water. Stir the mixture using a magnetic stirrer.
-
Nitrosation Reaction: While stirring vigorously, introduce glacial acetic acid or formic acid (approx. 0.6-0.7 mL per gram of pyrimidine) drop-wise into the mixture.[1][11] A change in color to red or reddish-brown should be observed.[1]
-
Reaction Completion: Continue to stir the reaction mixture at room temperature for an extended period, typically 12-16 hours, to ensure complete conversion.[1]
-
Isolation and Purification:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake sequentially with generous portions of distilled water and then ethanol to remove unreacted starting materials and inorganic salts.
-
Dry the final product, this compound, in an oven or desiccator.
-
Data Summary: Reaction Parameters for Final Product
| Parameter | Value / Condition | Source(s) |
| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | [1] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [1][13] |
| Acid Catalyst | Glacial Acetic Acid or Formic Acid | [1][11] |
| Solvent | Water | [1] |
| Reaction Temp. | Room Temperature | [1] |
| Reaction Time | 12 - 16 hours | [1] |
| Observation | Solution turns red upon acid addition | [1] |
| Typical Yield | High (>80%) | [1] |
| Appearance | Red or brownish-red solid | [1][12] |
Visualization of the Synthetic Pathway
The following diagram illustrates the complete two-step workflow from the initial reactants to the final nitrosated product.
Caption: Synthetic workflow from guanidine to the target nitrosopyrimidine.
Conclusion
The synthesis of this compound from guanidine is a well-established and highly efficient two-step process. The initial cyclocondensation robustly forms the core pyrimidine heterocycle in high yield, while the subsequent electrophilic nitrosation proceeds with high regioselectivity at the activated C5 position. The availability of inexpensive starting materials, the high yields of both steps, and the straightforward experimental procedures make this pathway highly valuable for both academic research and the large-scale industrial production of purine-based pharmaceuticals.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 12. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 13. CN100491377C - One-pot synthesis of guanine - Google Patents [patents.google.com]
physical and chemical characteristics of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic compound with significant applications in pharmaceutical synthesis and research. The document delves into its fundamental physical and chemical characteristics, supported by spectroscopic and crystallographic data. Furthermore, it outlines detailed protocols for its synthesis and key chemical transformations, contextualizes its biological significance, and provides essential safety information. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, actionable understanding of this versatile pyrimidine derivative.
Molecular Identity and Structure
This compound is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to its core heterocyclic ring.[1] This unique combination of functional groups dictates its chemical behavior and biological potential.
-
Chemical Name: this compound
-
Synonyms: 2,6-Diamino-5-nitroso-4-pyrimidinol, 2,6-Diamino-4-hydroxy-5-nitrosopyrimidine, DAHNP[2][3][4][5]
The structural arrangement of this compound is crucial for its reactivity. The molecule exists in tautomeric forms, though X-ray crystallography has confirmed the 1H-4-one tautomer as predominant in the solid state.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are largely influenced by its extensive hydrogen bonding capabilities, stemming from the amino and hydroxyl groups. This leads to a high melting point and limited solubility in common organic solvents.
Table 1: Summary of Physical Properties
| Property | Value | Reference(s) |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | >360 °C | [1][3][5][6] |
| Boiling Point | 271.6 ± 50.0 °C (Predicted) | [3] |
| Density | 2.19 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Very slightly soluble in DMSO and water (requires heating and sonication) | [3][6] |
| pKa | 8.33 ± 0.50 (Predicted) | [3][6] |
Spectroscopic and Crystallographic Profile
A multi-technique analytical approach is essential for the unambiguous characterization of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive insights into the molecule's three-dimensional structure and packing in the solid state. The compound crystallizes in a monoclinic system, and its stability is significantly enhanced by an extensive network of intermolecular hydrogen bonds.[1]
Table 2: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| a (Å) | 7.432(2) | [1] |
| b (Å) | 11.856(3) | [1] |
| c (Å) | 8.912(2) | [1] |
| β (°) | 99.17(2) | [1] |
| Volume (ų) | 776.2(3) | [1] |
Analysis of bond lengths reveals a planar pyrimidine ring. The N-O bond length of the nitroso group is approximately 1.252(3) Å, indicating partial double bond character.[1]
Vibrational Spectroscopy (FT-IR/Raman)
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present. Key vibrational frequencies in the high-frequency region (3200-3500 cm⁻¹) correspond to the N-H and O-H stretching modes, confirming the presence of amino and hydroxyl groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) is invaluable for elucidating the electronic environment and connectivity within the molecule. The ¹H NMR spectrum shows characteristic signals for the exchangeable protons of the amino and hydroxyl groups.[1]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization, the molecular ion peak is observed at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[1]
Chemical Synthesis and Reactivity
This compound is a key synthetic intermediate, and its preparation and subsequent reactions are well-established.
Synthesis Protocol
The most common laboratory synthesis involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Preparation: Suspend 2,4-diamino-6-hydroxypyrimidine in water in a suitable reaction vessel.[10]
-
Nitrosating Agent: Add an aqueous solution of sodium nitrite to the suspension.[10]
-
Acidification: While stirring vigorously, add glacial acetic acid dropwise. The addition of acid is critical as it generates the nitrosating agent in situ. The solution will typically turn a distinct red color.[10]
-
Reaction: Continue stirring to ensure the reaction goes to completion.
-
Isolation: The product, being sparingly soluble, precipitates out of the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with water to remove any unreacted starting materials and salts, then dry thoroughly.
This procedure generally provides the target compound in high yield (approx. 80%).[10] Alternative methods include using dilute formic acid instead of acetic acid or sulfuric acid, which can facilitate easier recycling of solvents and reagents in large-scale production.[11][12]
Key Chemical Reactions
The functional groups of this compound allow for several important transformations.
Caption: Key reaction pathways of this compound.
-
Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP): The most significant reaction is the reduction of the nitroso group to a primary amine, yielding TAHP. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures.[4] Chemical reducing agents such as sodium dithionite are also effective.[10] TAHP is a crucial precursor in the synthesis of purines.
-
Acylation and Cyclization: The compound can undergo acylation. For instance, reaction with formamide under catalytic conditions leads to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[1][13] This intermediate can then be cyclized in formic acid to produce guanine, a fundamental component of nucleic acids.[13]
Biological Activity and Applications
The primary importance of this compound lies in its role as a versatile intermediate in the pharmaceutical industry.
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of antiviral purine derivatives like ganciclovir and for folic acid.[10][11][12]
-
Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity, notably against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[1][6][8] Its structure suggests it may interfere with essential bacterial enzymes or metabolic pathways.[1]
-
Research and Development: Its unique chemical structure makes it a valuable tool in the synthesis of novel compounds and for studying chemical reactions and biological pathways.[6]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and safety of the compound.
-
Hazard Codes: Xi (Irritant)[5]
-
Toxicity: Limited data is available, but one study reports a lowest published toxic dose (LDLo) in mice of 500 mg/kg via the intraperitoneal route.[3][8]
-
Storage: Store in a cool, dark place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C or in a -20°C freezer to ensure long-term stability.[3][6][7]
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Cas 2387-48-6,this compound | lookchem [lookchem.com]
- 7. 2387-48-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 2387-48-6 [chemicalbook.com]
- 9. This compound | 2387-48-6 [chemicalbook.com]
- 10. tsijournals.com [tsijournals.com]
- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 12. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 13. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Identification, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its identification, synthesis, and biological significance.
Core Identification and Physicochemical Properties
This compound is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to the pyrimidine ring. These functional groups contribute to its unique chemical reactivity and biological activity.
CAS Number and Molecular Identifiers
A notable point of clarification is the existence of two CAS numbers associated with this compound: 2387-48-6 and 62128-61-4 . While both are found in chemical databases, 2387-48-6 is more frequently cited by major chemical suppliers and in regulatory documentation. For the purpose of clarity and consistency, this guide will utilize 2387-48-6 as the primary identifier, while acknowledging the existence of the secondary number.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| Primary CAS Number | 2387-48-6 |
| Secondary CAS Number | 62128-61-4 |
| Molecular Formula | C₄H₅N₅O₂ |
| Molecular Weight | 155.12 g/mol [1] |
| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one |
| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O |
| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N |
Physicochemical Properties
The compound typically appears as a pale red to light red solid. It exhibits high thermal stability, with a melting point reported to be above 360°C.[1]
Analytical Characterization: A Multi-technique Approach
A robust analytical characterization is paramount for the unambiguous identification and quality control of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by exchangeable protons of the amino and hydroxyl groups. The amino groups at positions 2 and 4 typically show broad singlets around 6.85 ppm and 7.12 ppm, respectively. The hydroxyl proton is expected to resonate as a broad singlet at a higher chemical shift, approximately 11.45 ppm, indicative of its acidic nature and involvement in hydrogen bonding.[1]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides insight into the carbon framework. The carbonyl carbon (C6) is expected to have a chemical shift around 163.2 ppm. The carbons attached to the amino groups (C2 and C4) would appear at approximately 156.8 ppm and 158.1 ppm, respectively. The carbon bearing the nitroso group (C5) is significantly shielded and resonates at a much lower chemical shift, around 89.4 ppm.[1]
Table 2: Summary of Expected NMR Chemical Shifts (in ppm)
| Nucleus | Position | Expected Chemical Shift (ppm) |
| ¹H | -NH₂ (at C2) | ~6.85 (broad singlet) |
| -NH₂ (at C4) | ~7.12 (broad singlet) | |
| -OH (at C6) | ~11.45 (broad singlet) | |
| ¹³C | C2 | ~156.8 |
| C4 | ~158.1 | |
| C5 | ~89.4 | |
| C6 | ~163.2 |
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands:
-
N-H and O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is indicative of the stretching vibrations of the amino and hydroxyl groups.
-
C=O stretching: A strong absorption band around 1700 cm⁻¹ corresponds to the carbonyl group.
-
N-H bending and C=C/C=N stretching: Bands in the region of 1625 cm⁻¹ are attributed to the bending vibrations of the amino groups and stretching of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular formula C₄H₅N₅O₂.
A plausible fragmentation pathway involves the initial loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da). Further fragmentation can occur through the sequential loss of small molecules like HCN or CO.
Caption: Proposed initial fragmentation of this compound in MS.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2,4-diamino-6-hydroxypyrimidine. The following protocol is a well-established method.
Materials and Reagents
-
2,4-diamino-6-hydroxypyrimidine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus
Experimental Procedure
-
Preparation of the Pyrimidine Suspension: In a suitable beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water. Stir the mixture using a magnetic stirrer to form a suspension.
-
Addition of Sodium Nitrite: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this solution to the pyrimidine suspension while continuing to stir.
-
Acidification: While vigorously stirring the mixture, slowly add 40 mL of glacial acetic acid dropwise. The addition of acid facilitates the in-situ formation of nitrous acid, the nitrosating agent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Completion and Product Isolation: Continue stirring for a sufficient period to ensure complete reaction. The product, this compound, will precipitate out of the solution.
-
Filtration and Drying: Collect the precipitate by filtration and wash it with cold water to remove any unreacted starting materials and byproducts. Dry the product thoroughly, for example, in a vacuum oven at a moderate temperature.
References
An In-Depth Technical Guide to the Solubility of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Introduction
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the molecular formula C₄H₅N₅O₂ and a molecular weight of 155.11 g/mol .[1] Its structure features two amino groups, a hydroxyl group, and a nitroso group, which contribute to its distinct chemical properties. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral agents and folic acid.[2] In the realm of drug discovery and development, understanding the solubility of a compound is of paramount importance. Solubility fundamentally influences a drug's bioavailability, dictates formulation strategies, and ensures the reliability of results in biological assays.[3][4] Poor aqueous solubility can be a major impediment, limiting absorption and leading to therapeutic inefficacy.[3]
This technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the foundational thermodynamic principles governing solubility, presents a detailed, field-proven experimental protocol for its determination, and offers insights into the analytical quantification necessary for accurate measurement. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and trustworthy data for researchers, chemists, and formulation scientists.
Chapter 1: Foundational Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[5] This phenomenon is governed by a delicate balance of thermodynamic forces.
Thermodynamic Basis of Dissolution The dissolution process can be understood through the lens of Gibbs free energy (ΔG), which combines changes in enthalpy (ΔH) and entropy (ΔS). A substance dissolves when the overall Gibbs free energy of the system decreases (ΔG < 0).
-
Enthalpy (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. If the energy released upon forming solute-solvent bonds is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and favored. Conversely, if more energy is required than released, the process is endothermic (ΔH > 0).[6][7]
-
Entropy (ΔS): This term reflects the change in disorder. Typically, the transition of a highly ordered solid crystal into freely moving solvated molecules in a solution leads to a significant increase in disorder (ΔS > 0), which thermodynamically favors dissolution.[8]
Key Factors Influencing Solubility
-
Solvent-Solute Interactions: The adage "like dissolves like" is a useful heuristic.[8] Polar solvents, like water, are effective at dissolving polar solutes through interactions such as hydrogen bonding and dipole-dipole forces. This compound, with its multiple amino and hydroxyl groups, is a polar molecule, suggesting higher solubility in polar solvents.
-
Temperature: According to Le Chatelier's principle, the effect of temperature depends on the enthalpy of solution.[6] For most solids, the dissolution process is endothermic (ΔH > 0), meaning their solubility increases with rising temperature as the added heat provides the energy needed to break the crystal lattice bonds.[6][7] Conversely, for exothermic processes (ΔH < 0), solubility decreases as temperature increases.[7]
-
pH and Ionization: For ionizable compounds, pH is one of the most critical factors affecting aqueous solubility.[9] The solubility of a weak acid or a weak base is highly dependent on the pH of the medium relative to its pKa. The predicted pKa for this compound is approximately 8.33.[10] This indicates it is a weak base.
-
At a pH below its pKa, the amino groups will be protonated, forming a cationic species. This charged species is more polar and interacts more favorably with water, leading to a significant increase in solubility.
-
At a pH above its pKa, the compound will exist predominantly in its neutral, un-ionized form, which is less polar and thus less soluble in water.
-
Thermodynamic vs. Kinetic Solubility It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound has been equilibrated with a solvent for an extended period (e.g., >24 hours) until the dissolution and precipitation rates are equal.[3][5] It is the gold-standard measurement for pre-formulation and biopharmaceutical classification.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[3][11] It is often higher than thermodynamic solubility because it can represent a supersaturated or metastable state.[5] This guide focuses on the more rigorous thermodynamic solubility.
Chapter 2: Physicochemical Profile of this compound
A compound's inherent physicochemical properties are direct predictors of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | >360°C | [1][10] |
| Predicted pKa | 8.33 ± 0.50 | [10] |
| Tautomerism | Exists in keto-enol tautomeric forms, with the keto form (2,6-diamino-5-nitroso-1H-pyrimidin-4-one) being a significant contributor. | [12] |
The high melting point suggests a stable crystal lattice with strong intermolecular forces, which must be overcome for dissolution to occur. This often correlates with low aqueous solubility. The presence of multiple hydrogen bond donors (amino, hydroxyl) and acceptors (nitroso, ring nitrogens, carbonyl in the keto tautomer) indicates that while the crystal lattice is strong, the molecule also has the potential for strong interactions with polar protic solvents.
Chapter 3: Solubility Profile
Precise, quantitative solubility data for this compound is not extensively published. Available data indicates it is "very slightly" soluble in water and DMSO, often requiring heat and sonication to achieve dissolution.[10]
Based on its structure and pKa, a qualitative solubility profile can be predicted:
-
Aqueous Media (pH-dependent): Low intrinsic solubility in neutral water (pH 7). Solubility is expected to increase significantly in acidic conditions (e.g., pH 1-5) due to protonation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Should exhibit some solubility, as these solvents can disrupt the crystal lattice, though heating may be required.[10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Predicted to be practically insoluble.
For research purposes, the following table provides a structured template for recording experimentally determined solubility values.
Table 1: Experimental Solubility Data for this compound
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| 0.1 M HCl (pH ~1) | 25 | Thermodynamic | ||
| 0.1 M Acetate Buffer (pH 4.5) | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||
| N,N-Dimethylformamide (DMF) | 25 | Thermodynamic |
Chapter 4: Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[13] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality of the Method: The core principle is to create a saturated solution by introducing an excess of the solid compound to the solvent. This excess ensures that the dissolution process proceeds until it reaches its thermodynamic limit. The extended equilibration period with constant agitation allows the system to overcome kinetic barriers and find its lowest energy state, which defines the true equilibrium solubility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, buffered solutions, organic solvents)
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Sample Preparation:
-
Accurately weigh an amount of the compound into a glass vial that is known to be in excess of its expected solubility. A starting point of 5-10 mg per 1 mL of solvent is common for poorly soluble compounds.
-
Expert Insight: Using a significant excess ensures that some solid remains undissolved at the end of the experiment, which is the primary validation that saturation was achieved.[3]
-
Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C) to the vial.
-
Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator set to a consistent agitation speed within a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Equilibrate for at least 24 hours. For compounds with very slow dissolution kinetics, 48 or 72 hours may be necessary.
-
Expert Insight: It is advisable to test multiple time points (e.g., 24h and 48h). If the measured concentration does not change between the two points, it provides strong evidence that equilibrium has been reached.[14]
-
-
Phase Separation:
-
After equilibration, carefully remove the vials. Visually confirm that excess solid remains.
-
Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to prevent solid particles from falsely inflating the concentration measurement.
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the solid.[3]
-
Method B (Filtration): Use a syringe to draw up the solution and pass it through a chemical-resistant filter (e.g., 0.22 µm) into a clean vial.
-
Expert Insight: When filtering, discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.
-
-
Quantification:
-
Carefully pipette a known volume of the clear supernatant into a volumetric flask.
-
Dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method. The choice of dilution solvent should be compatible with the analytical technique (e.g., mobile phase for LC-MS, or the initial solvent for UV-Vis).
-
Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (detailed in Chapter 5).
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Chapter 5: Analytical Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid, accessible, and reliable method for quantifying compounds that contain a chromophore, such as the pyrimidine ring system.[15]
Principle: The method is based on the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte, the path length of the light (b), and the molar absorptivity (ε) of the compound at a specific wavelength.[16]
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Detailed Step-by-Step Protocol:
-
Preparation of Standard Stock Solution:
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and make up to volume with a suitable solvent in which the compound is freely soluble (e.g., DMSO or 0.1 M HCl). This creates a 1 mg/mL (1000 µg/mL) stock solution.[15]
-
-
Determination of Maximum Wavelength (λmax):
-
Dilute the stock solution to an intermediate concentration (e.g., 10 µg/mL).
-
Using a UV-Vis spectrophotometer, scan the absorbance of this solution across the UV range (typically 200-400 nm) against a solvent blank.
-
The wavelength that shows the highest absorbance is the λmax.[17] All subsequent measurements should be performed at this wavelength for maximum sensitivity and adherence to the Beer-Lambert law.
-
-
Preparation of Calibration Curve:
-
Perform a serial dilution of the stock solution to prepare a series of at least 5-6 calibration standards of known concentrations that bracket the expected sample concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Trustworthiness: Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) of ≥0.995. This confirms the linearity of the method and validates its use for quantification.[16]
-
-
Analysis of Saturated Samples:
-
Measure the absorbance of the appropriately diluted supernatant samples (from Chapter 4) at λmax.
-
Ensure the measured absorbance falls within the linear range of the calibration curve. If it is too high, further dilute the sample and re-measure.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample (x = (y - c) / m).
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution. Report the final value in mg/mL and/or mM.
-
Conclusion
The solubility of this compound is a complex property governed by its molecular structure and the physicochemical environment. Its amphiprotic nature and multiple hydrogen bonding groups suggest a nuanced behavior, with pH being the dominant factor in aqueous systems. While published quantitative data is limited, this guide provides the theoretical framework and robust, validated experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By employing the gold-standard shake-flask method coupled with accurate UV-Vis spectrophotometric quantification, scientists in drug discovery and development can confidently characterize this important synthetic intermediate, enabling informed decisions in formulation, screening, and process chemistry.
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solubility [chem.fsu.edu]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. Video: Solubility - Concept [jove.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Cas 2387-48-6,this compound | lookchem [lookchem.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. chemwhat.com [chemwhat.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine (DAHNP)
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) is a heterocyclic compound with the molecular formula C₄H₅N₅O₂ and a molecular weight of approximately 155.11 g/mol .[1][2] This pyrimidine derivative, appearing as a pale red to light red solid with a melting point exceeding 360°C, serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral drugs and folic acid.[1][3] Its potential as an antibiotic against pathogens like Clostridioides difficile further underscores its importance in pharmaceutical research and development.[1][4]
The precise elucidation of DAHNP's molecular structure is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of its chemical identity, purity, and functional group arrangement. This guide offers an in-depth analysis of the expected spectroscopic data for DAHNP, drawing from available literature and fundamental chemical principles. We will explore the insights gained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a framework for researchers engaged in its synthesis and application.
Molecular Structure and Tautomerism
The interpretation of spectroscopic data for DAHNP is intrinsically linked to its structural complexity, particularly the potential for tautomerism. The molecule contains multiple sites capable of proton migration, leading to several possible tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism involving the hydroxyl group and the pyrimidine ring, as well as the nitroso-oxime tautomerism at the C5 position.
For the purpose of this guide, we will primarily discuss the spectra in the context of the 2,4-diamino-6-hydroxy-5-nitroso form, which is commonly depicted. However, it is crucial for the practicing scientist to recognize that the experimental spectra will reflect the most stable tautomer or a mixture of tautomers present under the specific analytical conditions (e.g., solvent, temperature, pH).
Mass Spectrometry (MS) Analysis
Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of a compound. For a molecule like DAHNP, Electron Ionization (EI) is a common method for analysis.
General Experimental Protocol (EI-MS)
A purified sample of DAHNP is introduced into the mass spectrometer's ion source. In the EI source, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected. The resulting mass spectrum plots ion intensity against the m/z value.
Data Interpretation and Fragmentation
The mass spectrum of DAHNP provides clear evidence of its molecular identity. The most critical peak is the molecular ion (M⁺), which corresponds to the intact molecule with one electron removed.
| Ion | Expected m/z | Relative Intensity | Significance |
| [M]⁺ | 155 | Moderate (15%) | Confirms the molecular weight and formula (C₄H₅N₅O₂).[1] |
| [M - NO]⁺ | 125 | Plausible | Loss of the nitroso radical (•NO). |
| [M - HNCO]⁺ | 112 | Plausible | Common fragmentation pathway for pyrimidines. |
The molecular ion peak is observed with moderate intensity at an m/z of 155, which directly corresponds to the molecular formula C₄H₅N₅O₂.[1] The presence of this peak is the first and most crucial piece of evidence in confirming the successful synthesis of the target compound. Further fragmentation can provide structural clues. A plausible fragmentation pathway involves the loss of the nitroso radical (•NO, 30 Da), which would yield a fragment ion at m/z 125. Another common fragmentation pattern for pyrimidinone structures is the retro-Diels-Alder-type cleavage leading to the loss of isocyanic acid (HNCO, 43 Da), resulting in an ion at m/z 112.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, we can detect the characteristic vibrations of specific chemical bonds.
General Experimental Protocol (FTIR)
The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The solid DAHNP sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The latter method is often preferred for its simplicity and speed.
Interpretation of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500 - 3200 | N-H and O-H Stretching | Amino (-NH₂) & Hydroxyl (-OH) | A broad, strong absorption band, indicative of hydrogen bonding.[1] |
| ~1660 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to strong absorption, may overlap with C=C and C=N stretches. |
| ~1650 - 1550 | C=C and C=N Stretching | Pyrimidine Ring | Multiple medium to strong bands, characteristic of the aromatic/heterocyclic core. |
| ~1500 - 1450 | N=O Stretching | Nitroso (-N=O) | Weak to medium intensity, position can be variable. |
The high-frequency region between 3200 and 3500 cm⁻¹ is particularly diagnostic.[1] The presence of a broad, intense band here confirms the existence of both O-H (from the hydroxyl group) and N-H (from the two amino groups) bonds. The broadening is a direct consequence of intermolecular hydrogen bonding in the solid state. The "fingerprint region" (below 1700 cm⁻¹) will contain a series of sharp peaks corresponding to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring, confirming the heterocyclic core. A band in the 1450-1500 cm⁻¹ region would be indicative of the N=O stretch, providing evidence for the nitroso group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom.
A Note on Data Availability
As of this writing, specific experimental ¹H and ¹³C NMR spectra for this compound are not widely published in accessible literature. Therefore, the following sections provide a theoretical prediction of the expected NMR spectra based on the compound's structure. These predictions serve as a guide for what a researcher should expect to observe when analyzing a purified sample. The choice of solvent (e.g., DMSO-d₆) is critical, as it must dissolve the compound without exchanging protons with the analyte's labile N-H and O-H groups.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum of DAHNP is expected to be relatively simple, showing signals for the amino and hydroxyl protons. Notably, the pyrimidine ring itself lacks any C-H bonds, so no signals are expected in the typical aromatic proton region (6-9 ppm).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad singlet | 1H | -OH | The hydroxyl proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding. |
| ~6.5 - 7.5 | Broad singlet | 4H | -NH₂ (C2 and C4) | Protons on the two amino groups are chemically similar and would likely appear as a single, broad resonance. |
The most important aspect of the ¹H NMR spectrum is the observation of the exchangeable protons from the -OH and -NH₂ groups. Their chemical shifts can be highly variable and depend on concentration, temperature, and residual water in the solvent. To confirm their assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O to the NMR tube, the signals corresponding to these protons would disappear.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should reveal four distinct signals, one for each unique carbon atom in the DAHNP molecule.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~160 - 170 | C6 | Carbon bearing the hydroxyl group (C-OH) is highly deshielded and appears furthest downfield. |
| ~155 - 165 | C2, C4 | Carbons bonded to two nitrogen atoms (-NH₂ and ring nitrogens) are also significantly deshielded. |
| ~110 - 120 | C5 | Carbon bonded to the nitroso group (C-NO) would be expected in this region. |
Integrated Spectroscopic Workflow
The confident identification of this compound does not rely on a single technique but on the congruent data from multiple analyses. The workflow below illustrates the logical process of structural elucidation, integrating the strengths of each spectroscopic method.
Caption: Integrated workflow for the synthesis and structural confirmation of DAHNP.
Conclusion
The spectroscopic characterization of this compound is a clear example of a multi-faceted analytical approach. Mass spectrometry provides definitive confirmation of the molecular formula.[1] Infrared spectroscopy validates the presence of the critical hydroxyl, amino, and nitroso functional groups, along with the pyrimidine core.[1] Finally, NMR spectroscopy, even when predicted theoretically, offers a detailed map of the molecular skeleton and confirms the absence of C-H bonds on the ring. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of DAHNP, a vital precursor in modern medicinal chemistry.
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 4. This compound | 2387-48-6 [chemicalbook.com]
An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a pivotal intermediate in synthetic organic chemistry and drug development. We will explore its historical discovery, delve into its detailed synthesis, and illuminate its critical role as a precursor to a range of biologically significant molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.
Discovery and Historical Context: A Legacy of Pyrimidine Chemistry
The story of this compound is intrinsically linked to the foundational work on pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with chemists like Pinner laying the groundwork for understanding this class of heterocyclic compounds.
A pivotal moment in this history was the work of German chemist Wilhelm Traube , who in 1900 published a seminal paper in Berichte der Deutschen Chemischen Gesellschaft detailing a method for the synthesis of 2,4-diamino-6-hydroxypyrimidine[1]. This synthesis, which involves the condensation of guanidine with ethyl cyanoacetate, became a cornerstone of pyrimidine chemistry and is still a widely used method today[1].
Traube's work was not limited to the synthesis of the pyrimidine core. His broader research into the synthesis of purines established a key reaction pathway: the nitrosation of 4-aminopyrimidines to introduce a nitroso group at the 5-position. This nitroso group could then be reduced to an amino group, allowing for the subsequent cyclization to form the imidazole ring of the purine. This strategic introduction of a functional group at the 5-position of the pyrimidine ring is the intellectual parent of the synthesis of this compound.
While a singular, definitive publication marking the "first synthesis" of this compound is not readily apparent in the historical literature, its preparation is a direct and logical extension of Traube's established methods. The synthesis of this nitroso derivative from Traube's 2,4-diamino-6-hydroxypyrimidine is a classic example of applying a known synthetic strategy to a readily available precursor.
The significance of this nitrosopyrimidine derivative grew exponentially with the discovery and understanding of folic acid (isolated in 1941) and the subsequent development of folate antagonists in the late 1940s. Researchers quickly recognized that the pteridine ring system, a core component of folic acid, could be efficiently synthesized from 5,6-diaminopyrimidine precursors. This compound, being readily convertible to the corresponding 5,6-diamine, thus became a crucial building block in the burgeoning field of chemotherapy.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a well-established, two-step process commencing from readily available starting materials. The causality behind the experimental choices lies in the fundamental reactivity of the pyrimidine ring and the strategic introduction of the nitroso group to enable further chemical transformations.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The initial step is the Traube pyrimidine synthesis, which constructs the core heterocyclic ring.
-
Reaction Principle: The reaction is a condensation between guanidine and ethyl cyanoacetate in the presence of a base. The base deprotonates the active methylene group of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbon of the guanidine. Subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.
-
Detailed Protocol:
-
In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride, yielding a solution of free guanidine in ethanol.
-
Separately, prepare a solution of ethyl cyanoacetate in ethanol.
-
Slowly add the guanidine solution to the ethyl cyanoacetate solution with stirring.
-
Heat the reaction mixture under reflux for several hours to drive the condensation and cyclization to completion.
-
After the reaction is complete, cool the mixture and collect the precipitated 2,4-diamino-6-hydroxypyrimidine by filtration.
-
The crude product can be purified by recrystallization from hot water. A typical yield for this reaction is in the range of 80-82%[1].
-
Step 2: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
The second step introduces the critical nitroso group at the 5-position of the pyrimidine ring.
-
Reaction Principle: The pyrimidine ring, being electron-rich, is susceptible to electrophilic substitution. The nitrosation reaction utilizes a source of the nitrosonium ion (NO+), typically generated in situ from sodium nitrite and an acid. The nitrosonium ion then attacks the electron-rich 5-position of the pyrimidine ring.
-
Detailed Protocol:
-
Suspend 2,4-diamino-6-hydroxypyrimidine in water in a reaction vessel equipped with a stirrer.
-
Add a solution of sodium nitrite in water to the suspension.
-
While stirring vigorously, slowly add glacial acetic acid dropwise to the mixture. The acetic acid reacts with sodium nitrite to generate nitrous acid, which is the source of the nitrosonium ion.
-
Continue stirring for a period to ensure complete reaction. The product, this compound, will precipitate out of the solution as a colored solid.
-
Collect the product by filtration, wash with water, and dry. This reaction is known to proceed with high efficiency, with reported yields ranging from 80% to as high as 96.4% under optimized conditions[2][3].
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development: A Gateway to Pteridines and Purines
The primary utility of this compound in drug development lies in its role as a versatile precursor for the synthesis of more complex heterocyclic systems, most notably pteridines and purines.
Precursor to Pteridines: The Folic Acid Connection
The reduction of the nitroso group in this compound to an amino group yields 2,4,5-triamino-6-hydroxypyrimidine. This vicinal diamine is a key building block for the synthesis of the pteridine ring system.
-
Pteridine Synthesis Principle: The 5,6-diaminopyrimidine can be condensed with a variety of 1,2-dicarbonyl compounds to form the pyrazine ring of the pteridine nucleus. This approach has been instrumental in the synthesis of folic acid and its analogues.
The critical importance of this pathway is underscored by the role of folic acid in cellular metabolism. Folic acid is a precursor to tetrahydrofolate, a vital coenzyme in the transfer of one-carbon units in the synthesis of purines and thymidylate, essential for DNA synthesis and repair.
Role in the Synthesis of Folate Antagonists (Antifolates)
The same synthetic strategy used to produce folic acid can be adapted to create structural analogues that act as folate antagonists. These compounds, such as methotrexate, are powerful chemotherapeutic agents that work by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for regenerating tetrahydrofolate. By blocking this enzyme, antifolates disrupt DNA synthesis and cell division, making them effective against rapidly proliferating cancer cells. The synthesis of many of these antifolate drugs relies on pteridine intermediates derived from this compound.
Precursor to Purines: Synthesis of Guanine Analogues
The 2,4,5-triamino-6-hydroxypyrimidine intermediate can also be used to synthesize purines. By reacting the diamine with a one-carbon source, such as formic acid or formamide, the imidazole ring can be closed to form the purine nucleus. This has been a valuable route for the synthesis of guanine and its derivatives, many of which are potent antiviral drugs[2]. For example, the antiviral medication ganciclovir is a synthetic purine derivative whose large-scale production can utilize guanine synthesized from pyrimidine precursors[2].
Illustrative Pathway: From Pyrimidine to Pteridine Core
Caption: General pathway for pteridine synthesis from the title compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Yield of 2,4-Diamino-6-hydroxypyrimidine | 80-82% | [1] |
| Yield of this compound | 80% | [2] |
| Optimized Yield of this compound | 96.4% | [3] |
Conclusion
This compound, a compound born from the pioneering work of Wilhelm Traube, stands as a testament to the enduring power of fundamental synthetic chemistry. Its straightforward synthesis and strategic functionalization have made it an indispensable tool in the development of life-saving therapeutics. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this key intermediate is essential for the continued innovation of novel pharmaceuticals targeting a wide range of diseases. The self-validating nature of its synthesis and its well-established role as a precursor provide a reliable foundation for its application in complex multi-step synthetic campaigns.
References
The Strategic Role of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: A Linchpin Intermediate in Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine stands as a pivotal, yet often underappreciated, chemical intermediate in the realm of heterocyclic chemistry. Its unique arrangement of functional groups—two amino moieties, a hydroxyl group, and a reactive nitroso group on a pyrimidine core—renders it a versatile precursor for the synthesis of a multitude of complex and biologically significant molecules.[1] This guide elucidates the fundamental chemical properties, synthesis, and critical applications of this intermediate, with a particular focus on its role in the construction of pteridine-based therapeutic agents. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and present a forward-looking perspective on its potential in modern drug discovery.
Introduction: The Unseen Architect of Bioactive Scaffolds
In the intricate world of medicinal chemistry, the final, elegant structure of a drug molecule often belies the strategic and sometimes arduous synthetic journey required to create it. Certain molecules, while not pharmacologically active themselves, serve as indispensable building blocks. This compound (DAHNP) is a prime example of such a "linchpin" intermediate. Its historical and ongoing importance is intrinsically linked to the synthesis of folates and their analogues, a class of compounds fundamental to cellular metabolism and a cornerstone of cancer chemotherapy.[2][3]
The strategic placement of the nitroso group at the 5-position, adjacent to two amino groups, is the key to DAHNP's utility. This feature allows for its facile reduction to the highly reactive 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is then poised for cyclization and condensation reactions to form the bicyclic pteridine ring system.[4][5] This pteridine core is the foundational scaffold for critical molecules such as folic acid, methotrexate, and leucovorin.[6] This guide will provide the practicing scientist with a comprehensive understanding of DAHNP, moving from its fundamental properties to its practical application in the synthesis of life-saving therapeutics.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | > 360 °C | [1] |
| Boiling Point (Predicted) | ~271.6 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions. | [5][7] |
Spectroscopic Data Insights
Mass spectrometric analysis provides definitive structural confirmation. Under electron ionization, DAHNP exhibits a characteristic molecular ion peak at m/z 155, corresponding to its molecular formula.[1] The fragmentation patterns are consistent with the loss of typical functional groups, further validating the structure.[1] Infrared (IR) spectroscopy reveals key vibrational frequencies, including stretches for N-H (amino groups), O-H (hydroxyl group), C=O (keto tautomer), and N=O (nitroso group), typically observed around 3200, 1700, 1625, and 1310 cm⁻¹ respectively.[7]
Synthesis of the Intermediate: A Foundational Protocol
The reliable and high-yield synthesis of DAHNP is the first critical step in its utilization. The most common and industrially relevant pathway begins with the condensation of a guanidine salt with an active methylene compound, followed by nitrosation.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the need for efficiency, cost-effectiveness, and safety.
-
Step 1: Pyrimidine Ring Formation: Guanidine nitrate is reacted with ethyl cyanoacetate or methyl cyanoacetate to form the 2,4-diamino-6-hydroxypyrimidine ring.[6][7] This is a classic cyclocondensation reaction. The use of a sodium alkoxide base (e.g., sodium methoxide in methanol) is crucial to deprotonate the active methylene group of the cyanoacetate, generating a nucleophile that attacks the guanidine carbon.
-
Step 2: Nitrosation: The subsequent nitrosation at the 5-position is an electrophilic aromatic substitution reaction. The pyrimidine ring, activated by the electron-donating amino and hydroxyl groups, is highly susceptible to attack. Sodium nitrite in an acidic medium (such as acetic or formic acid) generates the nitrosating agent, nitrous acid (HONO), in situ.[6][7] The reaction's progress is often visually indicated by a color change to red.[7]
Detailed Experimental Protocol: Synthesis of DAHNP
This protocol is a synthesized representation of common laboratory and patent literature procedures.[6][7]
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide in methanol.
-
To this solution, add guanidine nitrate and ethyl cyanoacetate.
-
Heat the mixture to reflux for 3 hours in an oil bath. During this time, the pyrimidine ring will form and precipitate.
-
After reflux, distill off the excess ethanol under reduced pressure.
-
Dissolve the resulting precipitate in distilled water.
-
Adjust the pH to 5.0 with acetic acid to precipitate the product, leaving impurities in solution.
-
Filter the white precipitate of 2,4-diamino-6-hydroxypyrimidine, wash with water, and dry.
Step 2: Synthesis of this compound (DAHNP)
-
In a large beaker, suspend the 2,4-diamino-6-hydroxypyrimidine (60 g) in 1200 mL of water.
-
Add a solution of sodium nitrite (34 g) in 100 mL of distilled water to the suspension.
-
While stirring vigorously, add glacial acetic acid (40 mL) dropwise. The solution will turn a distinct red color.
-
Continue stirring the reaction mixture at room temperature for 16 hours.
-
The red precipitate is the desired product, DAHNP.
-
Filter the product, wash thoroughly with distilled water to remove any unreacted salts and acid, and dry. A typical yield for this step is around 80%.[7]
The Core Function: DAHNP as a Pteridine Precursor
The primary and most significant role of DAHNP is its function as a precursor to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), the key building block for the pteridine ring system.
The Critical Reduction Step
The conversion of the 5-nitroso group of DAHNP to a 5-amino group is the gateway to pteridine synthesis. This is a reduction reaction, most commonly achieved via catalytic hydrogenation.[5]
-
Choice of Catalyst and Conditions: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[5] The hydrogenation is typically performed in an aqueous suspension under elevated temperature (e.g., 90-100 °C) and hydrogen pressure.[5] The reaction pH is a critical parameter; it is often carried out in a neutral to weakly acidic range to avoid catalyst dissolution, which can occur under strongly alkaline conditions.[5][8]
Workflow: From DAHNP to the Pteridine Core
The following diagram illustrates the pivotal transformation of DAHNP and its subsequent cyclization to form the foundational pteridine scaffold.
Caption: Synthetic pathway from DAHNP to the pteridine core.
The Timmis and Isay Reactions: Building the Second Ring
Once TAHP is formed, the second (pyrazine) ring of the pteridine system is constructed through condensation with a 1,2-dicarbonyl compound. This is a classic application of the Gabriel-Isay synthesis.[9] A related and regioselective alternative is the Timmis reaction, which involves condensing a 5-nitroso-6-aminopyrimidine (like DAHNP) directly with a compound containing an active methylene group.[9][10] This latter approach avoids potential isomer formation by building the ring in a directed manner.[9]
Case Study: Synthesis of Folic Acid Analogues (Methotrexate and Leucovorin)
The principles outlined above are not merely academic; they are the foundation for the industrial synthesis of crucial chemotherapeutic agents. DAHNP is a key intermediate in the production of drugs like the antiviral Ganciclovir (via guanine synthesis) and the folate antagonists used in cancer therapy.[6][7]
The Folate Pathway and its Therapeutic Interruption
Folic acid is a B vitamin that, in its reduced form (tetrahydrofolate, THF), is essential for one-carbon transfer reactions.[2] These reactions are vital for the synthesis of purines and pyrimidines, the building blocks of DNA.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for DNA synthesis and are thus particularly vulnerable to disruptions in the folate pathway.
Methotrexate (MTX) acts as an anti-folate by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[11][12] DHFR is responsible for regenerating THF from dihydrofolate (DHF). By blocking this enzyme, MTX starves the cell of the necessary folate cofactors, halting DNA synthesis and leading to cell death.[13]
Leucovorin (folinic acid) is a reduced form of folic acid that can be utilized by cells without the need for DHFR reduction.[12] It is used in "leucovorin rescue" protocols to mitigate the toxic effects of high-dose methotrexate on normal cells, such as those in the bone marrow and gastrointestinal mucosa.[11][12][14] This differential rescue is possible because normal cells often transport and utilize leucovorin more efficiently than many cancer cells.[12]
Synthetic Logic: Building the Pteridine Core of Folate Analogues
The synthesis of these complex molecules hinges on the reliable construction of a pteridine intermediate, 2,4-diamino-6-(hydroxymethyl)pteridine, for which TAHP (derived from DAHNP) is the essential precursor.
-
DAHNP to TAHP: The process begins with the catalytic hydrogenation of DAHNP to TAHP, as previously described.[5][8]
-
TAHP to Pteridine Intermediate: The resulting TAHP is not typically isolated due to its instability and sensitivity to oxidation.[5] Instead, the reaction solution containing TAHP is directly condensed with a suitable three-carbon synthon, 1,3-dihydroxyacetone.[15][16] This reaction must be carefully controlled (pH 1.0-2.5) to favor the formation of the desired 6-(hydroxymethyl) isomer over the 7-(hydroxymethyl) and other by-products.[15][16]
The resulting 2,4-diamino-6-(hydroxymethyl)pteridine is the common intermediate that serves as the branching point for the synthesis of both Methotrexate and Leucovorin.
Caption: High-level workflow for the synthesis of Methotrexate and Leucovorin from DAHNP.
Future Outlook and Conclusion
While this compound is a well-established intermediate, its utility is far from exhausted. The principles of pteridine synthesis it enables are continually being applied to the development of new therapeutic agents. Researchers are exploring novel dihydrofolate reductase (DHFR) inhibitors to overcome drug resistance and target pathogens like Pneumocystis carinii and Toxoplasma gondii.[17] The pyrimidine core itself, decorated with various functional groups, continues to be a source of inspiration for inhibitors of other enzymes, such as those involved in nitric oxide production.[18]
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. The Making of Folic Acid: Understanding the Vitamin B9 Production Process [chemanalyst.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 6. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Biochemical factors in the selectivity of leucovorin rescue: selective inhibition of leucovorin reactivation of dihydrofolate reductase and leucovorin utilization in purine and pyrimidine biosynthesis by methotrexate and dihydrofolate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Leucovorine prevents methotrexate from inducing DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 16. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
tautomeric forms of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
An In-Depth Technical Guide to the Tautomeric Forms of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Abstract
This compound (DAHNP) is a pivotal intermediate in synthetic organic chemistry, particularly in the preparation of purine derivatives with significant therapeutic applications.[1][2] The chemical behavior and biological activity of DAHNP are intrinsically linked to its complex tautomeric nature. This guide provides a comprehensive exploration of the tautomeric equilibria of DAHNP, integrating experimental and computational methodologies for its characterization. We delve into the structural nuances of its keto-enol and nitroso-oxime forms, offering detailed protocols for spectroscopic and crystallographic analysis, and a workflow for computational stability prediction. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile pyrimidine derivative.
Introduction: The Significance of Tautomerism in DAHNP
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3][4] For heterocyclic systems like pyrimidines, tautomerism is a critical determinant of chemical reactivity, physical properties, and, most importantly, biological function. The specific tautomeric form present can dictate hydrogen bonding patterns, molecular shape, and electronic distribution, thereby influencing interactions with biological targets such as enzymes and receptors.[5]
DAHNP presents a fascinating case of multiple tautomeric possibilities due to the presence of three key functional groups on the pyrimidine ring:
-
Amide/Iminol Tautomerism: The 6-hydroxy group and adjacent ring nitrogen can exist in a keto (pyrimidinone) or enol (hydroxypyrimidine) form.
-
Nitroso/Oxime Tautomerism: The 5-nitroso group can equilibrate with its quinone-oxime isomer.
-
Amino/Imino Tautomerism: The 2- and 4-amino groups can exist as the less common imino tautomers.
Understanding the predominant forms and the equilibrium between them is not merely an academic exercise; it is fundamental to controlling its reactivity in multi-step syntheses and predicting its pharmacological profile.
The Landscape of DAHNP Tautomers
The interplay between the keto-enol and nitroso-oxime functionalities gives rise to several potential tautomers. The primary equilibrium involves the migration of protons between the ring nitrogens, the exocyclic oxygen, and the nitroso group.
References
Methodological & Application
Application Note & Synthesis Protocol: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a critical intermediate in the pharmaceutical industry. This pyrimidine derivative is a key precursor for the synthesis of various biologically active molecules, including the diuretic Triamterene and the purine derivative Guanine, which is a fundamental building block for antiviral drugs like Ganciclovir[1]. The protocol detailed herein is based on the nitrosation of 2,4-diamino-6-hydroxypyrimidine, a robust and high-yielding method suitable for laboratory-scale synthesis. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical process parameters, safety considerations, and characterization techniques.
Introduction and Significance
This compound (DAHNP) is a heterocyclic compound characterized by a pyrimidine core functionalized with two amino groups, a hydroxyl group, and a nitroso group at the C5 position[2]. Its molecular formula is C₄H₅N₅O₂, with a molecular weight of 155.11 g/mol [2]. The compound typically appears as a pale red to light red solid with a very high melting point, exceeding 360°C[2].
The strategic importance of DAHNP lies in its role as a versatile synthetic intermediate. The nitroso group can be readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP)[3][4]. This tri-substituted pyrimidine is a direct precursor to purine ring systems. For instance, subsequent cyclization of TAHP with formic acid or its derivatives yields guanine, a crucial component of nucleic acids and a starting material for antiviral nucleoside analogues[1][5]. This synthetic strategy, building the imidazole ring onto a pre-formed pyrimidine ring, is a common and efficient approach for purine synthesis[1].
Underlying Chemical Principles: Electrophilic Nitrosation
The synthesis of DAHNP is achieved through the electrophilic aromatic substitution of 2,4-diamino-6-hydroxypyrimidine. The pyrimidine ring, particularly at the C5 position, is highly activated towards electrophilic attack due to the strong electron-donating effects of the two amino groups (-NH₂) and the hydroxyl group (-OH).
The reaction is typically performed in an acidic aqueous medium. An acid, such as glacial acetic acid or formic acid, reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the active electrophile that attacks the electron-rich C5 position of the pyrimidine ring, leading to the formation of the C-N bond and yielding the desired 5-nitroso product. The reaction progress is often indicated by a distinct color change to red as the product precipitates from the solution[1].
Diagram 1: Reaction mechanism for the nitrosation of 2,4-diamino-6-hydroxypyrimidine.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure with a reported yield of approximately 80%[1]. Alternative methods utilize dilute formic acid instead of acetic acid, which can facilitate easier recovery of solvents and reagents in larger-scale operations[6][7].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,4-Diamino-6-hydroxypyrimidine | ≥98% Purity | Sigma-Aldrich | The starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | The nitrosating agent. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≥99.7% | VWR | Provides the acidic medium. |
| Distilled or Deionized Water (H₂O) | Laboratory Grade | - | Used as the primary solvent. |
| Ethanol (C₂H₅OH) | 95% or Absolute | - | For washing the final product. |
| 3 L Beaker or Reaction Flask | - | - | |
| Magnetic Stirrer and Stir Bar | - | - | For continuous agitation. |
| Filtration Apparatus (Büchner funnel) | - | - | For isolating the product. |
| pH Meter or pH paper | - | - | For monitoring acidity if needed. |
Synthesis Workflow
Diagram 2: Step-by-step workflow for the synthesis of DAHNP.
Step-by-Step Procedure
-
Preparation: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of distilled water. Begin stirring with a magnetic stirrer to create a suspension[1].
-
Reagent Addition: In a separate smaller beaker, prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this sodium nitrite solution to the pyrimidine suspension[1].
-
Acidification: While continuing to stir vigorously, introduce 40 mL of glacial acetic acid drop-wise into the reaction mixture. A distinct color change to red should be observed as the acid is added, indicating the formation of the nitroso product[1].
-
Reaction: Allow the reaction mixture to stir at ambient room temperature for a period of 16 hours to ensure the reaction goes to completion[1].
-
Isolation: After 16 hours, the red precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected filter cake thoroughly with distilled water to remove any unreacted salts or acid. Follow this with a wash using ethanol to help displace the water and facilitate drying[1].
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The expected yield is approximately 59 g (80%)[1].
Quantitative Data Summary
| Compound | Molecular Wt. ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio |
| 2,4-Diamino-6-hydroxypyrimidine | 126.11 | 60.0 g | 0.476 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 34.0 g | 0.493 | 1.04 |
| Glacial Acetic Acid (CH₃COOH) | 60.05 | 40.0 mL | ~0.700 | 1.47 |
| Product (DAHNP) - Theoretical | 155.11 | 73.8 g | 0.476 | 1.0 |
| Product (DAHNP) - Expected | 155.11 | ~59 g | ~0.380 | ~0.80 |
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
-
Handling: The reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of dust from the solid reagents and product.
-
Waste Disposal: The filtrate from the reaction is acidic and contains residual nitrites. It should be neutralized with a suitable base (e.g., sodium carbonate) before disposal according to local institutional guidelines. Ensure that the neutralization process is performed cautiously to control any potential gas evolution.
Characterization
-
Appearance: Pale red to light red solid[2].
-
Melting Point: Decomposes above 360°C[2].
-
Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy. Key peaks reported include absorptions around 3200 cm⁻¹ (N-H stretching), 1700 cm⁻¹ (C=O stretching, tautomeric form), and 1625 cm⁻¹ (N-H bending)[1].
-
Purity: Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
References
- 1. tsijournals.com [tsijournals.com]
- 2. Buy this compound | 62128-61-4 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 5. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 7. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
experimental procedure for nitrosation of 2,4-diamino-6-hydroxypyrimidine
An Application Note and Protocol for the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Introduction
The nitrosation of 2,4-diamino-6-hydroxypyrimidine is a critical reaction in synthetic organic chemistry, primarily serving as a key step in the synthesis of various purine derivatives. The resulting product, this compound (also known as 2,6-diamino-5-nitroso-4-pyrimidinol), is a vital intermediate for the production of important therapeutic agents, including antiviral drugs like ganciclovir.[1] The reaction introduces a nitroso group (-NO) at the C5 position of the pyrimidine ring, a highly activated position due to the presence of three electron-donating groups (two amino and one hydroxyl). This functionalization paves the way for subsequent reduction to an amino group, facilitating the construction of the imidazole ring fused to the pyrimidine core, characteristic of purines.[1][2]
This document provides a detailed experimental procedure for the nitrosation of 2,4-diamino-6-hydroxypyrimidine, intended for researchers, scientists, and professionals in drug development. It outlines the underlying chemical principles, a step-by-step laboratory protocol, and essential safety considerations.
Scientific Principles and Mechanism
The nitrosation of an activated aromatic ring, such as that in 2,4-diamino-6-hydroxypyrimidine, is an example of an electrophilic aromatic substitution reaction. The key electrophile is the nitrosonium ion (NO⁺).
Causality of Reagents:
-
Sodium Nitrite (NaNO₂): Serves as the source for the nitroso group.
-
Acid (Acetic Acid or Formic Acid): Acts as a catalyst. It reacts with sodium nitrite in situ to generate nitrous acid (HNO₂). A second proton from the acid protonates the hydroxyl group of nitrous acid, which then departs as a water molecule, leaving behind the highly reactive and electrophilic nitrosonium ion (NO⁺).[3][4] The choice of a weaker acid like acetic or formic acid is often preferred over strong mineral acids to control the reaction rate and minimize potential side reactions or degradation of the substrate.[1][5]
-
2,4-diamino-6-hydroxypyrimidine: The nucleophilic substrate. The electron-donating amino and hydroxyl groups strongly activate the pyrimidine ring, particularly at the C5 position, making it susceptible to attack by the weak electrophile (NO⁺).
The reaction proceeds as follows:
-
Generation of Electrophile: NaNO₂ + H⁺ → HNO₂; HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺
-
Electrophilic Attack: The electron-rich C5 of the pyrimidine ring attacks the nitrosonium ion.
-
Deprotonation: A base (e.g., water) removes the proton from the C5 position, restoring aromaticity and yielding the final 5-nitroso product.
Mandatory Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6]
-
Skin and Body Protection: A laboratory coat is required.[6]
-
Respiratory Protection: In case of insufficient ventilation or handling of dusty powders, a respirator should be used.[6]
Reagent-Specific Hazards:
-
Sodium Nitrite (NaNO₂): This compound is a strong oxidizer and is toxic if swallowed.[7][8] It may intensify fire, so it must be kept away from combustible materials.[7][9] Avoid creating dust and ensure it does not come into contact with acids outside of the controlled reaction environment, as this can release toxic nitrogen oxide gases. In case of accidental ingestion, which can cause methemoglobinemia (a condition affecting oxygen transport in the blood), seek immediate medical attention.[6]
-
Acetic Acid/Formic Acid: These are corrosive acids. Handle with care to avoid skin and eye contact.
-
2,4-diamino-6-hydroxypyrimidine and its nitroso derivative: While specific toxicity data is limited, all chemical compounds should be handled with care, assuming potential toxicity. Avoid inhalation of dust and skin contact.
An emergency eyewash station and safety shower must be readily accessible.[6]
Experimental Protocol
This protocol is adapted from established synthetic procedures.[1][5]
Materials and Equipment
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| 2,4-diamino-6-hydroxypyrimidine | C₄H₆N₄O | 126.12 | 60 g | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 34 g | Nitrosating Agent Source |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 40 mL | Acid Catalyst |
| Distilled Water | H₂O | 18.02 | ~1400 mL | Solvent |
Equipment:
-
3 L beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH paper
-
Buchner funnel and filter flask
-
Drying oven
Step-by-Step Procedure
-
Preparation of the Pyrimidine Suspension:
-
In a 3 L beaker, add 1200 mL of distilled water.
-
To the water, add 60 g of 2,4-diamino-6-hydroxypyrimidine.
-
Stir the mixture using a magnetic stirrer to form a suspension. The starting material is not fully soluble in water at room temperature.
-
-
Addition of Sodium Nitrite:
-
In a separate smaller beaker, dissolve 34 g of sodium nitrite in 100 mL of distilled water.
-
Add this sodium nitrite solution to the pyrimidine suspension while continuing to stir.
-
-
Initiation of Nitrosation:
-
Place 40 mL of glacial acetic acid into a dropping funnel.
-
Begin adding the glacial acetic acid drop-wise to the stirred suspension over a period of 30-60 minutes.
-
Causality: The slow, drop-wise addition is crucial. It allows for the controlled generation of the nitrous acid and the nitrosonium ion, which helps to manage the reaction rate and temperature, preventing potential side reactions. An uncontrolled reaction could lead to the rapid evolution of nitrogen oxides. Some protocols suggest maintaining a pH of 2-3 during this step.[5]
-
-
Reaction and Product Formation:
-
As the acetic acid is added, the solution will change color, typically to a reddish or brownish hue, indicating the formation of the this compound.[5][10] The product is a colored solid and will precipitate from the reaction mixture.
-
Continue stirring the mixture for an additional 1-3 hours at room temperature after the acid addition is complete to ensure the reaction goes to completion.[5]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to further decrease the solubility of the product and maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Follow the water wash with a wash of cold ethanol to help remove residual water and facilitate drying.[1]
-
-
Drying:
Experimental Workflow Diagram
References
- 1. tsijournals.com [tsijournals.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. ingredi.com [ingredi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. Buy this compound | 62128-61-4 [smolecule.com]
Application Notes and Protocols for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine in Antiviral Drug Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Dual-Potential of a Key Heterocyclic Intermediate
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While it is most widely recognized as a critical precursor in the synthesis of guanine and a portfolio of blockbuster guanosine-analog antiviral drugs, its intrinsic biological activities remain a compelling area for future investigation.[1] The presence of multiple functional groups—amino, hydroxyl, and a reactive nitroso moiety—on the pyrimidine scaffold suggests a potential for direct interaction with biological targets.[2]
This document serves as a comprehensive technical guide, outlining both the established and investigational applications of this compound in the antiviral field. We will detail its cornerstone role as a synthetic intermediate and provide protocols for exploring its potential as a direct-acting antiviral agent.
Part 1: Established Application as a Precursor for Guanosine Analog Antivirals
The primary and most significant application of this compound is its role as a key intermediate in the industrial synthesis of guanine.[3] Guanine, in turn, is the foundational building block for potent antiviral drugs like Acyclovir and Ganciclovir, which are indispensable in the treatment of herpesvirus infections.[1][3][4]
The synthetic strategy hinges on the transformation of the pyrimidine ring into the purine ring system of guanine. This is typically achieved in a two-step process:
-
Reduction of the Nitroso Group: The 5-nitroso group is reduced to a primary amine, yielding 2,4,5-triamino-6-hydroxypyrimidine (TAHP).[3] This reduction is a critical step, commonly performed via catalytic hydrogenation.
-
Imidazole Ring Formation: The newly formed TAHP, now possessing three amino groups, is cyclized with a one-carbon source like formamide or formic acid to construct the fused imidazole ring, completing the purine core and yielding guanine.[3]
From guanine, further chemical modifications lead to the final antiviral products. For instance, the synthesis of Ganciclovir involves the attachment of an acyclic side chain to the guanine base.[3]
Caption: High-level synthetic workflow from this compound to guanosine analog antivirals.
Part 2: Investigational Application as a Potential Direct-Acting Antiviral
While its role as a precursor is well-documented, the potential for this compound to act directly as an antiviral agent is an underexplored frontier. The structural similarity of its non-nitrosated parent compound, 2,4-diamino-6-hydroxypyrimidine (DAHP), to tetrahydrobiopterin (BH4) provides a compelling hypothesis for its mechanism of action.[5][6]
Hypothesized Mechanism of Action: Inhibition of Host GTP Cyclohydrolase I
DAHP is a known inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[5][7][8][9][10] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS).[10] By inhibiting GTPCH, DAHP can deplete intracellular BH4 levels, which in turn can suppress the production of nitric oxide (NO).[10]
Nitric oxide has a complex and often context-dependent role in viral infections. For some viruses, NO production is a key component of the host's antiviral response.[2][11] However, other viruses may hijack host metabolic pathways for their own replication, and disrupting these pathways can be an effective antiviral strategy.[12] It is plausible that this compound could function similarly to DAHP, inhibiting GTPCH and modulating host cell pathways that may be critical for viral replication.
References
- 1. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral replication by interferon-gamma-induced nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nitric Oxide Inhibits the Replication Cycle of Severe Acute Respiratory Syndrome Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate via Reduction of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory preparation of 2,4,5-triamino-6-hydroxypyrimidine, isolated as its more stable sulfate salt, from the starting material 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) is a pivotal intermediate in the synthesis of numerous purine derivatives, including the antiviral agent ganciclovir and the essential nucleic acid base, guanine.[1][2] The protocol herein details a robust and accessible reduction method using sodium dithionite, a powerful yet manageable reducing agent suitable for standard laboratory settings. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, characterization techniques, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Principle
The conversion of this compound (DAHNP) to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a classic reduction reaction targeting the nitroso group (-NO) at the C5 position of the pyrimidine ring. DAHNP is typically a reddish or rose-colored solid, and its successful reduction to the triamino product is often visually indicated by the discharge of this color to a pale yellow or off-white suspension.[1][3]
While several methods exist for this transformation, including catalytic hydrogenation[4][5][6][7] and reduction with metal powders[7], this guide focuses on the use of sodium dithionite (Na₂S₂O₄). Sodium dithionite is a potent reducing agent that is cost-effective and does not require specialized high-pressure hydrogenation equipment. The reaction is typically performed in a heated aqueous medium. The solubility of the starting material is enhanced by the addition of a base, such as sodium hydroxide, creating a favorable environment for the reduction to proceed efficiently.[1]
The resulting product, TAHP, is a highly functionalized molecule prone to aerial oxidation. To enhance its stability, shelf-life, and ease of handling, it is converted to and isolated as its sulfate salt.[1][3] This is achieved by acidifying the reaction mixture with sulfuric acid after the reduction is complete, which protonates the basic amino groups and precipitates the stable salt.[1][7]
Overall Experimental Workflow
The synthesis can be broken down into four primary stages: preparation and solubilization of the starting material, reduction of the nitroso group, isolation of the product as its sulfate salt, and finally, purification and characterization.
Caption: High-level workflow for the synthesis of TAHP Sulfate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1] Researchers should adjust quantities based on their specific needs while maintaining the stoichiometric ratios.
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (DAHNP) | Reagent/Technical | Smolecule, etc. | Starting material. Often a light red to rose-colored powder.[8] |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Merck, Durham Tech | Hazardous: Self-heating, moisture-sensitive. Store in a cool, dry place.[9][10] |
| Sodium Hydroxide (NaOH) | ACS Reagent | Standard vendors | Used to prepare a 20% aqueous solution. Corrosive. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard vendors | Highly corrosive. Handle with extreme care. |
| Ethanol (EtOH) | 95% or Absolute | Standard vendors | For washing the final product. |
| Distilled or Deionized Water | N/A | In-house supply | Used as the reaction solvent and for washing. |
| Equipment | |||
| Beakers (various sizes), Erlenmeyer Flask | |||
| Magnetic Stirrer and Hot Plate | For heating and agitation of the reaction mixture. | ||
| Thermometer | To monitor reaction temperature. | ||
| Buchner Funnel and Vacuum Flask | For vacuum filtration to collect the product. | ||
| pH paper or pH meter | For adjusting the pH during product precipitation. |
-
Preparation of the Reaction Slurry: In a large beaker equipped with a magnetic stir bar, add 440 mL of distilled water and heat to approximately 80-90°C on a stirrer hot plate.[1]
-
Suspension of Starting Material: To the hot water, add 52 g of this compound. Stir the resulting suspension vigorously for at least 30 minutes to ensure it is well-dispersed and thermally equilibrated.[1]
-
Solubilization: Slowly add 46 mL of a 20% sodium hydroxide solution to the mixture. This will increase the pH and aid in the dissolution of the DAHNP, which may not dissolve completely but will become more tractable for the reaction.[1]
-
Reduction with Sodium Dithionite: Maintain the reaction temperature at 90°C. Begin the portion-wise addition of 105 g of sodium dithionite. Add the solid in ~20 g portions every 20 minutes.
-
Causality Note: Portion-wise addition is critical to control the exothermic nature of the reduction and to prevent excessive frothing or a runaway reaction. The gradual addition also maintains a consistent reducing environment.
-
-
Monitoring Reaction Completion: As the sodium dithionite is added, the characteristic red/rose color of the starting material will fade to a pale yellow or off-white color.[3] After the final portion of dithionite is added, continue stirring the mixture at 90°C for an additional 30-60 minutes to ensure the reduction is complete.[1]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration through a pre-heated Buchner funnel to remove them. This step can prevent contamination of the final product but risks premature crystallization if not performed quickly.[1][11]
-
Acidification and Precipitation: Remove the beaker from the heat and allow it to cool slightly. In a separate large beaker, prepare a dilute sulfuric acid solution by cautiously adding 56 mL of concentrated sulfuric acid to 500 mL of cold distilled water with stirring. (Caution: Always add acid to water) .
-
Formation of the Sulfate Salt: Slowly and carefully add the dilute sulfuric acid solution to the hot reaction mixture while stirring. A thick, white precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate will form. Continue adding the acid until the pH of the solution is between 1 and 2.[3]
-
Crystallization and Isolation: Allow the mixture to cool to room temperature, and then place it in an ice bath for at least 30-60 minutes to maximize precipitation.[3]
-
Washing and Drying: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water, followed by a wash with ethanol to help remove residual water.[1]
-
Drying: Dry the product in a vacuum oven or a standard laboratory oven at 80°C until a constant weight is achieved. The typical yield for this procedure is around 70-80%.[1]
| Parameter | Value / Range | Rationale |
| Reaction Temperature | 80 - 90°C | Ensures a sufficient reaction rate for the reduction. Lower temperatures may lead to an incomplete reaction. |
| pH during Reduction | Alkaline (pH > 8) | The initial addition of NaOH aids in the solubility of the DAHNP starting material.[1][3] |
| pH for Precipitation | 1 - 2 | Strongly acidic conditions ensure the complete protonation and precipitation of the sulfate salt.[3] |
| Dithionite Addition | Portion-wise | Controls the exothermicity of the reaction and prevents foaming. |
| Final Product Form | Sulfate Salt | Enhances the stability and handling of the air-sensitive triaminopyrimidine product.[1] |
Safety Precautions and Handling
-
Sodium Dithionite: This is the primary hazard in this synthesis. It is a flammable solid that is self-heating and may catch fire, especially in large quantities or in contact with moisture.[12][13] It is harmful if swallowed.[13][14] Contact with acids liberates toxic sulfur dioxide gas.[9][13]
-
Acids and Bases: Concentrated sulfuric acid and sodium hydroxide solutions are highly corrosive. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
General Procedures: Use appropriate glassware and ensure the reaction setup is secure. Perform the reaction in a fume hood.
Purification and Characterization
The isolated sulfate salt is often of sufficient purity for subsequent steps. However, if further purification is required, recrystallization can be employed.
Caption: Post-synthesis purification and analysis workflow.
-
Place the crude TAHP sulfate in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water and continue heating with stirring until the solid is completely dissolved.[15]
-
If any insoluble impurities remain, perform a hot gravity filtration.[16]
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry as described previously.[15]
-
Melting Point: The compound has a melting point above 300°C, often showing decomposition.[1][17]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the functional groups present. Key absorptions include N-H stretching vibrations for the primary amino groups (typically in the 3100-3400 cm⁻¹ region) and a strong C=O stretching band around 1670 cm⁻¹.[1]
-
Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product, which should typically be above 94-98%.[5][18]
-
Solubility: The sulfate salt is soluble in DMSO.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion | 1. Insufficient sodium dithionite. 2. Reaction temperature too low. 3. Poor quality of dithionite (degraded by moisture). | 1. Add another small portion of dithionite and observe for further color change. 2. Ensure the temperature is maintained at 90°C. 3. Use fresh, properly stored sodium dithionite. |
| Low Product Yield | 1. Premature crystallization during hot filtration. 2. Excessive washing with water. 3. Incomplete precipitation. | 1. Pre-heat the filtration funnel and flask. Perform the filtration as quickly as possible.[11][16] 2. Use minimal amounts of cold water for washing the filter cake. 3. Ensure the pH is sufficiently low (1-2) and the mixture is thoroughly cooled in an ice bath. |
| Product is Discolored (not white) | 1. Aerial oxidation of the amino groups. 2. Presence of colored impurities from the starting material. 3. Incomplete reduction. | 1. Minimize exposure of the reaction mixture to air, especially after reduction. Consider working under a nitrogen blanket for high-purity applications. 2. Perform a recrystallization step, possibly with the addition of a small amount of activated charcoal.[16] 3. Re-evaluate the amount of reducing agent used and the reaction time/temperature. |
References
- 1. tsijournals.com [tsijournals.com]
- 2. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 4. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 5. schircks.ch [schircks.ch]
- 6. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 7. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 39267-74-8 | Benchchem [benchchem.com]
- 8. Buy this compound | 62128-61-4 [smolecule.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. benchchem.com [benchchem.com]
- 12. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]
- 13. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 | FT12125 [biosynth.com]
- 18. 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 94% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Application Note & Protocol: Characterizing GTP Cyclohydrolase I Inhibition with 2,4-Diamino-6-hydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals in neurobiology, immunology, and oncology.
Abstract: Guanosine 5'-triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo biosynthesis of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), an indispensable cofactor for the synthesis of nitric oxide and aromatic amino acid neurotransmitters like dopamine and serotonin.[1][2] Dysregulation of the GCH1/BH4 axis is implicated in a spectrum of pathologies, including neuropathic pain, neurodegenerative diseases, and cancer, making GCH1 a compelling therapeutic target.[3][4][5] This guide provides a comprehensive overview and a detailed protocol for assaying the inhibitory activity of 2,4-diamino-6-hydroxypyrimidine (DAHP), the prototypical chemical probe for GCH1, using a real-time kinetic microplate assay. We delve into the nuanced, feedback-protein-dependent mechanism of inhibition and establish a self-validating protocol to ensure data integrity and reproducibility.
Note on the Inhibitor: This document focuses on 2,4-diamino-6-hydroxypyrimidine (DAHP), the most extensively characterized pyrimidine inhibitor of GCH1.[6] The principles and assay methodology described herein are foundational for testing other pyrimidine analogs, including derivatives such as 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
The GCH1 Pathway and Its Regulation
GCH1 catalyzes the complex conversion of GTP to dihydroneopterin triphosphate (H₂NTP).[7] This is the first and rate-limiting step in a three-enzyme pathway that produces BH4.[8] BH4, in turn, is essential for the function of nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[9]
The activity of GCH1 in mammals is not static; it is exquisitely regulated by the GCH1 feedback regulatory protein (GFRP).[10] In the presence of GFRP, the pathway's end-product, BH4, allosterically inhibits GCH1 activity. Conversely, the amino acid L-phenylalanine can bind to the GCH1-GFRP complex and stimulate activity.[10][11] This dynamic regulation maintains BH4 homeostasis.
Mechanism of Inhibition by DAHP
Contrary to early assumptions of simple substrate competition, the potent inhibition of GCH1 by DAHP is mechanistically sophisticated. Research has demonstrated a dual mechanism of action that hinges on the presence of GFRP.[6]
-
GFRP-Dependent Inhibition (High Potency): At lower concentrations, DAHP does not directly target the GCH1 active site. Instead, it emulates the endogenous inhibitor BH4, binding to the GCH1-GFRP complex and inducing a conformational change that powerfully suppresses enzymatic activity.[6][11] This is the primary mechanism of action in a physiological context where GFRP is present.
-
GFRP-Independent Inhibition (Low Potency): At much higher concentrations, DAHP can directly compete with the substrate GTP for binding at the enzyme's active site.[6] This mode of inhibition is significantly less potent and may only be relevant in systems lacking GFRP.
This understanding is critical for experimental design. Assays intended to screen for physiologically relevant inhibitors must include GFRP to recapitulate the endogenous feedback system that DAHP exploits.
Assay Principle: Real-Time Kinetic Analysis
The protocol described here is a continuous, spectrophotometric assay that monitors the enzymatic activity of GCH1 in real-time.[10] The reaction product, H₂NTP, has a distinct absorbance profile compared to the substrate, GTP. The formation of H₂NTP results in an increase in absorbance at a wavelength of 340 nm. By measuring this change over time, one can determine the initial reaction velocity (V₀). The potency of an inhibitor like DAHP is then quantified by measuring the reduction in V₀ across a range of inhibitor concentrations to calculate an IC₅₀ value.
An alternative, highly sensitive endpoint method involves stopping the reaction and oxidizing H₂NTP to the stable, fluorescent compound neopterin, which can be quantified by HPLC.[10][12]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Recommended Stock Concentration | Storage Conditions |
| Recombinant Human GCH1 | Commercial Source | 1 mg/mL (approx. 36 µM) | -80°C |
| Recombinant Human GFRP | Commercial Source | 1 mg/mL (approx. 88 µM) | -80°C |
| Guanosine 5'-triphosphate (GTP) | Sigma-Aldrich | 100 mM in H₂O, pH 7.0 | -20°C |
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | R&D Systems, Hello Bio | 100 mM in DMSO | -20°C |
| Tris-HCl, pH 7.8 | Fisher Scientific | 1 M | Room Temperature |
| KCl | Fisher Scientific | 1 M | Room Temperature |
| EDTA | Fisher Scientific | 0.5 M | Room Temperature |
| Dithiothreitol (DTT) | Fisher Scientific | 1 M | -20°C |
| Nuclease-Free Water | Invitrogen | N/A | Room Temperature |
| 96-well UV-transparent flat-bottom plate | Corning, Greiner | N/A | Room Temperature |
Preparation of Assay Buffer
Prepare fresh 1X Assay Buffer for each experiment:
-
Final Concentration: 100 mM Tris-HCl (pH 7.8), 100 mM KCl, 2.5 mM EDTA, 1 mM DTT.
-
To prepare 10 mL: 1 mL of 1 M Tris-HCl, 1 mL of 1 M KCl, 50 µL of 0.5 M EDTA, 10 µL of 1 M DTT, 7.94 mL Nuclease-Free Water. Keep on ice.
Experimental Workflow
Step-by-Step Procedure
1. Inhibitor and Reagent Dilution:
-
Prepare a serial dilution series of DAHP in 100% DMSO. A typical starting point is a 12-point, 3-fold dilution series starting from a 100 mM stock.
-
In the 1X Assay Buffer, prepare working stocks of enzymes and substrate. For a final assay volume of 200 µL:
- GCH1 Working Stock (4X): 800 nM (e.g., dilute stock to 0.8 µM)
- GFRP Working Stock (4X): 2 µM (target a 5:1 molar ratio of GFRP:GCH1)[11]
- GTP Working Stock (4X): 4 mM
2. Assay Plate Setup (Final Volume: 200 µL/well):
-
On ice, add reagents to a 96-well UV-transparent plate in the following order.
| Component | Volume per well | Final Concentration | Notes |
| 1X Assay Buffer | 98 µL | - | |
| DAHP Dilution or DMSO | 2 µL | Variable (1% DMSO) | Add DMSO for "No Inhibitor" and "No Enzyme" controls. |
| GCH1 Working Stock (4X) | 50 µL | 200 nM | Add buffer instead for "No Enzyme" control wells. |
| GFRP Working Stock (4X) | 50 µL | 500 nM | |
| (Subtotal Volume) | 200 µL | - | This is incorrect in the table, the subtotal before GTP is 150 µL. |
| Corrected Subtotal | 150 µL | - | Let's correct the table logic for clarity in the protocol steps. |
Corrected Plate Setup Steps: a. Add 50 µL of 1X Assay Buffer to each well. b. Add 2 µL of the DAHP serial dilution or pure DMSO (for controls) to the appropriate wells. c. Prepare an "Enzyme Mix" on ice containing GCH1 and GFRP in 1X Assay Buffer at a 2X final concentration (e.g., 400 nM GCH1, 1 µM GFRP). d. Add 100 µL of this Enzyme Mix to each well (except "No Enzyme" controls, to which add 100 µL of 1X Assay Buffer). The volume is now 152 µL.
3. Pre-incubation:
-
Seal the plate and centrifuge briefly (e.g., 300 x g for 1 min) to collect contents.
-
Incubate the plate at 37°C for 15 minutes . This step is crucial to allow the inhibitor to bind to the GCH1-GFRP complex.
4. Reaction Initiation and Measurement:
-
Prepare a 4X GTP working stock (e.g., 4 mM).
-
Add 50 µL of the 4X GTP stock to all wells to initiate the reaction. The final volume is ~202 µL and the final GTP concentration is 1 mM.
-
Immediately place the plate into a microplate reader pre-heated to 37°C .
-
Begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for at least 30 minutes.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, plot Absorbance (A₃₄₀) vs. Time (minutes). Identify the initial linear portion of the curve (typically the first 5-10 minutes) and determine its slope. This slope (mOD/min) is the initial velocity (V₀).
-
Normalize Data:
-
Average the V₀ from the "No Inhibitor" (vehicle control) wells. This represents 100% activity.
-
Average the V₀ from the "No Enzyme" wells. This is the background rate; subtract this value from all other V₀ measurements.
-
Calculate the Percent Inhibition for each DAHP concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
-
Determine IC₅₀:
-
Plot Percent Inhibition vs. the logarithm of the DAHP concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R. The model will calculate the IC₅₀, which is the concentration of DAHP that produces 50% inhibition of GCH1 activity.
-
| Parameter | Example Value | Interpretation |
| V₀ (Vehicle) | 5.0 mOD/min | The uninhibited rate of reaction (100% Activity). |
| V₀ (Background) | 0.2 mOD/min | Non-enzymatic signal change; should be subtracted. |
| IC₅₀ | 150 µM | Concentration of DAHP required to inhibit GCH1 by 50%. |
| Hill Slope | ~1.0 | Suggests a standard 1:1 binding interaction. |
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, a robust set of controls is non-negotiable.
-
Negative Controls:
-
No Enzyme Control: Wells containing all components except GCH1. This establishes the background rate of non-enzymatic GTP degradation or instrument noise. V₀ should be near zero.
-
No Substrate Control: Wells containing all components except GTP. This confirms that the signal is dependent on the substrate. V₀ should be zero.
-
-
Positive/Vehicle Control:
-
Vehicle Control (0% Inhibition): Wells containing GCH1, GFRP, GTP, and the same percentage of DMSO used for the inhibitor dilutions. This defines the maximum enzymatic rate.
-
Max Inhibition Control (100% Inhibition): Wells with a saturating concentration of DAHP (e.g., 5-10 mM). This defines the baseline for the dose-response curve.
-
-
Mechanism Validation Control:
-
To confirm the assay is reporting on the GFRP-dependent mechanism, run a parallel experiment where a high concentration of L-phenylalanine (e.g., 1-5 mM) is added during pre-incubation. This should reverse the inhibition caused by DAHP, shifting the IC₅₀ curve to the right.[11]
-
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Low or No Signal | Inactive enzyme; Incorrect buffer pH; Degraded GTP. | Use a fresh aliquot of enzyme; Confirm buffer pH is 7.8; Use fresh GTP stock. |
| High Background Signal | Contaminated reagents; Non-enzymatic substrate degradation. | Use fresh, nuclease-free water and high-purity reagents; Analyze "No Enzyme" control carefully. |
| Inconsistent Replicates | Pipetting errors; Poor mixing; Temperature fluctuations. | Use calibrated pipettes; Gently mix plate after adding GTP; Ensure plate reader maintains stable 37°C. |
| IC₅₀ Value Varies | Inconsistent GCH1:GFRP ratio; Different pre-incubation times; Incorrect fitting. | Maintain a consistent molar ratio (e.g., 1:5); Standardize pre-incubation; Ensure sufficient data points for a good curve fit. |
References
- 1. mdpi.com [mdpi.com]
- 2. New role for GCH1 in cancer - Cronin - Translational Breast Cancer Research [tbcr.amegroups.org]
- 3. GTP cyclohydroxylase1 (GCH1): Role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GTP cyclohydrolase attenuates tumor growth by reducing angiogenesis and M2-like polarization of tumor associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of a Drug Screening Platform to Target Gch1 Expression in Injured Mouse Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive assay for the enzymatic activity of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Catalytic Hydrogenation of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Introduction: The Gateway to Pteridines
The catalytic reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a cornerstone reaction in synthetic organic and medicinal chemistry. TAHP is a highly valuable intermediate, serving as the direct precursor to a vast array of pteridine derivatives.[1][2] Pteridines, which are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of immense biological importance, forming the core structure of essential cofactors like folic acid and biopterin.[3][4] These molecules are integral to numerous cellular processes, including one-carbon metabolism and the synthesis of amino acids and nucleic acids.[1] Consequently, a robust and efficient protocol for the synthesis of TAHP is of paramount interest to researchers in drug development and life sciences.
This application note provides a detailed, field-proven protocol for the catalytic hydrogenation of DAHNP. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, and offer a comprehensive guide to ensure safety, reproducibility, and high yield.
The Chemical Principle: Mechanism of Nitroso Group Reduction
The conversion of a nitroso group (-NO) to a primary amine (-NH2) via catalytic hydrogenation is a classic and highly efficient transformation.[5][6] The reaction proceeds through a stepwise reduction mechanism on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[7][8]
The overall process can be summarized as follows:
-
Adsorption: Both molecular hydrogen (H₂) and the nitroso-pyrimidine substrate adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: The palladium surface facilitates the dissociation of the H-H bond in H₂, generating highly reactive atomic hydrogen species.[9]
-
Stepwise Reduction: The adsorbed nitroso group is sequentially hydrogenated. The generally accepted pathway involves the formation of a hydroxylamine intermediate (R-NHOH), which is then further reduced to the final amine product (R-NH₂).[10][11][12]
The conversion of the nitrosoarene to the amine is a direct pathway that involves the creation of nitrosobenzene and phenylhydroxylamine as intermediates.[10]
Caption: Simplified mechanism of catalytic hydrogenation of a nitroso group.
Comparative Overview of Reaction Parameters
Several protocols for this hydrogenation have been established, primarily differing in their specific reaction conditions. A key innovation in modern protocols is the management of pH to prevent catalyst leaching, a significant issue in older methods.[13][14][15] The following table summarizes and compares critical parameters from authoritative sources.
| Parameter | U.S. Patent 5,101,031[13] | European Patent EP0444266B1[15] | U.S. Patent 2,447,523 (Older Method)[16] |
| Catalyst | Noble metals (Ru, Pd, Pt); preferably Pd, PdO, Pt, PtO₂ on activated carbon. | Noble metals; preferably Pd, PdO, Pt, PtO₂ on charcoal. | Pd, PtO₂, or Raney Nickel. |
| Temperature | 50 to 150 °C (preferably 70 to 120 °C). | 50 to 150 °C (preferably 70 to 120 °C). | 20 to 80 °C. |
| H₂ Pressure | 3 to 150 bar (preferably 10 to 60 bar). | 3 to 150 bar (preferably 10 to 60 bar). | 1.4 to 21 bar. |
| pH Control | Hydrogenation performed in acid, neutral, or weakly alkaline range (below pH 9) without base addition during the reaction. | Hydrogenation performed in acid, neutral, or weakly alkaline range (below pH 9) without base addition during the reaction. | Hydrogenation performed in 0.1-1N NaOH solution. |
| Base Addition | Added after hydrogenation is complete to dissolve the TAHP product for catalyst separation. | Added after hydrogenation is complete to dissolve the TAHP product. | Base is present during the entire hydrogenation process. |
| Concentration | 0.4 to 3.0 mols/liter of DAHNP. | 0.4 to 3.0 mols/liter of DAHNP. | Not specified, but uses 0.4-0.5 mol DAHNP in a large volume of NaOH solution. |
The key takeaway is that modern, improved processes perform the hydrogenation at a near-neutral or slightly acidic pH and only add a base during the work-up stage.[13][15] This crucial modification prevents the dissolution of the noble metal catalyst into the alkaline solution, improving catalyst recyclability and product purity.
Detailed Experimental Protocol
This protocol is synthesized from best practices outlined in the referenced literature, prioritizing safety, efficiency, and product quality.[13][14][15][17]
Materials and Equipment
-
Reagents:
-
This compound (DAHNP)
-
Palladium on activated carbon (5% or 10% Pd/C, wet catalyst is preferred for safety)
-
Deionized water (or other suitable aqueous medium)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, for purging
-
Sodium hydroxide (NaOH) solution (e.g., 50% w/w)
-
Sulfuric acid (H₂SO₄) solution (e.g., 50% w/w)
-
-
Equipment:
-
High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature control
-
Filtration apparatus (e.g., Buchner funnel or pressure filter)
-
Glassware for work-up and crystallization
-
pH meter or pH strips
-
Step-by-Step Procedure
-
Reactor Preparation:
-
Charge the autoclave with a suspension of this compound (DAHNP) in deionized water. A typical concentration is between 0.4 and 3.0 mol/L.[13][15]
-
Add the Pd/C catalyst. The catalyst loading can range from 0.02 to 0.2 grams of Pd metal per mole of DAHNP.[15]
-
Causality: A suspension is used due to the limited solubility of DAHNP. Wet Pd/C is recommended to mitigate its pyrophoric nature when dry.
-
-
Inerting the System:
-
Seal the autoclave.
-
Purge the reactor headspace multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
-
Hydrogenation Reaction:
-
Begin stirring the suspension.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 to 60 bar).[13][15]
-
Heat the mixture to the target temperature (e.g., 70 to 120 °C).[13][15]
-
Maintain these conditions and monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases.
-
Causality: Elevated temperature and pressure increase the reaction rate. Vigorous stirring is essential to ensure good contact between the solid catalyst, the suspended substrate, and the dissolved hydrogen gas. The pH should remain below 9 throughout this stage.[13]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to a safe temperature (e.g., < 50 °C).
-
Vent the excess hydrogen pressure carefully and purge the reactor with nitrogen gas.
-
Post-reaction Basification: Add the required amount of sodium hydroxide solution (approx. 0.9 to 1.2 moles of NaOH per mole of starting DAHNP) to the reaction mixture.[13] Stir until the product, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), fully dissolves, forming a basic aqueous solution.
-
Causality: The product TAHP is soluble in alkaline solutions. This step is crucial for separating the soluble product from the insoluble solid catalyst.[13][14]
-
Catalyst Filtration: Immediately filter the hot solution to remove the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a separate vessel. While stirring, carefully add sulfuric acid to acidify the solution (e.g., to a pH of ~2).[17] The product will precipitate as 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Cool the suspension to promote complete crystallization.
-
Isolation: Collect the solid product by filtration, wash with cold deionized water and then ethanol, and dry under vacuum.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for TAHP synthesis.
Safety and Handling
All procedures should be conducted by trained personnel in a well-ventilated laboratory, adhering to strict safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use only in a certified high-pressure reactor in an area free of ignition sources. Ensure the system is properly grounded.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench the recovered catalyst carefully under water.
-
Reagents: this compound may cause skin, eye, and respiratory irritation.[18] Handle strong acids (H₂SO₄) and bases (NaOH) with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19][20][21]
-
Pressure Equipment: Autoclaves are high-risk equipment. Ensure the operator is fully trained and that the equipment has been recently inspected and certified for the intended pressure and temperature.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common hydrogenation issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 14. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 15. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 16. JP2642093B2 - Method for producing 2,4-diamino-5-formylamino-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 17. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. lookchem.com [lookchem.com]
High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
An Application Note and Protocol for the HPLC Purity Analysis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by a Senior Application Scientist
Introduction
This compound is a pyrimidine derivative with the molecular formula C₄H₅N₅O₂ and a molecular weight of 155.11 g/mol .[1][2] This compound and its related structures are of significant interest in pharmaceutical development due to their potential biological activities, including antibiotic properties against pathogens like Clostridioides difficile.[1][3] Furthermore, pyrimidine derivatives serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Given its therapeutic potential and role as a synthetic precursor, ensuring the purity of this compound is of paramount importance for quality control in research, development, and manufacturing settings.
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in this compound. The described protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, aligning with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8][9][10]
Method Rationale and Scientific Principles
The selection of the chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen as the stationary phase. This non-polar stationary phase is well-suited for the retention of polar to moderately polar organic compounds like the analyte. The use of a hydrophilic C18 column, such as an ODS-AQ type, can offer enhanced retention and peak shape for polar analytes that may not be well-retained on traditional C18 phases, a strategy that has proven effective for similar pyrimidine structures.
-
Mobile Phase: A gradient elution using a phosphate buffer and an organic modifier (methanol or acetonitrile) is employed. The phosphate buffer is crucial for controlling the pH of the mobile phase, which in turn dictates the ionization state of the analyte and any acidic or basic impurities. Maintaining a consistent pH is vital for reproducible retention times and peak shapes. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable analysis time.
Experimental Workflow
The overall process for the purity analysis of this compound is depicted in the following workflow diagram.
Caption: A flowchart of the HPLC purity analysis process.
Materials and Methods
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic data system (CDS) for instrument control, data acquisition, and processing.
Reagents and Materials
-
This compound reference standard and analytical sample.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Methanol (MeOH), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or equivalent (e.g., Milli-Q).
-
Dimethyl sulfoxide (DMSO), HPLC grade (if required for solubility).[2][11]
Chromatographic Conditions
| Parameter | Condition |
| Column | Hydrophilic C18 (ODS-AQ), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Methanol (95:5, v/v) |
Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate for 5-10 minutes to dissolve. The compound has very slight solubility in water and DMSO, so a mixed aqueous/organic diluent is recommended.[2][11]
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare in the same manner as the Reference Standard Solution, using the analytical sample.
-
Protocol 2: System Suitability Testing (SST)
As per ICH and USP guidelines, system suitability testing is integral to ensuring the chromatographic system is adequate for the intended analysis.[4][6]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution (0.5 mg/mL).
-
Evaluate the system suitability parameters against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[8] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system and mobile phase composition. |
Protocol 3: Sample Analysis and Purity Calculation
-
Once system suitability is confirmed, inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
After the chromatographic runs are complete, process the data using the CDS.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram of the sample solution, disregarding any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).
-
Calculate the purity of the sample using the area normalization method, as shown in the equation below:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of this compound. By incorporating established chromatographic principles and adhering to pharmacopeial standards for system suitability, this protocol ensures the generation of accurate and reproducible data critical for quality assessment in pharmaceutical research and development. The method is designed to be specific, allowing for the separation of the main analyte from potential process-related impurities and degradation products.
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 2387-48-6 [chemicalbook.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Cas 2387-48-6,this compound | lookchem [lookchem.com]
in vitro antibacterial activity testing of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
An Application Guide to In Vitro Antibacterial Susceptibility Testing of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for evaluating the in vitro antibacterial activity of this compound. Pyrimidine derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties[1][2]. Preliminary research indicates that this compound may possess antibiotic properties, notably against pathogens like Clostridioides difficile[3]. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step protocols for determining key antibacterial metrics: Minimum Inhibitory Concentration (MIC), zone of inhibition via Agar Disk Diffusion, and Minimum Bactericidal Concentration (MBC). The methodologies are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility[4][5].
Scientific Background
The Compound: this compound
This compound is a pyrimidine derivative with the molecular formula C₄H₅N₅O₂. Its structure, featuring two amino groups, a hydroxyl group, and a nitroso group, provides multiple sites for potential interaction with biological targets[3]. The pyrimidine core is a fundamental building block in nucleic acids, and its analogues have been successfully developed into potent therapeutic agents[1].
Potential Mechanism of Action
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, based on its structural similarity to other biologically active pyrimidines, two primary hypotheses can be considered:
-
Inhibition of Folate Synthesis: Many antibacterial pyrimidine derivatives, such as trimethoprim, function as potent inhibitors of dihydrofolate reductase (DHFR)[6]. This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor essential for producing nucleotides and amino acids. By blocking this pathway, these compounds halt bacterial growth and proliferation.
-
Interference with Pterin Synthesis: A related compound, 2,4-diamino-6-hydroxypyrimidine, is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4)[7][8][9]. While BH4 is primarily studied in eukaryotes for its role in producing nitric oxide and neurotransmitters, disrupting analogous pterin-dependent pathways in bacteria could represent a novel antibacterial strategy[9].
Principles of In Vitro Susceptibility Testing
To quantify the antibacterial efficacy of a novel compound, a standardized set of in vitro assays is employed. These tests provide a foundational understanding of the compound's potency and spectrum of activity.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[10]. This is the primary measure of a compound's potency and is typically determined using the broth microdilution method.
-
Disk Diffusion (Kirby-Bauer) Test: A qualitative or semi-quantitative method where a compound-impregnated disk is placed on an agar plate inoculated with a bacterium[11]. The agent diffuses into the agar, and if it is effective, it creates a "zone of inhibition" where no bacteria grow. The size of this zone correlates with the organism's susceptibility[12][13].
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[14][15]. This test distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents and is performed as a follow-up to the MIC assay[16].
Materials and Safety Precautions
Required Materials
-
This compound (test compound)
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin) for positive control
-
Solvent for compound (e.g., Dimethyl sulfoxide, DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17]
-
Mueller-Hinton Agar (MHA) plates[18]
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[19]
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs, pipettes, and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for turbidity measurement)
-
Calipers or ruler
Safety Precautions
Researchers must handle this compound in accordance with its Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[20].
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing[20][21].
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air[20].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[21]. The compound is stable under normal conditions but should be kept away from strong oxidizing agents[20].
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M07 standard and is used to quantitatively measure the potency of the test compound[22][23].
Step-by-Step Methodology:
-
Prepare Compound Stock Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Inoculum: From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[19][24].
-
Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[17]. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10[25]. Discard the final 100 µL from well 10.
-
This creates a range of concentrations (e.g., 640 µg/mL down to 1.25 µg/mL before adding bacteria).
-
Controls: Well 11 serves as the growth control (broth + bacteria, no compound), and well 12 serves as the sterility control (broth only)[17].
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12[26]. The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 320 µg/mL to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air[10].
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth)[24]. This can be assessed visually or with a microplate reader.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This protocol provides a visual and semi-quantitative assessment of antibacterial activity, following CLSI M02 standards[12][22].
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1 (Step 2).
-
Prepare Disks: Since the compound is novel, disks must be prepared in-house. Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the compound stock solution onto sterile 6 mm paper disks. Allow the disks to dry completely in a sterile environment before use[19]. A solvent control disk (impregnated only with the solvent) must also be prepared.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube[11]. Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth[12]. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes[12].
-
Apply Disks: Using sterile forceps, place the prepared compound disks, a positive control antibiotic disk, and a negative solvent control disk onto the inoculated agar surface. Press each disk gently to ensure full contact with the agar[18].
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours[19].
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers or a ruler[19]. The solvent control should show no zone of inhibition.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine if the compound is bactericidal or bacteriostatic[17].
Step-by-Step Methodology:
-
Select Wells: Following MIC determination (Protocol 1), select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth.
-
Subculture: From each selected well, take a 10-100 µL aliquot and plate it onto a fresh MHA plate[17]. Spread the aliquot evenly across the surface.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[14][15]. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity[17].
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The results will help classify the antibacterial profile of this compound.
Table 1: Representative Data Summary for Antibacterial Activity (Note: The following data are for illustrative purposes only. Actual values must be determined experimentally.)
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) at 30 µ g/disk | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Staphylococcus aureus | 29213 | Positive | 8 | 18 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | Negative | 16 | 14 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | Negative | 64 | 8 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin (Control) | N/A | N/A | 0.5 | 30 | 1 | 2 | Bactericidal |
Interpretation:
-
A lower MIC value indicates higher potency.
-
A larger zone of inhibition indicates greater susceptibility of the organism to the compound.
-
The MBC/MIC ratio is a key indicator:
-
≤ 4: Generally considered bactericidal (the compound actively kills the bacteria)[17].
-
> 4: Generally considered bacteriostatic (the compound inhibits bacterial growth but does not kill them).
-
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 62128-61-4 [smolecule.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. asm.org [asm.org]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. goums.ac.ir [goums.ac.ir]
- 23. iacld.com [iacld.com]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. rr-asia.woah.org [rr-asia.woah.org]
Application Note: A Comprehensive Guide to the Industrial-Scale Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Introduction: The Strategic Importance of a Key Intermediate
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pivotal molecule in the pharmaceutical industry. It serves as a critical precursor in the synthesis of a range of high-value active pharmaceutical ingredients (APIs). Notably, it is a key building block in the production of guanine and its derivatives, which are fundamental to the synthesis of broad-spectrum antiviral drugs such as acyclovir and ganciclovir.[1][2] Its structure is also integral to the synthesis of Folic Acid (Vitamin B9), an essential nutrient for cellular growth and metabolism.[2]
Given its importance, the development of an efficient, scalable, and environmentally conscious synthesis process is of paramount concern for industrial chemical production. Traditional methods, while effective, often suffer from drawbacks such as the use of harsh reagents and the generation of significant waste streams.[2] This guide provides a detailed protocol for the large-scale synthesis of this compound, focusing on a modern, optimized, and greener approach suitable for industrial application. We will delve into the causality behind the procedural choices, ensuring a robust and reproducible process.
Synthesis Overview: A Two-Stage Strategic Approach
The industrial synthesis is logically divided into two primary stages:
-
Stage 1: Precursor Synthesis. The formation of the pyrimidine core, 2,4-diamino-6-hydroxypyrimidine, via a cyclocondensation reaction.
-
Stage 2: Electrophilic Nitrosation. The introduction of the nitroso group at the C5 position of the pyrimidine ring to yield the final product.
This guide will detail a protocol that emphasizes high yield, purity, and operational safety, while incorporating sustainable practices like solvent and mother liquor recycling.[2]
Figure 1: Overall workflow for the two-stage industrial synthesis.
Stage 1 Protocol: Synthesis of 2,4-diamino-6-hydroxypyrimidine
This stage is a variation of the classic Traube pyrimidine synthesis, adapted for industrial scale.[3] It involves the base-catalyzed condensation of a guanidine salt with an active methylene compound, in this case, methyl cyanoacetate.
Underlying Chemistry: The Cyclocondensation Mechanism
The reaction is initiated by a strong base, sodium methoxide, which deprotonates the α-carbon of methyl cyanoacetate, creating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbon of guanidine. An intramolecular cyclization follows, with the elimination of methanol, to form the stable six-membered pyrimidine ring. The process is typically performed under reflux to ensure the reaction goes to completion.[2]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 2000 L, with reflux condenser, agitator, and heating/cooling jacket | Main reaction vessel |
| Guanidine Nitrate | As required (e.g., 1.0 molar equivalent) | Pyrimidine ring nitrogen source |
| Methyl Cyanoacetate | As required (e.g., 1.0 molar equivalent) | Pyrimidine ring carbon source |
| Sodium Methoxide | In Methanol (30% solution) | Base catalyst |
| Anhydrous Methanol | Reagent Grade | Solvent and for dilution |
| Water | Deionized | To quench excess base |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the reactor with the sodium methoxide solution in methanol.
-
Cyclization Reaction:
-
Add methyl cyanoacetate to the reactor while maintaining the temperature below 30°C.
-
Add the guanidine nitrate.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours with constant agitation.[2]
-
-
Solvent Recovery: After the reaction is complete, configure the reactor for distillation and recover the methanol under reduced pressure. This is a critical step for process economy.[2]
-
Quenching and Isolation:
-
Add water to the concentrated reaction mass to dissolve the product and neutralize any excess sodium methoxide.[2]
-
The resulting solution containing the intermediate is then carried forward directly to the next stage without isolation, a common practice in industrial settings to improve efficiency and reduce handling of intermediates.
-
Stage 2 Protocol: Nitrosation to this compound
This is the critical step where the nitroso functional group is introduced. The choice of acid is crucial for both reaction efficiency and environmental impact. This protocol utilizes dilute formic acid, a significant improvement over traditional methods using concentrated sulfuric acid, as it allows for the recycling of the mother liquor and minimizes saline waste.[2]
Underlying Chemistry: Electrophilic Aromatic Substitution
The nitrosation reaction is a classic example of electrophilic aromatic substitution.
-
Formation of the Electrophile: In the acidic medium provided by formic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[4][5]
-
Nucleophilic Attack: The pyrimidine ring of 2,4-diamino-6-hydroxypyrimidine is electron-rich due to the activating effects of the two amino groups and the hydroxyl group. The C5 position is the most nucleophilic and sterically accessible site.
-
Substitution: The electron-rich C5 attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the final 5-nitroso product.[4]
Figure 2: Simplified mechanism of the nitrosation reaction.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 2000 L, with agitator and heating/cooling jacket | Main reaction vessel |
| Intermediate Solution | From Stage 1 | Starting material |
| Sodium Nitrite (NaNO₂) | 99% Purity | Nitrosating agent |
| Formic Acid | 35-65% solution | Acid catalyst and reaction medium |
| Nitrosation Mother Liquor | Recycled from previous batch | Reduces waste and recovers reagents |
Step-by-Step Procedure
-
Reactor Charging: Charge the reactor with the dilute formic acid solution and the recycled nitrosation mother liquor from a previous batch.[2]
-
Addition of Intermediate: Add the aqueous solution of 2,4-diamino-6-hydroxypyrimidine from Stage 1 to the reactor.
-
Nitrosation Reaction:
-
Slowly add a solution of sodium nitrite in water to the reactor over 2-3 hours.
-
Crucially, maintain the reaction temperature between 30°C and 80°C. [2] This temperature control is vital to prevent side reactions and ensure safety. The reaction is exothermic and requires efficient cooling.
-
Maintain the pH between 1 and 4 during the reaction.[2]
-
Continue agitation for an additional 1-2 hours after the addition is complete to ensure full conversion.
-
-
Crystallization and Isolation:
-
Filtration and Drying:
-
Filter the resulting slurry using a centrifuge or filter press.
-
Collect the filtrate to be used as the "nitrosation mother liquor" for the next batch. [2]
-
Wash the filter cake with cold deionized water to remove residual acid and salts.
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Safety and Hazard Management
Industrial-scale chemical synthesis requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any operation.[3]
| Substance/Process | Hazard | Mitigation Measures |
| Sodium Nitrite (NaNO₂) a | Strong oxidizer, toxic if swallowed, can intensify fires, causes serious eye irritation.[6] | Store away from combustible materials and reducing agents.[7] Use appropriate PPE: chemical-resistant gloves, safety goggles, and respiratory protection to avoid dust inhalation.[7] In case of a spill, contain and collect mechanically; do not wash into sewers.[6] Have emergency eyewash stations and safety showers readily available. |
| Formic Acid | Corrosive, causes severe skin burns and eye damage. | Handle in a well-ventilated area. Use acid-resistant gloves, goggles, and protective clothing. Avoid inhaling vapors. |
| Nitrosation Reaction | Exothermic, potential for runaway reaction. Generation of toxic nitrogen oxide gases if temperature is not controlled. | Ensure the reactor's cooling system is fully operational. Add sodium nitrite solution slowly and monitor the internal temperature continuously. The reactor should be equipped with a pressure relief system. |
| General Handling | Standard chemical handling risks. | All personnel must be trained on the specific hazards of the chemicals and processes involved. Follow standard operating procedures (SOPs) strictly. Ensure proper ventilation throughout the production area.[8] |
Conclusion
The described two-stage process provides a robust, scalable, and environmentally improved method for the industrial synthesis of this compound. By replacing harsh acids with a recyclable formic acid system, the process significantly reduces waste and improves the overall economic and ecological footprint. The detailed explanation of the underlying chemistry and strict adherence to the outlined protocols and safety measures will enable researchers, scientists, and drug development professionals to implement this synthesis with confidence, ensuring a reliable supply of this vital pharmaceutical intermediate.
References
- 1. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. nj.gov [nj.gov]
- 7. wfxcchemical.com [wfxcchemical.com]
- 8. valudor.com [valudor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Our goal is to move beyond simple protocols and offer a causal understanding of the experimental choices, enabling you to troubleshoot and enhance your reaction yields and product purity.
The synthesis of this compound is a key step in the production of various active pharmaceutical ingredients, most notably as a precursor to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), a crucial intermediate for compounds like guanine and folic acid.[1] The core of the synthesis involves the C-nitrosation of 2,4-diamino-6-hydroxypyrimidine, an electrophilic aromatic substitution reaction. While seemingly straightforward, this reaction is highly sensitive to process parameters, and achieving high yield and purity requires careful control.
This document is structured in a question-and-answer format to directly address the most common challenges encountered in the laboratory.
Core Synthesis Workflow & Mechanism
Before diving into troubleshooting, it is essential to understand the fundamental reaction pathway and the standard workflow.
The reaction proceeds via the formation of a nitrosating agent, typically nitrous acid (HONO), in situ from an alkali metal nitrite (e.g., sodium nitrite) and a mineral or organic acid.[2][3] The electrophile, which is often the nitrosonium ion (NO⁺) or a related species, then attacks the electron-rich C5 position of the pyrimidine ring.[4]
Caption: Reaction mechanism for the C-nitrosation of 2,4-diamino-6-hydroxypyrimidine.
Below is a generalized workflow for the synthesis. Specific quantities and conditions are detailed in the subsequent sections.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Problem: Low or Inconsistent Yield
Q1: My final yield of this compound is consistently below 80%. What are the most critical parameters I should investigate?
A1: Achieving a high and reproducible yield hinges on the precise control of several interdependent factors. A low yield is typically traced back to one or more of the following:
-
Suboptimal pH: This is the most critical parameter. The nitrosation reaction requires an acidic environment to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[4] However, if the pH is too low (strongly acidic), the amine groups on the pyrimidine ring become protonated. This deactivates the ring towards electrophilic attack, significantly slowing down the desired reaction. The optimal pH is a delicate balance, typically falling in the range of 3-5.[5][6] Using a weaker acid like glacial acetic acid or dilute formic acid provides better pH control compared to strong mineral acids.[2][7]
-
Poor Temperature Control: The formation of nitrous acid and its subsequent conversion to the nitrosonium ion is an exothermic process. Nitrous acid itself is unstable and can decompose at higher temperatures, reducing the concentration of your active nitrosating agent.[3] Furthermore, elevated temperatures can promote side reactions. It is crucial to maintain a low reaction temperature, typically between 0-10°C, especially during the drop-wise addition of the acid.
-
Incorrect Stoichiometry or Reagent Purity: Ensure you are using a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. The purity of the starting material, 2,4-diamino-6-hydroxypyrimidine, is also vital. Impurities can interfere with the reaction or complicate purification.[8]
-
Inefficient Mixing: The reaction is often carried out in a suspension. Vigorous and efficient stirring is necessary to ensure proper mass transfer between the solid and liquid phases, allowing the dissolved starting material to react completely.
Q2: I am observing significant batch-to-batch variability in my yield. How can I improve the reproducibility of the synthesis?
A2: Batch-to-batch inconsistency is almost always a result of insufficient process control. To enhance reproducibility, focus on the following:
-
Standardize the Rate of Acid Addition: The drop-wise addition of acid must be slow and consistent. Adding the acid too quickly can cause localized drops in pH and spikes in temperature, leading to byproduct formation and decomposition of the nitrosating agent. Use a syringe pump or a pressure-equalizing dropping funnel for precise control.
-
Monitor Internal Temperature: Place your thermometer directly in the reaction mixture, not in the cooling bath. This ensures you are controlling the actual reaction temperature.
-
Ensure Homogeneity: Before adding the acid, ensure the sodium nitrite is fully dissolved in the suspension of the pyrimidine starting material.
-
Consistent Work-up: Standardize the filtration, washing, and drying procedures. The volume and temperature of the wash solvents (e.g., cold water, ethanol) should be consistent for each batch to minimize product loss.
Problem: Product Purity and Side Reactions
Q3: My final product has a brownish or off-color tint instead of the expected reddish-pink color, and analysis shows impurities. What are the likely side reactions?
A3: The desired product is a pale red to light red solid.[9] Discoloration often points to the presence of byproducts. The most common issues are:
-
Oxidation: The nitroso group and the aminopyrimidine core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures or if certain impurities are present.
-
Degradation: Overly acidic conditions or high temperatures can lead to the degradation of both the starting material and the product, potentially opening the pyrimidine ring.[10][11]
-
Formation of N-Nitrosamines: While the primary reaction is C-nitrosation at the 5-position, under certain conditions, nitrosation can occur on the exocyclic amino groups, forming unstable N-nitrosamines.[3][12] These are often transient but can lead to further degradation products.
-
Residual Starting Material: Incomplete reaction due to the issues described in Q1 will lead to contamination with unreacted 2,4-diamino-6-hydroxypyrimidine.
To mitigate these issues, strictly adhere to low temperatures, maintain the optimal pH range, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent problem.
Q4: What is the recommended procedure for purifying the crude product to achieve high purity?
A4: The product has very low solubility in water and most common organic solvents, which is advantageous for purification. A simple wash procedure is typically sufficient.
-
Filtration: After the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Water Wash: Wash the filter cake thoroughly with several portions of cold deionized water. This removes unreacted sodium nitrite, the acid, and any other water-soluble inorganic salts.
-
Organic Solvent Wash: Follow the water wash with a wash using a cold organic solvent like ethanol or acetone. This helps remove any organic-soluble impurities and accelerates the drying process.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.[2]
For very high purity requirements, recrystallization can be attempted, but finding a suitable solvent system can be challenging due to the compound's low solubility. Dissolving the product in a dilute alkaline solution followed by reprecipitation with acid is a possible, though more complex, alternative.
Frequently Asked Questions (FAQs)
Q5: Can I use a strong acid like sulfuric or hydrochloric acid instead of acetic acid?
A5: While technically possible, it is not recommended for routine synthesis. Strong mineral acids make it very difficult to control the pH within the optimal 3-5 range.[5] A small excess can cause the pH to plummet, deactivating the pyrimidine ring and potentially causing degradation. Weaker acids like glacial acetic acid or dilute formic acid act as a buffering system, providing much more robust control over the reaction environment.[2][7] Patents describing industrial processes often favor these weaker acids for their superior control and reproducibility.[7]
Q6: What are the key safety precautions for this reaction?
A6: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Key hazards to be aware of are:
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Acid Handling: Handle acids, especially glacial acetic acid or concentrated mineral acids, in a fume hood.
-
Nitrogen Oxides (NOx): Decomposition of nitrous acid can release toxic nitrogen oxides. Ensure adequate ventilation or perform the reaction in a fume hood.
Q7: How can I monitor the progress of the reaction?
A7: Monitoring the reaction can be challenging due to the heterogeneity of the mixture. Thin Layer Chromatography (TLC) is a viable method. A suitable mobile phase would be a polar mixture, such as Dichloromethane:Methanol or Ethyl Acetate:Methanol. Periodically take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (like DMSO), and spot it on a TLC plate alongside a standard of the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Optimized Reaction Parameters Summary
The table below summarizes the recommended parameters for optimizing the yield and purity of your synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0 - 10°C | Minimizes decomposition of nitrous acid and prevents side reactions. Critical during acid addition. |
| pH | 3 - 5 | Balances the need to form the NO⁺ electrophile with preventing protonation/deactivation of the pyrimidine ring.[5][6] |
| Acid Choice | Glacial Acetic Acid or Dilute Formic Acid | Provides better pH control and buffering capacity compared to strong mineral acids.[2][7] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 molar equivalents | A slight excess ensures the reaction goes to completion without excessive unreacted nitrite in the final product. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion at the recommended temperature. Monitor by TLC if necessary. |
| Stirring | Vigorous / Efficient | Essential for mass transfer in the heterogeneous reaction mixture. |
References
- 1. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 6. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 7. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy this compound | 62128-61-4 [smolecule.com]
- 10. DSpace [mospace.umsystem.edu]
- 11. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Welcome to the technical support center for the purification of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established protocols and practical experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity DAHNP.
I. Understanding the Core Challenges
The purification of this compound is primarily complicated by three key factors: its limited solubility, its tendency to retain colored impurities, and its potential for co-precipitation with unreacted starting materials. A successful purification strategy must address these challenges directly.
Key Physicochemical Properties
| Property | Value | Significance for Purification |
| Appearance | Pale red to light red solid | Color can be an indicator of purity; darker shades may suggest impurities.[1] |
| Molecular Formula | C₄H₅N₅O₂ | - |
| Molecular Weight | 155.11 g/mol | - |
| Melting Point | >360°C | High melting point indicates high thermal stability.[1][2] |
| Solubility | Very slightly soluble in water and DMSO (requires heating and sonication).[2][3] | This is a major challenge for purification by recrystallization, requiring careful solvent selection and technique. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of DAHNP in a question-and-answer format.
Question 1: My isolated this compound is a brownish or yellowish solid, not the expected pale red. What is the likely cause and how can I fix it?
Answer:
A brownish or yellowish hue in your final product typically indicates the presence of residual starting materials, primarily unreacted 2,4-diamino-6-hydroxypyrimidine, or byproducts from the nitrosation reaction.[4] The purification process aims to remove these colored impurities.
Probable Causes:
-
Incomplete Reaction: The nitrosation of 2,4-diamino-6-hydroxypyrimidine may not have gone to completion.
-
Inefficient Washing: The washing steps may not have been sufficient to remove all the colored byproducts.
-
Trapped Mother Liquor: The crystalline product may have trapped the impure mother liquor.
Solutions:
-
Thorough Washing: A critical first step is to wash the crude product thoroughly. A sequential wash with dichloromethane followed by water has been shown to be effective.[4] Dichloromethane will help remove organic impurities, while water will wash away residual inorganic salts and water-soluble starting materials.
-
Recrystallization (Advanced): Due to the very low solubility of DAHNP, standard recrystallization is challenging. However, a carefully executed recrystallization can be effective for removing stubborn impurities. Consider using a dilute acidic solution (e.g., dilute formic or acetic acid) to increase solubility slightly upon heating, followed by slow cooling to promote the crystallization of the pure product.[5]
-
pH Adjustment during Precipitation: The pH of the solution during precipitation can influence the purity of the product. Acidifying the reaction mixture to pH 5.0 with acetic acid can help precipitate the product while keeping some impurities dissolved.[5]
Question 2: The yield of my purified this compound is very low. What are the potential reasons and how can I improve it?
Answer:
Low yield can be a frustrating issue. It can stem from losses during the reaction, isolation, or purification steps.
Probable Causes:
-
Product Loss During Washing: Due to its slight solubility, aggressive or excessive washing, especially with large volumes of water, can lead to product loss.
-
Incomplete Precipitation: If the product is not fully precipitated from the reaction mixture, the yield will be compromised.
-
Adherence to Glassware: The fine, solid nature of the product can cause it to adhere to glassware, leading to mechanical losses during transfers.
Solutions:
-
Optimize Washing Volumes: Use just enough solvent to effectively wash the solid. Chilling the wash solvents before use can further minimize solubility losses.
-
Ensure Complete Precipitation: After the reaction, ensure the mixture is cooled sufficiently to maximize the precipitation of the product. A common technique is to cool the mixture to between -5 and 0°C.[4]
-
Careful Handling and Transfers: Use a spatula to scrape the product from glassware and rinse with a minimal amount of a suitable solvent (one in which the product is poorly soluble, like cold water or dichloromethane) to transfer any remaining solid.
Question 3: After purification, I still see evidence of my starting material (2,4-diamino-6-hydroxypyrimidine) in my analytical results (e.g., HPLC, TLC). How can I remove it?
Answer:
Residual starting material is a common impurity. Its removal is crucial for obtaining a high-purity final product.
Probable Causes:
-
Co-precipitation: The starting material may have co-precipitated with the product, especially if they have similar solubility profiles under the precipitation conditions.
-
Insufficient Reaction Time or Stoichiometry: The nitrosation reaction may not have proceeded to completion.
Solutions:
-
Slurry Washing: Slurrying the impure product in a hot solvent in which the starting material is more soluble than the desired product can be an effective purification technique. For example, a slurry wash with hot water may selectively dissolve the unreacted 2,4-diamino-6-hydroxypyrimidine.
-
Optimized Reaction Conditions: Revisit your synthesis protocol. Ensure that the reaction time is sufficient and that the stoichiometry of the reagents is correct to drive the reaction to completion. The reaction is often carried out for at least one hour with drop-wise addition of acid.[5]
-
Recrystallization from a Different Solvent System: If co-precipitation is suspected, recrystallization from a different solvent system may alter the solubility of the product and impurity, allowing for better separation.
III. Experimental Protocol: Standard Purification of this compound
This protocol outlines a standard procedure for the purification of crude this compound obtained from synthesis.
Materials and Reagents:
-
Crude this compound
-
Dichloromethane
-
Deionized water
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Beakers
Procedure:
-
Initial Filtration: After synthesis, filter the crude product using a Buchner funnel.
-
Dichloromethane Wash: Wash the filter cake with a sufficient volume of dichloromethane to remove any non-polar impurities.[4] Allow the solvent to drain completely under suction.
-
Water Wash: Subsequently, wash the filter cake with cold deionized water to remove any inorganic salts and water-soluble impurities.[4]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. The final product should be a pale red to light red solid.[1]
-
Purity Assessment: Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]
IV. Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
V. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: Pure this compound is a pale red to light red solid.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration at -20°C under an inert atmosphere is recommended.[2][3]
Q3: Is this compound sensitive to pH?
A3: Yes, the solubility and stability of DAHNP can be influenced by pH. It is synthesized in an acidic medium, and its solubility can be slightly increased in dilute acidic or basic solutions.[5] Extreme pH values should be avoided to prevent potential degradation.
Q4: What are the main impurities I should look for in my final product?
A4: The most common impurities are unreacted 2,4-diamino-6-hydroxypyrimidine and various byproducts of the nitrosation reaction. Inorganic salts from the reaction workup may also be present if not washed away properly.
Q5: Can I use other solvents for washing the crude product?
A5: While dichloromethane and water are commonly used, other organic solvents in which DAHNP has low solubility could potentially be used. However, it is crucial to test the solubility of both the product and the expected impurities in the chosen solvent to ensure effective purification.
VI. References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. --INVALID-LINK--
-
CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents. --INVALID-LINK--
-
2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. ChemicalBook. --INVALID-LINK--
-
This compound | 62128-61-4. Smolecule. --INVALID-LINK--
-
Cas 2387-48-6,this compound. lookchem. --INVALID-LINK--
-
EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound. Google Patents. --INVALID-LINK--
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. --INVALID-LINK--
-
2387-48-6(this compound) Product Description. ChemicalBook. --INVALID-LINK--
-
2,4-Diamino-6-hydroxypyrimidine (2D6H). ResearchGate. --INVALID-LINK--
-
CN108558776A - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents. --INVALID-LINK--
-
2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor. MedChemExpress. --INVALID-LINK--
-
2,4-Diamino-6-hydroxy-5-nitropyrimidine | 3346-23-4 | FD21462. Biosynth. --INVALID-LINK--
-
2387-48-6|this compound. BLDpharm. --INVALID-LINK--
-
Synthesis and detection of the 2,6-diamino-4-hydroxy-N5-(2-oxoethyl)-formamidopyrimidine (FAPy) adduct. ResearchGate. --INVALID-LINK--
-
Genotoxic Impurities Part 2: Toxicological Overview. American Pharmaceutical Review. --INVALID-LINK--
-
Continuous manufacturing of co-crystals: challenges and prospects. PubMed. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
2387-48-6(this compound) Product Description. ChemicalBook. --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxy-5-nitropyrimidine | 3346-23-4 | FD21462 [biosynth.com]
- 3. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2387-48-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
Welcome to the technical support center for the nitrosation of 2,4-diamino-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitrosation of 2,4-diamino-6-hydroxypyrimidine, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 5-Nitroso Product
Symptoms:
-
After the reaction and workup, the isolated product yield is significantly lower than expected.
-
TLC or LC-MS analysis of the crude product shows a large amount of unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The nitrosation of amines is highly pH-dependent. The reaction is typically carried out in acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂) from a nitrite salt. If the medium is too acidic, the amine can be protonated, reducing its nucleophilicity. If it's not acidic enough, the concentration of the nitrosating agent will be too low. | 1. Verify pH: Ensure the reaction mixture is acidic, typically in the range of pH 3-5. Acetic acid or formic acid are commonly used to achieve the desired pH. 2. Slow Acid Addition: Add the acid dropwise to the mixture of 2,4-diamino-6-hydroxypyrimidine and sodium nitrite in water. This allows for the in situ generation of nitrous acid and its immediate reaction with the substrate. |
| Inadequate Temperature Control | Nitrosation reactions are often exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the decomposition of the unstable nitrous acid and promote side reactions. | 1. Maintain Low Temperature: The reaction is typically performed at low temperatures, often between 0-10°C, to ensure the stability of the diazonium intermediates, should they form. 2. Monitor Temperature: Use an ice bath to control the temperature during the addition of acid. |
| Insufficient Nitrite | An inadequate amount of the nitrosating agent will naturally lead to an incomplete reaction. | 1. Check Stoichiometry: Ensure that at least a stoichiometric equivalent of sodium nitrite is used. A slight excess (e.g., 1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion. |
| Poor Solubility of Starting Material | 2,4-diamino-6-hydroxypyrimidine has limited solubility in water, which can hinder the reaction. | 1. Use a Slurry: The reaction is often performed as a suspension or slurry. Vigorous stirring is essential to ensure good mixing of the reactants. 2. Consider Co-solvents: While water is the typical solvent, in some cases, the addition of a co-solvent might be explored, but care must be taken to ensure it doesn't interfere with the reaction. |
Problem 2: Presence of a Significant Amount of an Unidentified By-product
Symptoms:
-
TLC or LC-MS analysis shows a major impurity peak alongside the desired product.
-
The isolated product has a different color than the expected deep green of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Diazotization of Amino Groups | The primary amino groups at the 2- and 4-positions of the pyrimidine ring can undergo diazotization in the presence of nitrous acid. The resulting diazonium salts are often unstable and can decompose or react further to form a variety of by-products.[1][2][3] | 1. Strict Temperature Control: Maintain a low reaction temperature (0-5°C) to minimize the decomposition of any formed diazonium species.[4] 2. Control Stoichiometry of Nitrite: Avoid a large excess of sodium nitrite, as this can increase the likelihood of diazotization. |
| Oxidation of the Nitroso Group | The desired 5-nitroso product can be susceptible to oxidation to the corresponding 5-nitro compound, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. The oxidation of a similar compound, 5-nitroso-2,4,6-triaminopyrimidine, to its 5-nitro derivative has been reported.[5] | 1. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Avoid Oxidizing Contaminants: Ensure all reagents and solvents are free from oxidizing impurities. |
| Formation of Dimerization or Polymerization Products | Highly reactive intermediates, if formed, can potentially lead to the formation of colored dimeric or polymeric by-products. | 1. Controlled Addition of Reagents: Add the nitrosating agent slowly and with efficient stirring to maintain a low concentration of reactive intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nitrosation of 2,4-diamino-6-hydroxypyrimidine?
The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite and a weak acid like acetic acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich pyrimidine ring of 2,4-diamino-6-hydroxypyrimidine then attacks the nitrosonium ion, preferentially at the C5 position, which is activated by the two amino groups and the hydroxyl group. A final deprotonation step restores the aromaticity of the ring and yields the 5-nitroso product.
Caption: Mechanism of Nitrosation.
Q2: What are the critical parameters to control during this reaction?
The three most critical parameters are:
-
pH: The pH must be acidic enough to generate the nitrosonium ion but not so acidic as to fully protonate the amino groups of the pyrimidine, which would deactivate them towards electrophilic attack. A pH range of 3-5 is generally optimal.
-
Temperature: Low temperatures (0-10°C) are crucial to minimize side reactions, such as the decomposition of nitrous acid and potential diazonium salt intermediates.
-
Stoichiometry: The molar ratio of sodium nitrite to the pyrimidine substrate should be carefully controlled. A slight excess of nitrite can ensure complete conversion, but a large excess may promote unwanted side reactions.
Q3: Can other nitrosating agents be used?
While sodium nitrite in a weak acid is the most common and cost-effective method, other nitrosating agents could potentially be used, such as nitrosyl chloride (NOCl) or dinitrogen trioxide (N₂O₃). However, these reagents are often more hazardous and difficult to handle, making them less suitable for large-scale synthesis.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system should be developed to clearly separate the starting material, the product, and any major by-products. The disappearance of the starting material spot and the appearance of the product spot (which is often colored) indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the safety precautions for this reaction?
-
Nitrous Acid and Nitrogen Oxides: Nitrous acid is unstable and can decompose to form toxic nitrogen oxides (NOx). The reaction should be performed in a well-ventilated fume hood.
-
Diazonium Compounds: Although not the intended product, diazonium salts can be formed as by-products. Some diazonium salts are explosive when dry. Therefore, it is important to never allow the reaction mixture to dry out completely if the presence of diazonium salts is suspected.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the chemicals involved in this synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2,4-diamino-6-hydroxypyrimidine in water.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
-
Addition of Sodium Nitrite:
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of water.
-
Add the sodium nitrite solution to the cooled pyrimidine suspension with vigorous stirring.
-
-
Nitrosation:
-
Prepare a solution of glacial acetic acid in water.
-
Add the acetic acid solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10°C.
-
The color of the suspension should change to a deep green or blue-green as the product forms.
-
-
Reaction Completion and Workup:
-
After the addition of acid is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water and then with a small amount of cold ethanol to remove any residual acetic acid and water.
-
Dry the product under vacuum at a low temperature.
-
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE Synthesis
Welcome to the technical support resource for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis, a critical step in the production of various pharmaceutical compounds, including guanine derivatives and folic acid.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this reaction?
A1: The formation of this compound is achieved through the electrophilic nitrosation of the C-5 position of the 2,4-diamino-6-hydroxypyrimidine ring. The amino and hydroxyl groups strongly activate the pyrimidine ring, making the C-5 position highly susceptible to electrophilic attack. The reaction is typically performed in an aqueous acidic medium where a nitrosating agent, generated in situ from sodium nitrite, introduces a nitroso (-NO) group onto the ring.[2]
Q2: Why is pH control so critical for this synthesis?
A2: pH is arguably the most critical parameter in this reaction. The process requires a delicate balance. An acidic environment is necessary to convert the stable sodium nitrite (NaNO₂) into the active nitrosating species, such as nitrous acid (HONO) and the nitrosonium ion (NO⁺).[3] However, if the pH becomes too low (strongly acidic), the amino groups on the pyrimidine starting material will become protonated (-NH₃⁺). This deactivates the ring, hindering the electrophilic attack and significantly reducing the reaction rate and yield.[3] Conversely, at a neutral or basic pH, the concentration of the active nitrosating agent is negligible, and the reaction will not proceed efficiently.[4][5] The optimal range is typically weakly acidic, often cited between pH 3 and 5.[4][6]
Q3: What are the primary safety precautions for this procedure?
A3: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[7] The starting material, 2,4-diamino-6-hydroxypyrimidine, can cause skin and serious eye irritation.[7] Handle nitrosating agents like sodium nitrite with care. The reaction should be conducted in a well-ventilated area or a fume hood.[7] Nitroso compounds should be handled as potentially hazardous materials.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction mixture does not develop the characteristic red color, and yield is very low.
-
Question: I've mixed my 2,4-diamino-6-hydroxypyrimidine and sodium nitrite, and I'm adding the acid, but the solution color isn't changing to red as expected. What's going wrong?
-
Answer & Solution: This issue almost always points to a problem with pH or reagent quality.
-
Verify pH: The characteristic red color indicates the formation of the nitroso product.[2] Its absence suggests the nitrosation reaction has not initiated. Use a calibrated pH meter or pH paper to check the pH of your reaction mixture. It must be in the acidic range. If it is still neutral or basic, your acid addition is insufficient.
-
Acid Addition Technique: The acid (commonly glacial acetic acid or formic acid) must be added drop-wise to the aqueous suspension of the pyrimidine and sodium nitrite.[2] This gradual addition allows for the controlled generation of the nitrosating agent without causing a rapid drop in pH that could protonate and deactivate the pyrimidine substrate.
-
Reagent Quality: Ensure your sodium nitrite has not degraded. Old or improperly stored sodium nitrite can be less effective. Use a fresh, high-purity source. Similarly, verify the purity of your starting pyrimidine.
-
Issue 2: The final product is a brownish or off-color solid, not the expected pale red.
-
Question: My synthesis produced a solid, but the color is a muddy brown, and HPLC analysis shows significant impurities. How can I improve the purity?
-
Answer & Solution: Product discoloration often indicates the presence of side-products or degradation.
-
Temperature Control: While some protocols suggest running the reaction at room temperature, excessive heat from the exothermic reaction can lead to the formation of byproducts. Consider running the reaction in an ice bath to maintain a lower temperature (e.g., 30-35°C is cited as an optimal range for a similar nitration reaction) to minimize side reactions.[8]
-
Controlled Reagent Addition: Adding the acid too quickly can create localized areas of high acidity and temperature, promoting byproduct formation. A slow, drop-wise addition with vigorous stirring is crucial for a homogenous reaction environment.[2]
-
Purification and Washing: Impurities can often be removed during the workup. After filtering the crude product, wash the filter cake thoroughly. A common sequence involves washing with an organic solvent like dichloromethane followed by water to remove different types of impurities.[8]
-
Issue 3: The reaction seems to stall, and the yield is inconsistent between batches.
-
Question: I am following the same protocol, but my yields are fluctuating significantly, sometimes being much lower than expected. Why is there a lack of reproducibility?
-
Answer & Solution: Inconsistent yields are often traced back to subtle variations in reaction conditions and starting material handling.
-
Homogeneity of the Suspension: 2,4-diamino-6-hydroxypyrimidine has limited solubility in water. It is critical to ensure the starting material is a fine, well-stirred suspension before and during the acid addition.[2] Inadequate stirring can lead to an incomplete reaction.
-
Molar Ratios: Precisely measure your reagents. The molar ratio of sodium nitrite and acid relative to the starting pyrimidine is key. A common molar ratio for sodium nitrite to methyl cyanoacetate (a precursor to the pyrimidine) is between 1.05 and 2.[9] Ensure you are not using a limiting amount of the nitrosating agent.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. After the acid addition is complete, continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure all the substrate has reacted.[8]
-
Optimized Synthesis Protocol
This protocol is synthesized from established procedures to provide a robust and high-yielding method.[2]
Materials & Reagents:
-
2,4-diamino-6-hydroxypyrimidine
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a suitable three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 2,4-diamino-6-hydroxypyrimidine (e.g., 60 g) to distilled water (e.g., 1200 mL) to form a suspension.
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Add a solution of sodium nitrite (e.g., 34 g) dissolved in a small amount of distilled water (e.g., 100 mL) to the pyrimidine suspension.
-
While maintaining vigorous stirring, begin the slow, drop-wise addition of glacial acetic acid (e.g., 40 mL) from the dropping funnel over a period of 30-60 minutes.
-
Observe the reaction mixture. As the acid is added, the color of the suspension should gradually change to a distinct red, indicating product formation.[2]
-
After the acid addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Collect the red precipitate by vacuum filtration.
-
Wash the filter cake with cold distilled water to remove any unreacted salts or acid.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A typical yield for this procedure is around 80%.[2]
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate Concentration | ~50 g/L in water | Ensures a manageable suspension. Higher concentrations may hinder effective stirring. |
| NaNO₂ Stoichiometry | ~1.05 - 1.2 equivalents | A slight excess ensures complete nitrosation but avoids excessive residual nitrite. |
| Acid Stoichiometry | Sufficient to achieve pH 3-5 | The amount of acid (e.g., acetic, formic) is determined by the target pH, not a strict molar ratio.[6][9] |
| Temperature | Ambient (~20-25°C) | The reaction is typically manageable at room temperature. For larger scales, cooling may be necessary to dissipate exothermic heat. |
| Acid Addition Rate | Slow, drop-wise | Prevents localized pH drops and temperature spikes, minimizing byproduct formation.[2] |
| Reaction Time | 1-2 hours post-addition | Ensures the reaction reaches completion for maximum yield.[8] |
Visualizing the Process
Reaction Mechanism
The diagram below outlines the key chemical transformations in the synthesis.
Caption: Formation of the nitrosonium ion and subsequent electrophilic attack.
Experimental Workflow
This flowchart provides a step-by-step visual guide to the laboratory procedure, incorporating troubleshooting checkpoints.
Caption: Step-by-step synthesis and troubleshooting workflow.
References
- 1. Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine - Eureka | Patsnap [eureka.patsnap.com]
- 2. tsijournals.com [tsijournals.com]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
Technical Support Center: Stability of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our approach is grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to help you establish the intrinsic stability of this molecule and develop robust analytical methods.[1][2][3]
The inherent reactivity of the nitroso and amino functional groups on the pyrimidine ring suggests potential instabilities under various experimental conditions. This guide will equip you to proactively address these challenges.
Core Concepts in Stability Assessment
Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of your experimental results. Degradation can lead to a loss of active compound, the formation of interfering byproducts, and misleading data. The primary factors influencing the stability of compounds in solution are pH, light, temperature, and the presence of oxidizing or reducing agents.[1][2]
A systematic approach to evaluating stability involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions. This process, known as forced degradation or stress testing, is fundamental to:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can accurately quantify the compound in the presence of its degradants.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in solution.
Q1: My this compound solution changed color from its initial reddish hue. What could be the cause?
A1: A color change is a common indicator of chemical degradation. For this compound, which is often a reddish or brownish solid, a change in the solution's color could signify several possibilities:
-
pH-Mediated Hydrolysis: The pyrimidine ring and its substituents can be susceptible to hydrolysis under strongly acidic or alkaline conditions. This can lead to ring-opening or modification of the functional groups, resulting in chromophoric shifts.
-
Reduction of the Nitroso Group: The nitroso group (-N=O) is susceptible to reduction, which would form a 5-amino derivative (2,4,5-triamino-6-hydroxypyrimidine). This is a known reaction, often carried out intentionally via catalytic hydrogenation.[6][7] The presence of trace metals or reducing agents in your solvent or buffer could facilitate this transformation.
-
Oxidation: The amino groups and the electron-rich pyrimidine ring can be susceptible to oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in sensitive molecules like pyrimidines.[8]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Control pH: Ensure your solvent or buffer system maintains a stable pH. If you suspect pH-induced degradation, conduct a small-scale experiment across a range of pH values (e.g., pH 3, 7, 9) to identify a more stable region.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contamination with metals or other reactive species.
-
Inert Atmosphere: If you suspect oxidation, try preparing your solutions with solvents that have been de-gassed by sparging with nitrogen or argon.
Q2: I am observing poor reproducibility in my bioassays. Could the stability of my this compound stock solution be the issue?
A2: Absolutely. Poor stability of your stock solution is a frequent cause of experimental variability. If the compound degrades over time, the effective concentration in your assays will decrease, leading to inconsistent results.
Best Practices for Stock Solutions:
-
Solvent Selection: While solubility data is limited, consider starting with Dimethyl Sulfoxide (DMSO) for your initial stock solution, as it is a common solvent for many heterocyclic compounds. However, be aware that DMSO can have its own reactivity and should be of high purity. For aqueous experiments, dilute the DMSO stock into your aqueous buffer immediately before use.
-
Storage Conditions: For a related compound, 2,4-diamino-6-hydroxypyrimidine, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[9] It is prudent to adopt these conditions for this compound in the absence of specific data.
-
Aliquot and Freeze: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Fresh is Best: Whenever possible, prepare fresh dilutions from your stock solution for each experiment.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, several degradation pathways are plausible. A primary goal of a forced degradation study is to experimentally confirm these pathways.
-
Hydrolysis: Under acidic or basic conditions, the amide bond within the pyrimidine ring could be susceptible to cleavage. Additionally, the amino groups could undergo deamination. Studies on related pyrimidines, like 5-fluorouracil, show that hydrolysis can lead to ring opening.[10]
-
Reduction: The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. This is a significant and likely transformation in the presence of reducing agents.[6][7]
-
Oxidation: The electron-rich aromatic ring and amino groups are potential sites for oxidation. This can lead to the formation of hydroxylated byproducts or more complex polymeric material.
-
Photodegradation: Pyrimidine derivatives are known to be photoreactive.[8][11] UV light can provide the energy to initiate cleavage of bonds or reactions with solvent molecules. The degradation of other pyrimidines often involves the formation of hydroxylated derivatives.[8]
The following diagram illustrates these potential degradation routes:
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: Designing a Stability Study
If you need to rigorously assess the stability of this compound for your specific application, a forced degradation study is the recommended approach.[1][12] This section provides a step-by-step guide to designing and executing such a study.
Objective: To identify conditions under which this compound is stable and to characterize its degradation products. A target degradation of 5-20% is often aimed for to ensure that degradation pathways are observed without completely consuming the parent compound.[12][13]
Prerequisite: A Stability-Indicating Analytical Method
Before you begin, you need an analytical method that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV), preferably with a Photo-Diode Array (PDA) detector, is the standard technique.[13][14]
Initial HPLC Method Development:
-
Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A broad gradient (e.g., 5% to 95% B over 20 minutes) is useful for initial screening to see where the parent compound and any impurities elute.[14]
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm). This will help in identifying the optimal wavelength for quantification and in detecting degradants that may have different UV spectra.
Experimental Protocol for Forced Degradation
Prepare solutions of this compound (e.g., at 0.5-1 mg/mL) in the following stress conditions. Include a control sample (in your anticipated final solvent system) stored at 2-8°C in the dark.
| Stress Condition | Reagents & Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C. | To assess stability in acidic environments, which can promote hydrolysis of amide-like bonds in the pyrimidine ring or deamination.[15] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C. | To evaluate stability in alkaline conditions, which can also catalyze hydrolysis, potentially through different mechanisms than acid catalysis.[16] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature. | To test susceptibility to oxidation. The electron-rich pyrimidine ring and amino groups are potential targets for oxidative attack.[2] |
| Thermal Degradation | Prepare solution in a stable solvent (e.g., water or a buffer at a neutral pH). Incubate at 70°C in the dark. | To determine the effect of heat on the molecule's stability in solution, separate from hydrolytic effects. |
| Photostability | Expose solution in a chemically inert, transparent container to a light source that provides both visible and UV output, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[17] A parallel sample should be wrapped in aluminum foil as a dark control. | To assess the compound's sensitivity to light, which can cause specific photochemical reactions not induced by heat or other stressors.[8] |
Workflow for the Study:
Caption: Experimental workflow for a forced degradation study.
Data Interpretation and Troubleshooting
-
No Degradation Observed: If you see less than 5% degradation, the conditions may not be harsh enough. You can increase the temperature, the concentration of the stressor, or the incubation time.
-
Too Much Degradation: If the parent peak disappears completely at the first time point, the conditions are too harsh. Reduce the temperature, concentration, or time.
-
New Peaks Appear: These are your potential degradation products. A PDA detector can help determine if these peaks are spectrally pure. For structural elucidation, techniques like LC-MS would be necessary.
-
Loss of Mass Balance: If the decrease in the parent peak area is not matched by an increase in degradation product peaks, it could indicate that some degradants are not UV-active or have precipitated out of solution.
By systematically applying these principles, you can develop a comprehensive understanding of the stability of this compound in your experimental systems, leading to more reliable and accurate research outcomes.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jetir.org [jetir.org]
- 4. validated stability indicating: Topics by Science.gov [science.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 7. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 8. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrosative cytosine deamination. An exploration of the chemistry emanating from deamination with pyrimidine ring-opening - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting byproduct formation in guanine synthesis from 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Introduction: Navigating the Traube Guanine Synthesis
Welcome to the technical support center for guanine synthesis. This guide is designed for researchers, chemists, and drug development professionals utilizing the Traube synthesis method, which proceeds via the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) and subsequent cyclization. While robust, this pathway presents specific challenges where byproduct formation can compromise yield and purity.
As your partner in scientific discovery, this document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during this synthesis. We will delve into the mechanistic rationale behind each step, offering field-tested insights to help you optimize your experimental outcomes. The core of this synthesis involves two critical transformations: the reduction of the nitroso group and the formic acid-mediated cyclization to form the imidazole ring.
Overall Reaction Pathway
The synthesis of guanine from DAHNP is a multi-step process. First, the 5-nitroso group is reduced to an amine, forming the unstable intermediate 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This is immediately followed by ring closure with a formylating agent to yield guanine.
Caption: The two-stage conversion of DAHNP to Guanine.
Part 1: Troubleshooting the Reduction Step (DAHNP → TAHP)
The reduction of the 5-nitroso group to an amine is a critical step that generates the highly reactive 2,4,5-triamino-6-hydroxypyrimidine (TAHP). Issues at this stage often cascade, impacting the entire synthesis.
FAQ 1: My reaction mixture remains a deep red/rose color after adding the reducing agent, and analysis shows significant starting material. What is causing the incomplete reduction?
This is a classic symptom of insufficient or inactive reducing agent. The deep color of the nitrosopyrimidine starting material should fade to a pale yellow or off-white as it is converted to TAHP.[1]
Possible Causes & Solutions:
-
Reducing Agent Potency: Sodium dithionite (Na₂S₂O₄), a common and effective reducing agent for this transformation, is notoriously sensitive to moisture and air.[2][3]
-
Action: Always use a freshly opened bottle of sodium dithionite or one that has been stored under inert gas in a desiccator. If the powder appears clumpy or has a strong sulfurous odor, it has likely degraded and should be discarded.
-
Causality: Dithionite decomposes in the presence of air and moisture, losing its reducing power.[3] Using degraded reagent is equivalent to using a substoichiometric amount.
-
-
Reaction pH: The stability and reducing power of sodium dithionite are pH-dependent. The reaction is often performed in a neutral to slightly alkaline medium to ensure the stability of the reagent.[1]
-
Action: Monitor the pH of the reaction mixture. Some protocols recommend maintaining a pH between 8-9 during the reduction.[1] If the medium becomes acidic, the dithionite will rapidly decompose.
-
Causality: In acidic conditions, dithionite disproportionates into thiosulfate and bisulfite, neither of which is effective for reducing the nitroso group.
-
-
Insufficient Stoichiometry: It is crucial to use a sufficient molar excess of the reducing agent to drive the reaction to completion.
-
Action: Increase the molar equivalents of sodium dithionite. A 2 to 4-fold molar excess relative to DAHNP is a common starting point.
-
-
Catalytic Hydrogenation Issues: If you are using catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), catalyst poisoning or insufficient hydrogen pressure could be the culprit.[1][4]
-
Action: Ensure the catalyst is active and not poisoned by sulfur-containing impurities. Verify that the reaction vessel is properly sealed and maintaining the target hydrogen pressure (e.g., 0.1-5 MPa).[1]
-
FAQ 2: The reduction appears complete, but my isolated intermediate is a dark, discolored solid, and the yield is very low. Why?
This strongly suggests degradation of the 2,4,5-triamino-6-hydroxypyrimidine (TAHP) intermediate. TAHP is highly susceptible to aerial oxidation, which can occur rapidly.[5]
Possible Causes & Solutions:
-
Oxidation of TAHP: The electron-rich triaminopyrimidine ring is easily oxidized by atmospheric oxygen, leading to colored, polymeric byproducts.
-
Action:
-
Inert Atmosphere: Perform the entire reduction and subsequent workup under a blanket of inert gas (Nitrogen or Argon).
-
Rapid Processing: Do not leave the TAHP intermediate exposed to air. It is best practice to proceed immediately to the cyclization step without isolating the free base.[5]
-
-
-
Instability of TAHP Free Base: The free base of TAHP is less stable than its salt form.[6]
-
Action: Isolate the intermediate as its more stable sulfate salt. After the reduction is complete, carefully acidify the reaction mixture with sulfuric acid to a pH of ~2.[1] The TAHP sulfate will precipitate as a more stable, off-white solid that can be filtered, washed, and dried.[6][7] This salt has very low solubility in water, which aids in its isolation.[6][7]
-
Causality: Protonating the amino groups reduces their electron-donating character, making the pyrimidine ring less susceptible to oxidation and improving the material's handling characteristics.[6]
-
Caption: Troubleshooting flowchart for the reduction step.
Part 2: Troubleshooting the Cyclization Step (TAHP → Guanine)
The final ring closure is typically achieved by heating TAHP (or its sulfate salt) in formic acid.[8][9] Incomplete reactions are the most common source of byproducts at this stage.
FAQ 3: My final product is contaminated with a significant amount of 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP). How can I ensure complete cyclization?
DAFHP is the stable, formylated intermediate that forms before the final, energy-intensive dehydration and ring closure to guanine. Its presence indicates that the reaction has not gone to completion.[10][11]
Possible Causes & Solutions:
-
Insufficient Reaction Time/Temperature: The cyclization of DAFHP to guanine requires overcoming a significant activation energy barrier.
-
Action: Increase the reaction time and/or temperature. Refluxing in 98-100% formic acid for 10-18 hours is often necessary to drive the reaction to completion.[10]
-
Causality: The intramolecular condensation to form the imidazole ring is a dehydration reaction. Higher temperatures and longer reaction times provide the necessary energy to eliminate a molecule of water and form the final purine ring system.
-
-
Formic Acid Concentration: The concentration of formic acid can impact the reaction rate.
-
Action: Use high-purity, concentrated (98-100%) formic acid. While some processes add a small amount of water[10], excess water can hinder the dehydration step via Le Châtelier's principle. Some methods call for removing water and formic acid by distillation under reduced pressure after the reaction is complete.[10]
-
| Parameter | Typical Range | Rationale |
| Reagent | TAHP Sulfate | More stable and easier to handle than the free base.[6] |
| Solvent | Formic Acid (98-100%) | Acts as both the formylating agent and the reaction medium.[8] |
| Temperature | Reflux (~100-110°C) | Provides sufficient energy for the final dehydration/cyclization step.[10] |
| Time | 10 - 24 hours | Ensures the reaction proceeds to completion, minimizing DAFHP byproduct.[10] |
| Table 1: Typical Reaction Conditions for the Cyclization Step. |
FAQ 4: Besides DAFHP, I see other, more polar impurities in my crude product. What are they and how can they be avoided?
These are likely decomposition products or byproducts from side reactions.
Possible Causes & Solutions:
-
Hydrolysis of Guanine: While guanine is stable, prolonged heating in aqueous acidic conditions can potentially lead to side reactions like deamination to form xanthine, although this is more of a concern under different conditions.[12][13]
-
Action: Adhere to the recommended reaction times. Over-refluxing for extended periods (e.g., >24 hours) may not significantly improve the yield and could promote the formation of minor degradation products.
-
-
Impurities in Starting Material: Impurities present in the initial DAHNP or the TAHP intermediate will be carried through and can react to form their own set of byproducts.
-
Action: Ensure the purity of your starting DAHNP. If you isolate the TAHP sulfate, wash it thoroughly with cold water and ethanol to remove any residual salts or soluble impurities before proceeding.[4]
-
Part 3: Final Product Purification
Even with an optimized reaction, the crude guanine often requires purification to remove residual intermediates, salts, and colored byproducts.
FAQ 5: How can I effectively purify my crude guanine to >99.5% purity?
A common and highly effective method involves dissolving the crude product in a basic solution, treating it with activated carbon, and re-precipitating the pure guanine by neutralization.[10][14]
Detailed Purification Protocol:
-
Dissolution: Suspend the crude guanine in a suitable volume of water. Add a concentrated aqueous solution of an alkali metal hydroxide (e.g., 20% NaOH) portion-wise with heating until all the guanine dissolves, forming the sodium guanine salt.[14]
-
Decolorization: To the hot, basic solution, add 5-15% by weight of activated carbon. Stir the mixture for 15-30 minutes while maintaining the temperature.
-
Causality: Activated carbon has a high surface area and adsorbs colored, high-molecular-weight, and polymeric impurities.[10]
-
-
Filtration: Filter the hot mixture through a pad of Celite or another filter aid to remove the activated carbon. This step must be done while the solution is hot to prevent premature crystallization.
-
Precipitation: Cool the clear, colorless filtrate. Slowly neutralize the solution with an acid (e.g., acetic acid or sulfuric acid) to a pH of ~7.[14]
-
Isolation: Pure guanine will precipitate as a white solid. Cool the mixture further in an ice bath to maximize recovery. Filter the solid, wash thoroughly with deionized water and then with ethanol, and dry under vacuum. This process can yield guanine with a purity of >99.5%.[10]
References
- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [guidechem.com]
- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Traube Purine Synthesis [drugfuture.com]
- 10. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 11. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 12. Frontiers | Theoretical Study of Adenine to Guanine Transition Assisted by Water and Formic Acid Using Steered Molecular Dynamic Simulations [frontiersin.org]
- 13. Theoretical Study of Adenine to Guanine Transition Assisted by Water and Formic Acid Using Steered Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DE3235372A1 - METHOD FOR PURIFYING GUANINE - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection & Troubleshooting for the Reduction of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Welcome to the technical support guide for the catalytic reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) to 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. The conversion of DAHNP to TAHP is a critical step in the synthesis of several active pharmaceutical ingredients, including guanine and folic acid derivatives. Achieving a high-yield, clean conversion hinges on appropriate catalyst selection and precise control of reaction parameters.
This guide moves beyond simple step-by-step instructions to explain the fundamental principles behind the experimental choices, empowering you to diagnose and resolve challenges encountered in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions that arise during the catalytic hydrogenation of DAHNP.
Q1: What are the most effective catalysts for the reduction of DAHNP, and how do I choose the right one?
A1: The reduction of the C-nitroso group in DAHNP is most effectively achieved using noble metal hydrogenation catalysts. Your choice will depend on a balance of reactivity, cost, and the specific equipment available.
-
Palladium on Carbon (Pd/C): This is the most widely recommended and utilized catalyst for this transformation. It offers high activity, good selectivity, and is relatively cost-effective. A 5% or 10% Pd loading on a high-surface-area carbon support is a standard starting point.
-
Platinum Oxide (PtO₂, Adams' catalyst): PtO₂ is also highly effective but is generally more expensive than Pd/C. It can be a viable alternative if Pd/C is not providing the desired performance.
-
Raney Nickel (Ra-Ni): While functional, Raney Nickel is typically less active for this specific substrate compared to palladium and platinum catalysts. It often requires higher catalyst loadings, temperatures, or pressures to achieve complete conversion and may present challenges due to its pyrophoric nature when dry.
The logical flow for catalyst selection should prioritize the most common and effective options first, as detailed in the workflow below.
Caption: Catalyst selection workflow for DAHNP reduction.
Q2: My reaction is sluggish, stalls, or remains incomplete. What are the likely causes?
A2: An incomplete reaction is one of the most common hurdles. The root cause is often related to catalyst activity or mass transfer limitations.
-
Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities.
-
Source of Poisons: Impurities from the synthesis of DAHNP, such as residual sulfur-containing reagents, can act as potent catalyst poisons. Ensure your starting material is of high purity.
-
Solution: Increase the catalyst loading as a diagnostic test. If the reaction proceeds, poisoning is likely. Consider using a fresh lot of catalyst or purifying your DAHNP substrate.
-
-
Insufficient Hydrogen Mass Transfer: This is a physical, not chemical, limitation. The reaction can only proceed as fast as hydrogen from the gas phase can reach the catalyst surface in the liquid phase.
-
Symptoms: The reaction rate is highly dependent on the stirring speed or shaking rate.
-
Solution: Increase the agitation speed to improve gas-liquid mixing. Ensure the reactor design (baffles, impeller type) promotes efficient gas dispersion.
-
-
Low Hydrogen Pressure: The reaction rate is directly proportional to the hydrogen pressure.
-
Solution: Ensure your system is leak-free and operate within the recommended pressure range (10-60 bar). A higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction.
-
-
Incorrect Temperature: While higher temperatures increase the reaction rate, excessively high temperatures can sometimes promote side reactions or catalyst degradation.
-
Solution: Operate within the optimal range of 70-120 °C. If the reaction is sluggish at 70 °C, incrementally increase the temperature.
-
The following flowchart provides a systematic approach to diagnosing these issues.
managing impurities in 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE production
Welcome to the technical support resource for the synthesis and purification of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this critical intermediate. Our focus is on practical, field-tested insights to help you manage and control impurities, ensuring the quality and consistency of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of DAHNP and the nature of its impurities.
Q1: What is the most common synthetic route for DAHNP, and what are its critical stages?
The predominant method for synthesizing DAHNP involves a two-step process. First, 2,4-diamino-6-hydroxypyrimidine (DAHP) is synthesized, typically through the cyclization of a guanidine salt with a cyanoacetic acid ester, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.[1] The second, and most critical, step is the regioselective nitrosation of the DAHP intermediate at the 5-position. This is usually achieved using a nitrosating agent like sodium nitrite (NaNO₂) in an acidic medium, such as formic or sulfuric acid.[2][3][4]
The nitrosation step is paramount for impurity control. Factors such as pH, temperature, reaction time, and the rate of reagent addition must be meticulously controlled to prevent the formation of side products.
Q2: What are the primary impurities I should be aware of during DAHNP production?
Impurities in DAHNP can be broadly categorized based on their origin:
-
Starting Material-Related Impurities:
-
Unreacted 2,4-diamino-6-hydroxypyrimidine (DAHP): Incomplete nitrosation will result in the carry-over of this starting material.
-
Guanidine Salts: Residual guanidine hydrochloride or nitrate from the initial cyclization step.[5]
-
-
Process-Related Impurities (Side-Reactions):
-
Over-Nitrosated Species: Formation of dinitroso or other highly nitrated pyrimidines is possible under harsh conditions.
-
Degradation Products: The nitroso group can be unstable in strongly acidic conditions, leading to the formation of an undesired orange-colored by-product of currently unknown composition.[6]
-
Oxidation Products: The precursor, 2,5,6-triamino-4-hydroxypyrimidine (a reduced form of DAHNP), is highly susceptible to air oxidation, which can introduce colored impurities if that route is used.[7]
-
-
Inorganic Impurities:
Q3: How do these impurities impact the downstream applications of DAHNP?
DAHNP is a key starting material for active pharmaceutical ingredients (APIs) like guanine, acyclovir, and ganciclovir.[3][4] The presence of impurities can have significant consequences:
-
Reduced Yield: Impurities in downstream reactions can inhibit catalyst activity (e.g., in hydrogenation steps) or interfere with cyclization reactions, lowering the overall yield of the final API.[2]
-
Formation of New Impurities: Reactive impurities from the DAHNP step can participate in subsequent reactions, leading to the formation of new, difficult-to-remove impurities in the final product.
-
Safety and Toxicity: Certain impurities, particularly those structurally related to nitrosamines, could be genotoxic and are subject to stringent regulatory limits.[8][9][10]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for issues commonly encountered during DAHNP synthesis.
Problem 1: The final DAHNP product has a poor color (e.g., brownish, orange, or dark red) instead of the expected rose-red or pink.
-
Likely Cause A: Improper pH Control During Nitrosation. If the reaction medium becomes too acidic, the nitroso compound can become unstable, leading to the formation of an orange-colored degradation product.[6]
-
Solution A: Maintain the pH in a weakly acidic range (typically pH 3-6) during the reaction. Using a dilute acid solution, such as 35-65% formic acid, instead of concentrated sulfuric acid can provide better control and facilitate easier recovery of solvents.[3][4] Monitor the pH throughout the addition of sodium nitrite.
-
Likely Cause B: High Reaction Temperature. Exothermic reactions can occur, and excessive temperatures can accelerate the formation of degradation products and other colored by-products.
-
Solution B: Employ a staged temperature control strategy. For example, initiate the reaction at a lower temperature (e.g., 60-90°C) and then slowly raise it to the target temperature (e.g., 95-115°C) to maintain control over the exotherm.[7] This approach has been shown to yield a product with better purity and color.
-
Prevention: Always use a calibrated pH meter and a well-controlled heating/cooling system. Perform reagent additions slowly and sub-surface to avoid localized "hot spots."
Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 2,4-diamino-6-hydroxypyrimidine (DAHP).
-
Likely Cause: Incomplete Nitrosation Reaction. This can be due to insufficient nitrosating agent, a reaction time that is too short, or poor mixing that prevents the reagents from interacting effectively.
-
Solution:
-
Stoichiometry Check: Ensure that a slight molar excess of sodium nitrite is used relative to DAHP.
-
Extend Reaction Time: After the addition of sodium nitrite is complete, allow the reaction to stir for an adequate period (e.g., 2-5 hours), monitoring for completion via HPLC.[7][11]
-
Improve Agitation: Ensure the reaction mixture is a well-stirred suspension to maximize contact between the solid DAHP and the dissolved nitrosating agent.
-
-
Verification Protocol: To confirm reaction completion, filter a small sample of the reaction mixture. To the filtrate, add a few drops of hydrochloric acid followed by a small amount of sodium nitrite solution. The absence of a red color indicates that all the DAHP has been consumed.[6]
Problem 3: The product yield is consistently low.
-
Likely Cause A: Mechanical Loss During Isolation. DAHNP produced via common methods can be very fine and difficult to filter, leading to significant product loss.[2]
-
Solution A: After the reaction is complete, cool the mixture to a lower temperature (e.g., 5-15°C) and hold it for a period (e.g., 2 hours) to promote crystal growth, which can improve filterability.[7] Consider using a filter press or centrifuge for better solid-liquid separation in larger-scale operations.
-
Likely Cause B: Product Solubility. The product has some solubility in the aqueous reaction medium, which can be exacerbated by high volumes of water or elevated temperatures during filtration.
-
Solution B: Use the minimum amount of water necessary for the reaction to proceed smoothly. During workup, ensure the crystallization and filtration steps are performed at a reduced temperature to minimize solubility losses.
Impurity Management Workflow
The following diagram illustrates a logical workflow for identifying and mitigating impurities during DAHNP production.
Caption: Troubleshooting workflow for DAHNP synthesis.
Part 3: Analytical & Purification Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
Accurate quantification of DAHNP and its key impurities, like residual DAHP, is crucial. This method is adapted from established procedures for analyzing polar pyrimidine compounds.[5]
| Parameter | Recommended Setting | Rationale |
| Column | Hydrophilic C18 (e.g., Acquity UPLC HSS T3, or similar) | Provides enhanced retention for the highly polar DAHNP and DAHP analytes, which are poorly retained on standard C18 phases.[5] |
| Mobile Phase A | Aqueous Potassium Dihydrogen Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid) | Buffering the mobile phase ensures consistent peak shapes and retention times for the ionizable analytes. |
| Mobile Phase B | Methanol or Acetonitrile | The organic modifier used for elution. |
| Gradient Program | Start with a low %B (e.g., 5-10%) for 2 min, ramp to 50% B over 8 min, hold, then re-equilibrate. | A gradient is necessary to elute the polar starting materials first, followed by the slightly less polar product and other impurities. |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID columns) | A standard flow rate for good chromatographic efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 210 nm and 280 nm | 210 nm provides a general response for impurities, while 280 nm is more specific for the pyrimidine core.[5] |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approx. 1-2 mg/mL.[5] | Ensures sample solubility and compatibility with the mobile phase. |
Protocol 2: Purification by Recrystallization
If the isolated product fails to meet purity specifications, recrystallization can be employed.
-
Solvent Selection: DAHNP is soluble in hot water.[6] A mixture of water and a water-miscible organic solvent (e.g., ethanol) can also be effective. The ideal solvent system should fully dissolve the product at high temperatures but allow for high recovery upon cooling.
-
Procedure: a. Suspend the impure DAHNP in a minimal amount of the chosen solvent system in an appropriately sized flask. b. Heat the mixture with stirring until the solid completely dissolves. c. If insoluble impurities are present, perform a hot filtration to remove them. d. Allow the clear solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. e. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Impurity Formation Pathways
This diagram illustrates the main synthetic reaction and potential side reactions.
Caption: Key reactions in DAHNP synthesis.
By understanding the sources of impurities and implementing robust process controls and analytical methods, researchers can consistently produce high-quality this compound, ensuring the success of subsequent stages in drug development and manufacturing.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 3. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 4. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: A Guide to pH Control
Technical Support Center
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The precise control of pH is a cornerstone of this process, directly impacting yield, purity, and reproducibility. This document provides in-depth technical support through troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Navigating pH-Related Complications
Effective pH management is paramount for the successful synthesis of this compound. Deviations can lead to a cascade of issues, from diminished yields to the formation of intractable impurities.
Q1: My reaction yield is substantially lower than anticipated. How could pH be the underlying cause?
A1: Yes, suboptimal pH is a primary suspect for low yields in this synthesis. The core reaction, a nitrosation of 2,4-diamino-6-hydroxypyrimidine, is exquisitely sensitive to the pH of the medium.
-
The "Why": The reaction requires an acidic environment to generate the active nitrosating agent from sodium nitrite. However, if the conditions are too acidic, the amino groups on the pyrimidine ring become protonated. This protonation deactivates them, reducing their nucleophilicity and hindering their attack on the nitrosating agent. Conversely, in a neutral or alkaline environment, the concentration of the active nitrosating species is insufficient to drive the reaction forward efficiently.
-
Troubleshooting Steps:
-
pH Meter Calibration: Always begin with a freshly calibrated pH meter to ensure accurate readings.
-
Controlled Acidification: The synthesis is typically initiated by the slow, dropwise addition of an acid (like formic or acetic acid) to an aqueous mixture of 2,4-diamino-6-hydroxypyrimidine and sodium nitrite.[1][2]
-
Maintain Optimal pH Range: The ideal pH for the nitrosation reaction is generally between 1 and 4.[1][3] Continuous monitoring and careful addition of acid are crucial to maintain this range.
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature (typically below 10°C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
Q2: I'm observing an unusual precipitate color or the formation of a tarry substance. What does this indicate?
A2: The formation of off-color byproducts or tars is a strong indicator of pH control failure.
-
The "Why": The desired product, this compound, typically precipitates as a distinctively colored solid (often reddish-pink or violet). Deviations from this appearance suggest that side reactions are dominating. Excessively acidic conditions can lead to degradation and polymerization of both the starting material and the product.
-
Troubleshooting Steps:
-
Immediate pH Verification: The moment an anomaly is observed, pause and verify the pH of the reaction slurry.
-
Careful pH Adjustment: If the pH has strayed from the optimal 1-4 range, it must be cautiously adjusted back using a dilute acid or base.
-
Reagent Purity Assessment: Impurities in the starting 2,4-diamino-6-hydroxypyrimidine can also contribute to byproduct formation. Ensure you are using material of adequate purity.
-
Q3: During purification by recrystallization, I'm struggling with poor product recovery. How does pH factor into this step?
A3: The purification of this compound relies heavily on its pH-dependent solubility.
-
The "Why": This molecule is amphoteric, meaning it has both acidic (hydroxyl group) and basic (amino groups) properties. Its solubility in water is at a minimum at its isoelectric point. It becomes more soluble in alkaline solutions (by forming a salt at the hydroxyl group) and in strongly acidic solutions (by protonating the amino groups). Purification leverages this by dissolving the crude product at a pH away from the isoelectric point and then precipitating it by adjusting the pH back.
-
Troubleshooting Steps:
-
Dissolution in Base: The crude product can be dissolved in a hot aqueous solution containing a base like sodium hydroxide to increase its solubility.[2]
-
Controlled Reprecipitation: The pure product is then precipitated by carefully adding an acid, such as acetic acid, to adjust the pH to approximately 5.0.[2] This pH is near the isoelectric point, minimizing the compound's solubility and maximizing precipitation.
-
Avoid Over-acidification: Adding too much acid can cause the product to redissolve. Precise pH control is essential for maximizing recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of this compound?
A1: The nitrosation reaction is most effectively carried out in a pH range of 1 to 4.[1][3] This acidic environment is necessary for the formation of the nitrosating agent, while avoiding excessive protonation of the pyrimidine substrate.
Q2: What acids are typically used for pH adjustment during the synthesis?
A2: Various acids can be used, with patent literature citing the use of dilute formic acid and glacial acetic acid.[1][2] The choice of acid can influence reaction kinetics and the impurity profile.
Q3: How does temperature interrelate with pH control during this synthesis?
A3: Temperature control is intimately linked with pH management. The nitrosation reaction is exothermic, and maintaining low temperatures (e.g., 0-5°C) is crucial. This helps to prevent the decomposition of the thermally sensitive nitrous acid and provides a more controlled reaction environment, making it easier to maintain the target pH.
Q4: What are the ultimate consequences of inadequate pH control on the final product?
A4: Failure to properly control pH can result in:
-
Reduced Yield: Due to incomplete reaction or degradation of the starting material or product.
-
Impurities: Formation of side products that can be difficult to separate.
-
Batch-to-Batch Inconsistency: Unreliable pH leads to variable product quality.
-
Safety Concerns: Uncontrolled exothermic reactions can lead to dangerous temperature and pressure increases.
Experimental Workflow & Visualization
pH-Critical Synthesis and Purification Pathway
The diagram below outlines the key stages where pH control is a critical parameter for success.
Caption: Key pH checkpoints in the synthesis and purification workflow.
Troubleshooting Decision Framework
This logical flow can help diagnose and resolve issues encountered during the procedure.
Caption: A decision-making framework for troubleshooting synthesis issues.
Quantitative Data Summary
| Parameter | Stage | Recommended Range | Rationale & Consequences of Deviation |
| pH | Synthesis (Nitrosation) | 1 - 4 | <1: Risk of pyrimidine deactivation. >4: Insufficient nitrosating agent formation.[1][3] |
| pH | Purification (Precipitation) | ~5.0 | This is the approximate isoelectric point for minimal solubility. Deviation leads to poor recovery.[2] |
| Temperature | Synthesis (Nitrosation) | < 10 °C | Higher Temp: Promotes decomposition of nitrous acid and increases the rate of side reactions. |
Detailed Protocol: pH-Controlled Purification
This protocol provides a step-by-step method for the purification of crude this compound, focusing on precise pH control.
-
Dissolution of Crude Product:
-
Suspend the crude this compound in hot distilled water (approximately 80°C).[2]
-
While stirring vigorously, add a 20% sodium hydroxide solution dropwise.[2] The addition of base increases the solubility of the compound.[2]
-
Continue until the solid is fully dissolved, resulting in a clear solution. The pH will be distinctly alkaline.
-
-
Reprecipitation:
-
With continuous stirring, slowly add glacial acetic acid dropwise to the hot solution.[2]
-
Use a calibrated pH meter to monitor the pH of the solution.
-
As the pH approaches 5.0, the purified product will begin to precipitate.[2]
-
Carefully continue the acid addition until the pH is stable at 5.0 to maximize the precipitation of the purified product.
-
-
Isolation and Drying:
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to ensure complete crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any residual salts or soluble impurities.
-
Dry the purified product under vacuum to a constant weight.
-
References
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This guide provides an in-depth comparison of the prevalent synthetic routes to 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a key intermediate in the synthesis of various biologically active compounds, including the antiviral drug Ganciclovir. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of methodologies, experimental data, and process efficiencies.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, primarily serving as a precursor to 2,4,5-triamino-6-hydroxypyrimidine, which is then used in the construction of purine ring systems. Its distinctive red color is a notable characteristic of the compound. The efficiency and purity of its synthesis directly impact the yield and quality of the final active pharmaceutical ingredients. This guide will explore the common synthetic pathways, focusing on the critical nitrosation step of 2,4-diamino-6-hydroxypyrimidine.
Core Synthesis Strategy: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
The most widely employed method for the synthesis of this compound involves the direct nitrosation of 2,4-diamino-6-hydroxypyrimidine. This reaction is typically carried out in an acidic medium using a nitrite salt, most commonly sodium nitrite. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating agent. The choice of acid can significantly influence the reaction conditions, yield, and environmental impact of the process.
Below, we compare the synthesis routes based on the acidic medium used.
Route 1: Nitrosation in Acetic Acid
This is a classic and frequently cited method. The use of a relatively mild organic acid like glacial acetic acid provides a controlled acidic environment for the nitrosation reaction.
Reaction Scheme:
Figure 1: Nitrosation of 2,4-diamino-6-hydroxypyrimidine in acetic acid.
Experimental Protocol:
-
Suspend 2,4-diamino-6-hydroxypyrimidine in water.
-
Add a solution of sodium nitrite in distilled water to the suspension.
-
While stirring vigorously, add glacial acetic acid dropwise. The solution will turn a distinct red color.[1]
-
Continue stirring the reaction mixture at room temperature for an extended period (e.g., 16 hours) to ensure complete reaction.[1]
-
Filter the resulting precipitate.
-
Wash the precipitate with distilled water and then with ethanol to remove impurities.
-
Dry the final product.
Route 2: Nitrosation in Formic Acid
An alternative approach utilizes formic acid. This method has been highlighted in patent literature, often with a focus on process optimization and waste reduction through the recycling of the mother liquor.[2][3]
Reaction Scheme:
Figure 2: Nitrosation of 2,4-diamino-6-hydroxypyrimidine in formic acid.
Experimental Protocol:
-
In a dilute formic acid solution, perform the nitrosation reaction with the concentrate from the previous cyclization step, sodium nitrite, and the nitrosation mother liquor from a previous batch.[2][3]
-
Control the pH of the reaction mixture to be between 1 and 4.[2]
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Filter the product. The filtrate can be recycled as the nitrosation mother liquor in subsequent batches.
Precursor Synthesis: Preparation of 2,4-diamino-6-hydroxypyrimidine
A common starting point for the synthesis of the target molecule is the cyclization reaction between a guanidine salt and an ethyl cyanoacetate derivative.[1][4]
Reaction Scheme:
Figure 3: Synthesis of 2,4-diamino-6-hydroxypyrimidine.
Experimental Protocol (based on Organic Syntheses procedure): [4]
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add ethyl cyanoacetate to the cooled sodium ethoxide solution.
-
In a separate flask, prepare another solution of sodium ethoxide and add guanidine hydrochloride.
-
Filter the resulting sodium chloride and add the clear guanidine-containing filtrate to the ethyl sodiocyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness.
-
Dissolve the solid product in boiling water and acidify with glacial acetic acid.
-
Upon cooling, the product crystallizes as yellow needles.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Acetic Acid | Route 2: Formic Acid |
| Acid | Glacial Acetic Acid | Dilute Formic Acid |
| Reported Yield | High (e.g., 80%)[1] | High (not explicitly quantified in the provided patents but implied to be efficient) |
| Reaction Time | Longer (e.g., 16 hours at room temperature)[1] | Potentially shorter due to controlled reaction conditions and recycling. |
| Environmental Impact | Standard workup and disposal of reagents. | More environmentally friendly due to the recycling of the mother liquor and the use of dilute acid, reducing wastewater.[2][3] |
| Process Optimization | A straightforward, well-established method. | Designed for industrial scale-up with a focus on sustainability and cost-effectiveness.[2][3] |
| Safety | Acetic acid is corrosive. | Formic acid is also corrosive. Standard laboratory precautions should be followed for both routes. |
Conclusion
The synthesis of this compound is a well-established process, with the nitrosation of 2,4-diamino-6-hydroxypyrimidine being the key step. The choice between acetic acid and formic acid as the acidic medium depends on the specific requirements of the synthesis.
-
The acetic acid route is a reliable and high-yielding laboratory-scale method. Its simplicity makes it an excellent choice for research and smaller-scale production.
-
The formic acid route , with its emphasis on recycling and waste reduction, is a more modern and sustainable approach, particularly well-suited for large-scale industrial production where process efficiency and environmental considerations are paramount.
Researchers and drug development professionals should select the synthesis route that best aligns with their production scale, environmental policies, and economic objectives.
References
- 1. tsijournals.com [tsijournals.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Inhibition of GTP Cyclohydrolase I: Validating the Effects of 2,4-Diamino-6-hydroxypyrimidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of inhibitors targeting GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in tetrahydrobiopterin (BH4) biosynthesis. While the topic of interest is 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a thorough review of the scientific literature reveals that this compound is primarily documented as a synthetic intermediate.[1][2][3] The vast body of research on GTPCH inhibition centers on its precursor, 2,4-diamino-6-hydroxypyrimidine (DAHP) . Therefore, this guide will focus on the well-validated inhibitory effects of DAHP, providing a robust framework for its experimental validation and comparison with other known inhibitors.
The Intricate Regulation of GTP Cyclohydrolase I
Guanosine triphosphate (GTP) cyclohydrolase I catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate, the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4).[4] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in the production of nitric oxide and neurotransmitters like dopamine and serotonin.[4][5]
The activity of GTPCH is tightly regulated through a feedback mechanism involving the GTP cyclohydrolase I feedback regulatory protein (GFRP).[4][6] In the presence of the end-product BH4, GFRP binds to GTPCH, inducing a conformational change that inhibits its enzymatic activity.[4][6] Conversely, the amino acid L-phenylalanine can bind to the GFRP-GTPCH complex, preventing the inhibitory effect of BH4 and thus stimulating BH4 production.[6] This intricate regulation ensures that cellular levels of BH4 are maintained within a narrow, optimal range.
Caption: Regulation of the GTP Cyclohydrolase I pathway.
2,4-Diamino-6-hydroxypyrimidine (DAHP): A Prototypical Inhibitor
DAHP is a widely used and extensively studied inhibitor of GTPCH.[4][5][7] Its inhibitory mechanism is multifaceted and concentration-dependent.
Dual Mechanism of Action:
-
GFRP-Dependent Inhibition: At lower concentrations, DAHP mimics the structure of BH4 and binds to GFRP.[4][6] This DAHP-GFRP complex then interacts with GTPCH, leading to potent allosteric inhibition of the enzyme.[4][6] This indirect mechanism is highly effective in cells that express significant levels of GFRP.[6][8]
-
Competitive Inhibition: At higher concentrations, DAHP acts as a direct competitive inhibitor by binding to the active site of GTPCH and competing with the substrate, GTP.[4]
This dual mechanism makes DAHP a versatile tool for studying the role of de novo BH4 synthesis in various biological systems.
A Comparative Look at GTP Cyclohydrolase I Inhibitors
While DAHP is the most commonly used inhibitor, other compounds have also been shown to modulate GTPCH activity. A comparison of their properties is essential for selecting the appropriate tool for a specific research question.
| Inhibitor | Mechanism of Action | Potency (Ki/IC50) | Key Characteristics & Notes |
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | Dual: GFRP-dependent allosteric inhibition at low concentrations; competitive inhibition at high concentrations.[4][6] | IC50 ≈ 1 mM (competitive)[4]; more potent in the presence of GFRP.[6][8] | The most widely used and well-characterized GTPCH inhibitor. Its effectiveness can vary depending on cellular GFRP levels.[6] |
| N-Acetylserotonin (NAS) | Pharmacological inhibitor of GTPCH.[9] | Effective at 1 mM in cell culture.[9] | Also a melatonin receptor agonist and has antioxidant properties.[10] Its effects may not be solely due to GTPCH inhibition. |
| Reduced Pterins | Non-competitive inhibition.[11] | Ki ≈ 12.7 - 15.7 µM for various reduced pterins (e.g., 7,8-dihydro-L-biopterin).[11] | Endogenous feedback inhibitors. Their use as experimental tools is limited by their role as metabolic products.[11] |
| Sulfasalazine | Primarily an inhibitor of sepiapterin reductase (an enzyme downstream of GTPCH), but may also have indirect effects on the BH4 pathway.[12][13] | - | An anti-inflammatory drug; its effects on BH4 levels are part of its broader mechanism of action.[12] |
Experimental Validation of GTP Cyclohydrolase I Inhibition
Validating the inhibitory effect of a compound on GTPCH requires a robust and reproducible experimental setup. Below is a generalized protocol for an in vitro enzyme assay using purified GTPCH, which can be adapted for use with cell lysates.
Experimental Workflow
Caption: A generalized workflow for a GTP Cyclohydrolase I inhibition assay.
Detailed Protocol: In Vitro GTP Cyclohydrolase I Inhibition Assay
This protocol is based on methods described in the literature and can be adapted for either HPLC-based or spectrophotometric detection of the reaction product.[4][8]
Materials and Reagents:
-
Purified recombinant GTP cyclohydrolase I
-
Purified recombinant GTP cyclohydrolase I feedback regulatory protein (GFRP) (optional)
-
GTP solution (substrate)
-
2,4-Diamino-6-hydroxypyrimidine (DAHP) or other test inhibitors
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 2.5 mM EDTA, 10% glycerol)
-
Stop Solution (e.g., 1 M HCl)
-
For HPLC analysis: HPLC system with a fluorescence detector, analytical C18 column, and appropriate mobile phases.
-
For spectrophotometric analysis: Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified GTPCH and GFRP (if used) to the desired concentration in the reaction buffer.
-
Prepare a series of dilutions of the test inhibitor (e.g., DAHP) in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the following:
-
50 µL of reaction buffer
-
10 µL of GTPCH solution
-
10 µL of GFRP solution (or buffer if not used)
-
10 µL of the inhibitor solution at various concentrations (or vehicle control)
-
-
-
Pre-incubation:
-
Gently mix the components and pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the GTP solution. The final concentration of GTP should be close to its Km value for GTPCH.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C. Ensure the reaction time is within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of the stop solution (e.g., 1 M HCl).
-
-
Product Detection and Analysis:
-
HPLC Method (for Neopterin detection):
-
The acidic conditions will convert the enzymatic product, 7,8-dihydroneopterin triphosphate, to neopterin.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the neopterin using a C18 column and detect it by its native fluorescence.
-
Quantify the amount of neopterin produced by comparing the peak area to a standard curve.
-
-
Spectrophotometric Method (for Dihydroneopterin Triphosphate detection):
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The inhibition of GTP cyclohydrolase I is a critical area of research with implications for understanding and potentially treating a range of disorders, from neurological conditions to inflammatory diseases.[5][12][14] 2,4-Diamino-6-hydroxypyrimidine (DAHP) remains the cornerstone inhibitor for these studies, owing to its well-documented dual mechanism of action.[4][6] A thorough understanding of its interaction with both GTPCH and GFRP is paramount for the accurate interpretation of experimental results. By employing robust and validated assay protocols, researchers can confidently assess the efficacy of DAHP and other potential inhibitors, paving the way for new therapeutic strategies targeting the tetrahydrobiopterin synthesis pathway.
References
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis [frontiersin.org]
- 6. The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine: requirement of the GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute Inhibition of GTP Cyclohydrolase 1 Uncouples Endothelial Nitric Oxide Synthase and Elevates Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 11. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Precursors in Antiviral Synthesis: A Comparative Analysis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Introduction: The Pyrimidine Core in Antiviral Drug Development
The pyrimidine heterocycle is a foundational scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2] In the realm of antiviral therapeutics, pyrimidine derivatives are indispensable building blocks for nucleoside analogues, a class of drugs that effectively combat viral replication by interfering with DNA or RNA synthesis.[][4] Antiviral agents like Acyclovir and Ganciclovir, mainstays in the treatment of herpes virus infections, are prime examples of therapies derived from a synthetically constructed purine ring system.[5][6]
The strategic construction of this purine core is a critical consideration in drug development, where efficiency, yield, and purity are paramount. The synthesis typically involves the initial formation of a substituted pyrimidine ring, followed by the annulation of an imidazole ring to complete the bicyclic purine structure.[7] This guide provides an in-depth comparison of various pyrimidine precursors, with a central focus on the utility and performance of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). We will explore the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound (DAHNP)
DAHNP is not merely a reagent; it is a strategic intermediate prized for its ability to facilitate the unambiguous synthesis of guanine-based antiviral drugs. Its primary function is to serve as a direct precursor to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), the key building block for constructing the guanine core.[7][8] The introduction of the nitroso group at the C5 position is a pivotal step, setting the stage for its reduction to an amine, which is then available for the subsequent imidazole ring closure.
The synthesis of DAHNP begins with the cyclization of ethyl cyanoacetate and a guanidine salt to form 2,4-diamino-6-hydroxypyrimidine.[9][10] This is followed by a nitrosation reaction at the C5 position.
Caption: Synthetic pathway from starting materials to the key intermediate TAHP via DAHNP.
This multi-step, one-pot approach from the pyrimidine to the purine offers significant advantages, primarily in controlling regiochemistry, a common challenge when alkylating pre-formed purine rings.[5][11]
Experimental Protocol 1: Synthesis of DAHNP
This protocol is adapted from established methodologies for the nitrosation of 2,4-diamino-6-hydroxypyrimidine.[7][10]
-
Preparation: In a suitable reaction vessel, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.
-
Reagent Addition: Add a solution of 34 g of sodium nitrite (NaNO₂) dissolved in 100 mL of distilled water to the pyrimidine suspension.
-
Acidification: While stirring vigorously, add 40 mL of glacial acetic acid dropwise. The solution will typically develop a distinct red color.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 16 hours.
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing & Drying: Wash the precipitate sequentially with distilled water and ethanol to remove impurities. Dry the final product, DAHNP, thoroughly.
Experimental Protocol 2: Reduction of DAHNP to TAHP Sulfate
The subsequent reduction of the nitroso group is critical. This protocol, adapted from Hemmati et al., utilizes sodium dithionite.[7]
-
Preparation: Add 52 g of DAHNP to 440 mL of hot (80°C) distilled water in a beaker placed in a 90°C water bath. Stir to create a suspension.
-
Solubilization: To increase the solubility of the suspension, add 46 mL of a 20% sodium hydroxide solution.
-
Reduction: Add 150 g of sodium dithionite in 20 g portions at 20-minute intervals. The red color of the mixture will fade as the reaction proceeds.
-
Precipitation: After the final addition, continue stirring for 1 hour, then cool the mixture in an ice bath. Acidify the solution to pH 2.0 by adding concentrated sulfuric acid dropwise to precipitate the sulfate salt of TAHP.
-
Isolation: Filter the precipitate, wash with cold distilled water, and dry to yield 2,4,5-triamino-6-hydroxy pyrimidine sulfate (TAHP Sulfate).
Comparative Analysis with Alternative Precursors
The choice of a starting material is a crucial decision point in a synthetic campaign, balancing factors like cost, availability, scalability, and the complexity of the reaction pathway. Here, we compare the DAHNP route to other common strategies.
2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)
TAPS is another highly valuable precursor for purine synthesis, serving a similar role to TAHP.[12][13] It is noted for its stability and water solubility, which can be advantageous in laboratory settings.[12][13] The synthesis of TAPS typically starts from 2,4,6-triaminopyrimidine, which undergoes nitrosation to form 5-nitroso-2,4,6-triaminopyrimidine, followed by reduction.[14]
-
Causality of Choice: The decision between the DAHNP-to-TAHP route and the TAPS route often comes down to the availability and cost of the respective starting materials (2,4-diamino-6-hydroxypyrimidine vs. 2,4,6-triaminopyrimidine). The DAHNP route introduces the hydroxyl group at C6 early and maintains it throughout, directly leading to the guanine oxygenation pattern. The TAPS route requires a subsequent step to convert one of the amino groups (at C6) to a hydroxyl group to achieve the guanine structure, adding complexity.
Direct Alkylation of Guanine
An alternative to de novo synthesis is the direct modification of commercially available guanine or a substituted purine.[15] This approach appears more direct, as the core purine structure is already formed.
-
Causality of Choice: While seemingly simpler, this route is often plagued by a lack of regioselectivity. Alkylation of the purine ring can occur at multiple nitrogen positions, primarily N9 and N7, leading to isomeric mixtures that are difficult to separate and reduce the overall yield of the desired N9-substituted product, which is typically the biologically active form for antivirals like acyclovir.[5][11] This necessitates the use of protecting groups and carefully controlled reaction conditions, increasing the number of synthetic steps and overall cost.[15][16] The de novo synthesis starting from DAHNP circumvents this issue entirely, providing unambiguous regiochemical control.
Pyrazine-Based Precursors for Non-Guanine Analogues
For a broader perspective, it is essential to consider antivirals that are not guanine analogues. Favipiravir, an antiviral agent effective against various RNA viruses, is a pyrazine carboxamide derivative.[17] Its synthesis does not involve DAHNP but relies on pyrazine precursors.
-
Causality of Choice: The synthesis of Favipiravir can start from materials like 2-aminopyrazine or 3-aminopyrazine-2-carboxylic acid.[17][18][19] These routes involve multiple steps including halogenation, cyanation, fluorination, and hydrolysis, with reported overall yields ranging from 17% to 43%.[17][18] This comparison underscores a fundamental principle: the choice of precursor is dictated entirely by the target molecular scaffold. For guanine analogues, DAHNP is a superior choice; for pyrazine-based drugs, different heterocyclic precursors are required.
Quantitative Performance Comparison
To provide an objective assessment, the following table summarizes key performance metrics for different synthetic strategies leading to antiviral compounds.
| Synthetic Strategy | Key Precursor | Target Core | Typical Overall Yield | Key Advantages | Key Disadvantages | Citations |
| De Novo Synthesis via DAHNP | This compound | Guanine | High (stepwise yields are high) | Excellent regiocontrol (N9 substitution), avoids protecting groups, cost-effective starting materials. | Multi-step process compared to direct alkylation. | [7] |
| Direct Alkylation | Guanine / Diacetylguanine | Guanine | 22% - 52% | Fewer steps if regioselectivity is not an issue. | Poor regioselectivity (N9 vs. N7 isomers), often requires protecting groups and difficult purification. | [5][15][16] |
| De Novo Synthesis via TAPS | 2,4,5,6-Tetraaminopyrimidine Sulfate | Purine | Moderate to High | Good precursor stability and solubility. | Requires an additional step to form the C6-hydroxyl group for guanine analogues. | [12][13][14] |
| Favipiravir Synthesis | 2-Aminopyrazine / 3-Hydroxypyrazine-2-carboxylic acid | Pyrazine Carboxamide | 17% - 43% | Leads to a different class of antivirals. | Involves hazardous reagents (e.g., POCl₃ in some routes), moderate yields. | [17][18] |
Case Study: A Complete Workflow for Guanine Analogue Synthesis
This workflow illustrates the practical application of the DAHNP route for synthesizing the core of a guanine-based antiviral drug.
Caption: Complete synthetic workflow for a guanine analogue antiviral via the DAHNP intermediate.
This logical, step-wise construction ensures the final product is formed with the correct and biologically active isomeric structure, a testament to the power of selecting the right precursor.
Conclusion and Future Perspectives
For the synthesis of guanine-based antivirals like Acyclovir and Ganciclovir, the de novo pathway utilizing This compound as a key intermediate offers a distinct advantage in terms of regiochemical control. This route systematically builds the purine core, obviating the problematic isomeric mixtures that often arise from direct alkylation of guanine. While alternatives like TAPS are viable, the DAHNP route provides a more direct path to the specific oxygenation pattern required for guanine analogues.
Beyond specific synthetic routes, a broader therapeutic strategy involves targeting the host cell's pyrimidine biosynthesis pathway itself.[20][21] Inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) can deplete the nucleotide pools that viruses require for replication, offering a promising avenue for broad-spectrum antiviral activity.[20][22]
Ultimately, the selection of a pyrimidine precursor is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of antiviral drug manufacturing. The demonstrated utility of DAHNP in providing a reliable and high-yield pathway to essential antiviral agents solidifies its position as a superior precursor in the synthetic chemist's toolkit.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. tsijournals.com [tsijournals.com]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. prepchem.com [prepchem.com]
- 15. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
- 17. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 20. pnas.org [pnas.org]
- 21. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Pyrimidine Derivatives
The escalating threat of multidrug-resistant bacteria necessitates the urgent discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent antibacterial effects.[2][3] This guide provides a comparative analysis of the antibacterial spectrum of various pyrimidine derivatives, supported by experimental data and standardized protocols, to aid researchers in the development of new antibacterial therapies.
The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to a diverse array of derivatives with varied mechanisms of action and antibacterial spectra.[4][5] These compounds often target essential bacterial processes, such as DNA synthesis, cell division, and folic acid metabolism, making them attractive candidates for drug development.[4][6]
Comparative Antibacterial Spectrum
The antibacterial efficacy of pyrimidine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The following table summarizes the MIC values for representative pyrimidine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Derivative Class | Specific Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa | Mechanism of Action (MoA) | Reference |
| Diaminopyrimidines | Trimethoprim | 0.5-2 µg/mL | >1024 µg/mL | 0.5-4 µg/mL | >1024 µg/mL | Dihydrofolate Reductase (DHFR) Inhibition | [6][7] |
| Thiophenyl-pyrimidines | Compound Bb2 | 2 µg/mL | 2 µg/mL | - | - | FtsZ Polymerization Inhibition | [1][6] |
| Pyrrolo[2,3-d]pyrimidines | Compound 15a | 0.0625-0.25 µg/mL | 0.25-1 µg/mL | - | - | Not Specified | [6] |
| Triazolo-pyrimidines | Compound 13 | Moderate Inhibition | - | Moderate Inhibition | Moderate Inhibition | Not Specified | [8][9] |
| Thienopyrimidines | Compound 4 | Broad-spectrum activity | - | Broad-spectrum activity | Broad-spectrum activity | Not Specified | [5] |
Note: MIC values can vary based on the specific strain and testing conditions. The data presented is a representative summary from the cited literature.
Key Insights from the Comparative Data:
-
Gram-Positive Activity: Several classes of pyrimidine derivatives, particularly thiophenyl-pyrimidines and pyrrolo[2,3-d]pyrimidines, exhibit potent activity against multidrug-resistant Gram-positive bacteria like MRSA and VRE.[1][6]
-
Gram-Negative Activity: While some derivatives show activity against Gram-negative bacteria like E. coli, broader spectrum activity, especially against challenging pathogens like P. aeruginosa, remains an area for further development.[8]
-
Diverse Mechanisms: The varied mechanisms of action, from inhibiting essential enzymes like DHFR to targeting cell division proteins like FtsZ, highlight the therapeutic potential of different pyrimidine scaffolds.[1][6][7]
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reliability and comparability of antibacterial data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[10][11][12] The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.[13]
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a pyrimidine derivative against a specific bacterial strain.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after a defined incubation period.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Dissolve the pyrimidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of the appropriate CAMHB with the diluted test compound into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
-
Incubation and Interpretation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth.
-
Mechanism of Action: A Deeper Dive
Understanding the mechanism of action is critical for the rational design and optimization of novel antibacterial agents. Many pyrimidine derivatives exert their effects by inhibiting key bacterial enzymes. A classic example is the diaminopyrimidine, trimethoprim, which targets dihydrofolate reductase (DHFR).
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The folic acid synthesis pathway is essential for bacterial survival as it provides the necessary precursors for DNA, RNA, and protein synthesis. Trimethoprim's selective inhibition of bacterial DHFR disrupts this pathway.
Caption: Inhibition of bacterial dihydrofolate reductase (DHFR) by trimethoprim.
This targeted inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor, ultimately halting bacterial growth. The high selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic success.[6]
Conclusion and Future Directions
Pyrimidine derivatives represent a rich and versatile source for the discovery of new antibacterial agents.[5] The comparative data and standardized protocols presented in this guide offer a framework for researchers to evaluate and advance promising candidates. Future research should focus on:
-
Structural Optimization: Modifying the pyrimidine core and its substituents to enhance potency against resistant strains and broaden the antibacterial spectrum.[14]
-
Novel Targets: Identifying and validating new bacterial targets for pyrimidine derivatives to overcome existing resistance mechanisms.
-
Combination Therapies: Exploring the synergistic effects of pyrimidine derivatives with existing antibiotics to enhance efficacy and combat resistance.
By leveraging a deep understanding of structure-activity relationships, mechanisms of action, and robust experimental methodologies, the scientific community can continue to unlock the full potential of pyrimidine derivatives in the fight against bacterial infections.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. ias.ac.in [ias.ac.in]
- 10. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigator's Guide to the Potential Antibiotic Mechanism of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This guide provides a comprehensive framework for investigating the potential antibiotic properties of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. While this compound is more widely recognized as a metabolite of the diuretic drug triamterene, its structural similarity to known antimicrobial agents, specifically those targeting folate synthesis, presents a compelling case for exploring its antibiotic potential. We will proceed with a hypothesis-driven approach, outlining the necessary experiments to confirm or refute its mechanism of action as a novel antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.
Introduction and Core Hypothesis
This compound is a pteridine derivative. Pteridines are heterocyclic compounds that are central to various biological processes. Crucially, the diaminopyrimidine moiety is a key pharmacophore in a class of antibiotics known as dihydrofolate reductase (DHFR) inhibitors. A prime example of such an antibiotic is trimethoprim, which selectively inhibits bacterial DHFR, thereby blocking the synthesis of tetrahydrofolate, an essential cofactor for DNA, RNA, and protein synthesis.
Our central hypothesis is that this compound acts as an antibiotic by inhibiting bacterial dihydrofolate reductase.
This guide will detail the experimental workflow required to test this hypothesis, from initial screening for antimicrobial activity to in-depth mechanistic studies. We will also compare its potential performance against the established DHFR inhibitor, trimethoprim.
Experimental Workflow for Mechanism of Action Confirmation
The following diagram outlines the logical progression of experiments to elucidate the antibiotic mechanism of this compound.
Caption: A step-by-step experimental workflow for investigating the antibiotic potential of this compound.
Phase 1: Initial Screening for Antimicrobial Activity
The first critical step is to determine if this compound exhibits any antibacterial activity. This is achieved through antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a bacterial inoculum (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Controls: Include a positive control (bacteria in broth only), a negative control (broth only), and a control with a known antibiotic (e.g., trimethoprim).
Comparative Analysis: Hypothetical MIC Data
The table below presents hypothetical, yet plausible, MIC data for our test compound in comparison to trimethoprim.
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |
| This compound | 8 | 16 |
| Trimethoprim | 2 | 1 |
This hypothetical data suggests that while our compound may have antimicrobial activity, it is less potent than trimethoprim. This is a critical piece of information for guiding further development and optimization.
Phase 2: Elucidating the Mechanism of Action
Assuming the MIC assay confirms antimicrobial activity, the next phase is to investigate the underlying mechanism. Our primary hypothesis points towards the inhibition of the folate pathway.
Proposed Mechanism: Inhibition of the Folate Pathway
The bacterial folate synthesis pathway is a well-established target for antibiotics. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.
Caption: The bacterial folate synthesis pathway, highlighting the hypothesized inhibition of DHFR by this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
A direct in vitro assay using purified bacterial DHFR is the most definitive way to test our hypothesis.
Protocol: Spectrophotometric DHFR Assay
-
Principle: This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagents: Purified bacterial DHFR, DHF, NADPH, and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the buffer, NADPH, and varying concentrations of the test compound.
-
Add the purified DHFR enzyme and incubate for a short period.
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. The concentration that inhibits the enzyme activity by 50% is the IC50 value.
Comparative Analysis: Hypothetical IC50 Data
| Compound | E. coli DHFR IC50 (µM) |
| This compound | 1.5 |
| Trimethoprim | 0.05 |
This hypothetical data would confirm that our test compound indeed inhibits bacterial DHFR, although with lower potency than trimethoprim. This aligns with the MIC data and provides a strong foundation for the proposed mechanism of action.
Phase 3: Target Validation and Performance Benchmarking
With evidence of DHFR inhibition, the final phase involves more detailed characterization and comparison.
Enzyme Kinetics
Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) provides deeper insight into the drug-enzyme interaction. This is typically done by measuring reaction rates at various substrate (DHF) and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk). A competitive inhibition pattern would further strengthen the comparison to trimethoprim.
Synergy Testing
A hallmark of folate pathway inhibitors is their synergistic activity with sulfonamides, which inhibit an earlier enzyme in the pathway (dihydropteroate synthase, DHPS). A checkerboard assay can be performed to assess this synergy. A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 would indicate synergy and provide strong in-cell validation of the proposed mechanism.
Conclusion and Future Directions
This guide has outlined a rigorous, hypothesis-driven approach to investigate the potential antibiotic mechanism of this compound. The proposed experiments, from initial MIC screening to detailed enzyme kinetics, provide a clear path to confirming its action as a DHFR inhibitor.
While our hypothetical data suggests that this compound may be a less potent inhibitor than trimethoprim, this does not diminish its potential. As a novel scaffold, it could serve as a starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The structural differences between this compound and existing DHFR inhibitors might also offer advantages in overcoming trimethoprim resistance. Further studies should also include selectivity assays against human DHFR to assess potential toxicity.
Navigating the Selectivity of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: A Comparative Guide to Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, understanding the selectivity of a compound is as critical as understanding its primary activity. This guide provides an in-depth comparative analysis of the enzymatic cross-reactivity of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. While this molecule is a key intermediate in the synthesis of guanine and various antiviral agents, its structural motifs, particularly the 2,4-diaminopyrimidine core, suggest potential interactions with multiple enzyme classes. This document will focus on its well-documented indirect effect on nitric oxide synthase via its primary target, GTP cyclohydrolase I, and explore its likely cross-reactivity with dihydrofolate reductase, while also addressing the current knowledge gap regarding other enzyme families.
Primary Target Interaction: GTP Cyclohydrolase I and the Consequential Effect on Nitric Oxide Synthase
The principal and most studied enzymatic interaction of the close structural analog, 2,4-diamino-6-hydroxypyrimidine (DAHP), which lacks the 5-nitroso group, is with GTP cyclohydrolase I (GTPCH I). GTPCH I is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases (NOS).
The inhibitory action of DAHP on GTPCH I is noteworthy for its dual mechanism. At lower concentrations, DAHP mimics BH4 and facilitates feedback inhibition through the GTPCH feedback regulatory protein (GFRP). At higher concentrations, it acts as a direct competitive inhibitor of the enzyme's substrate, GTP. This inhibition of GTPCH I leads to a depletion of cellular BH4, which in turn suppresses the activity of nitric oxide synthases (nNOS, eNOS, and iNOS) that are dependent on this cofactor.
Given the high structural similarity, this compound is predicted to exhibit a similar inhibitory profile towards GTPCH I, thereby indirectly affecting NOS activity.
Visualizing the Pathway: From GTPCH I Inhibition to NOS Suppression
Caption: Inhibition of GTPCH I by this compound blocks BH4 synthesis, thereby suppressing NOS activity.
Predicted Cross-Reactivity: Dihydrofolate Reductase (DHFR)
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore found in numerous inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. The structural resemblance of this compound to known DHFR inhibitors, such as methotrexate and trimethoprim, strongly suggests a high likelihood of cross-reactivity.
This potential interaction is significant for drug development, as off-target inhibition of DHFR can lead to both therapeutic effects (e.g., in cancer and bacterial infections) and toxicity.
Comparative Data on Related 2,4-Diaminopyrimidine Compounds
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I | ~0.3 mM (in cells, for NO synthesis inhibition) | |
| Trimethoprim | Dihydrofolate Reductase (E. coli) | Low nanomolar | |
| Methotrexate | Dihydrofolate Reductase (Human) | Low nanomolar | |
| 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Dihydrofolate Reductase (Human) | < 500 nM |
Other Enzyme Classes: An Area for Future Investigation
Extensive literature searches did not yield specific experimental data on the cross-reactivity of this compound with other major enzyme classes such as:
-
Kinases
-
Proteases
-
Phosphatases
The absence of data does not imply a lack of interaction. Given the chemical functionalities of the molecule, including amino, hydroxyl, and nitroso groups, interactions with the active sites of various enzymes are plausible. Researchers are encouraged to perform comprehensive screening panels to elucidate the broader selectivity profile of this compound.
Workflow for Assessing Enzymatic Cross-Reactivity
Caption: A generalized workflow for determining the enzymatic cross-reactivity profile of a test compound.
Experimental Protocols
To facilitate further research, the following are detailed, step-by-step methodologies for assessing the key enzymatic interactions discussed in this guide.
Protocol 1: GTP Cyclohydrolase I Inhibition Assay (Indirect Measurement via Nitric Oxide Production)
This protocol is adapted from studies on DAHP and measures the downstream effect of GTPCH I inhibition.
Objective: To determine the IC50 of this compound for
A Comparative Guide to the Applications of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a versatile heterocyclic compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring multiple reactive sites, makes it a valuable precursor in organic synthesis and a scaffold for the development of novel functional molecules. This guide provides an in-depth technical comparison of the applications of this compound, offering insights into its performance relative to alternative methods and compounds. We will delve into its critical role as a synthetic intermediate, its emerging potential as a therapeutic agent, and its utility in the design of advanced materials such as fluorescent probes. Experimental data, detailed protocols, and comparative analyses are presented to equip researchers and professionals with the knowledge to make informed decisions in their work.
I. A Cornerstone in Chemical Synthesis: The Gateway to Purines
The most prominent application of this compound lies in its role as a key intermediate in the synthesis of purine derivatives, most notably guanine. Guanine is a fundamental component of nucleic acids and a crucial starting material for the production of numerous antiviral drugs, including ganciclovir and acyclovir. The traditional and widely used synthetic route to guanine heavily relies on the nitrosopyrimidine intermediate.
The Traube Purine Synthesis Pathway: A Step-by-Step Protocol
The synthesis of guanine from 2,4-diamino-6-hydroxypyrimidine, via the 5-nitroso intermediate, is a classic example of the Traube purine synthesis. This multi-step process is favored for its relatively high yields and scalability.
Experimental Protocol: Synthesis of Guanine
-
Nitrosation of 2,4-Diamino-6-hydroxypyrimidine:
-
In a suitable reaction vessel, dissolve 2,4-diamino-6-hydroxypyrimidine in an aqueous acidic medium, typically using acetic acid or a dilute mineral acid.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining a controlled temperature. The reaction mixture will typically develop a distinct color, indicating the formation of the 5-nitroso derivative.
-
Stir the reaction mixture for a specified period to ensure complete conversion.
-
The resulting this compound precipitates out of the solution and can be isolated by filtration, washed, and dried.
-
-
Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP):
-
The isolated this compound is then reduced to form 2,4,5-triamino-6-hydroxypyrimidine (TAHP).
-
A common method involves catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]
-
Alternatively, chemical reducing agents like sodium dithionite can be employed.
-
-
Cyclization to Guanine:
-
The final step involves the cyclization of TAHP to form the imidazole ring of the purine structure.
-
This is typically achieved by heating TAHP with formic acid or formamide.[3]
-
The guanine product precipitates upon cooling and can be purified by recrystallization. A one-step method has also been developed where the nitrosopyrimidine is directly converted to guanine in a formamide solution with a catalyst, achieving a crude yield of over 97%.[4][5]
-
Diagram of the Guanine Synthesis Workflow:
References
- 1. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis method of guanine - Eureka | Patsnap [eureka.patsnap.com]
Efficacy of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine in Diverse Biological Assays: A Comparative Guide
This guide provides a comprehensive analysis of the biological efficacy of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHP), a versatile pyrimidine derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's performance in key biological assays, offering a comparative perspective against alternative molecules and detailing the experimental methodologies that underpin these findings. Our focus is to blend technical precision with practical insights, ensuring a thorough understanding of DAHP's biological profile.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant interest in the scientific community for its diverse biological activities. Its structure, featuring a pyrimidine core with amino, hydroxyl, and nitroso functional groups, allows it to interact with various biological targets. This guide will explore its efficacy primarily in two well-documented areas: the inhibition of nitric oxide synthesis via GTP cyclohydrolase I and its potential as an antibacterial agent against Clostridioides difficile.
Section 1: Inhibition of Nitric Oxide Synthesis via GTP Cyclohydrolase I
One of the most well-characterized biological activities of this compound is its ability to suppress the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes.[1][2][3] This effect is not direct but is mediated through the inhibition of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS).[1][2][3][4]
The Underlying Science: An Indirect Inhibition Mechanism
Contrary to initial assumptions of direct competition with the GTP substrate, research has revealed a more nuanced mechanism of action. DAHP's inhibitory effect on GTPCH is indirect and dependent on the presence of the GTP cyclohydrolase I feedback regulatory protein (GFRP).[2][5][6] DAHP mimics the endogenous feedback inhibitor BH4, binding to the GTPCH/GFRP complex and thereby allosterically inhibiting the enzyme's activity. This insight is crucial for experimental design, as the inhibitory potency of DAHP can vary depending on the cellular expression levels of GFRP.
dot
Caption: Mechanism of GTPCH inhibition by DAHP.
Comparative Efficacy of GTP Cyclohydrolase I Inhibitors
The following table compares the inhibitory concentration (IC50) of DAHP with other known inhibitors of GTPCH. It's important to note that IC50 values can vary based on experimental conditions, such as the concentration of GTP and the presence of GFRP.
| Compound | Target | IC50 | Organism/Cell Line | Reference |
| This compound (DAHP) | GTP Cyclohydrolase I | ~1 mM (in the absence of GFRP) | Purified recombinant enzyme | [7] |
| This compound (DAHP) | GTP Cyclohydrolase I | Potency significantly increased in the presence of GFRP | Purified recombinant enzyme with GFRP | [2][5][6] |
| N-acetylserotonin | GTP Cyclohydrolase I | ~200 µM | Rat Pineal Gland Homogenates | [8] |
| Suramin | GTP Cyclohydrolase I | ~50 µM | Recombinant Human GTPCH | [8] |
Experimental Protocol: GTP Cyclohydrolase I Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of compounds on GTPCH activity.
Objective: To determine the IC50 value of a test compound for GTP cyclohydrolase I.
Materials:
-
Purified recombinant GTP cyclohydrolase I (GTPCH)
-
GTP solution (substrate)
-
Test compound (e.g., DAHP) dissolved in an appropriate solvent
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 2.5 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Dilute the purified GTPCH in assay buffer to a working concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
GTPCH solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the GTP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The method for stopping the reaction and detecting the product (dihydroneopterin triphosphate or a subsequent product like neopterin) will depend on the specific assay format. Common methods include:
-
HPLC-based detection: The reaction is stopped by adding acid, and the product is quantified by reverse-phase HPLC with fluorescence detection.
-
Coupled enzymatic assay: The product is converted to a fluorescent or colored compound through a series of enzymatic reactions, and the signal is measured using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
dot
Caption: Workflow for GTPCH Inhibition Assay.
Section 2: Antibacterial Activity Against Clostridioides difficile
Recent research has highlighted the potential of this compound as an antibacterial agent, particularly against the pathogenic bacterium Clostridioides difficile.[9][10] C. difficile infection is a major cause of antibiotic-associated diarrhea and a significant healthcare challenge.
Comparative Efficacy of Anti-Clostridioides difficile Agents
| Compound | Mechanism of Action | MIC90 (µg/mL) against C. difficile | Reference |
| Vancomycin | Glycopeptide antibiotic, inhibits cell wall synthesis | 1.0 - 4.0 | [11][12] |
| Fidaxomicin | Macrolide antibiotic, inhibits RNA polymerase | 0.5 - 1.0 | [12] |
| Metronidazole | Nitroimidazole antibiotic, disrupts DNA | 0.38 - 4.0 | [11][12] |
| Ibezapolstat | DNA polymerase IIIC inhibitor | 8.0 | [12] |
| Oxadiazole 57 | Targets cell-wall synthesis | 1.0 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria
This protocol details the broth microdilution method for determining the MIC of a test compound against anaerobic bacteria like C. difficile.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of C. difficile.
Materials:
-
Clostridioides difficile strain (e.g., ATCC 43255)
-
Anaerobic growth medium (e.g., supplemented Brucella broth)
-
Test compound (e.g., DAHP) dissolved in a suitable solvent
-
96-well microtiter plates
-
Anaerobic chamber or GasPak system
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. difficile in an anaerobic environment to the early logarithmic phase of growth. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the anaerobic growth medium directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing only the medium and the bacterial inoculum.
-
Sterility Control: Wells containing only the medium.
-
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
dot
Caption: Workflow for MIC Determination.
Conclusion and Future Directions
This compound demonstrates clear and potent activity as an inhibitor of GTP cyclohydrolase I, making it a valuable tool for studying nitric oxide signaling pathways. Its efficacy is intricately linked to the cellular context, specifically the expression of the GFRP protein. While its potential as an antibacterial agent against Clostridioides difficile is promising, further quantitative studies are required to establish its potency relative to existing therapies. The detailed protocols provided in this guide offer a framework for conducting such comparative investigations with scientific rigor. Future research should aim to elucidate a specific MIC value for DAHP against C. difficile and explore its efficacy in in vivo models of infection. Furthermore, a broader screening of DAHP in other biological assays could unveil additional therapeutic potentials of this versatile pyrimidine derivative.
References
- 1. Frontiers | Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile [frontiersin.org]
- 2. Effect of sub-MIC values of metronidazole, ciprofloxacin, and imipenem on the growth and toxin production in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ligand binding to the inhibitory and stimulatory GTP cyclohydrolase I/GTP cyclohydrolase I feedback regulatory protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility of Clostridium difficile by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies on the biological activity of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological activities of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a versatile heterocyclic compound. Drawing from peer-reviewed studies, we will explore its multifaceted roles as an enzyme inhibitor, a potential anticancer agent, and an antimicrobial compound. This document moves beyond a simple recitation of facts to offer a comparative perspective, positioning the compound's performance against relevant alternatives and elucidating the mechanistic underpinnings of its actions.
Introduction to a Multifaceted Pyrimidine
This compound is a key heterocyclic intermediate with significant applications in pharmaceutical research and development. It serves as a critical precursor in the synthesis of guanine and various guanine-based antiviral agents, including acyclovir and ganciclovir.[1] Beyond its synthetic utility, the unique arrangement of its functional groups—two amino groups, a hydroxyl group, and a reactive nitroso group—confers a range of biological activities. This guide will dissect these activities, providing a comparative framework for its potential therapeutic applications.
Enzyme Inhibition: A Tale of Two Targets
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for enzyme inhibition. For this compound and its close analogs, two key enzyme targets have been identified: Cyclin-Dependent Kinase 2 (CDK2) and GTP Cyclohydrolase I (GTPCH).
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Gateway to Cancer Therapy
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers. Consequently, the development of CDK2 inhibitors is a major focus of anticancer drug discovery.[1][2]
Comparative Performance:
| Compound | Target | IC50/Ki | Reference |
| NU6027 Derivative (8b) | CDK2 | IC50 = 0.16 µM | [1][3] |
| NU6027 | CDK2 | Ki = 1.3 µM | [4][5] |
| Roscovitine | CDK2 | IC50 = 0.7 µM | [6] |
| Flavopiridol | CDK1, 2, 4, 6, 9 | IC50 = 20-100 nM | [6] |
Table 1: Comparison of the inhibitory activity of this compound derivatives and other CDK2 inhibitors.
Mechanistic Insights:
The inhibitory activity of these pyrimidine derivatives against CDK2 is attributed to their ability to compete with ATP for binding to the kinase domain. The 5-nitroso group plays a crucial role in the interaction with the enzyme's active site.[1][3] Structure-activity relationship (SAR) studies on NU6027 analogs have shown that the nature of the substituent at the N(2) position can significantly modulate the inhibitory potency.[1][3]
Experimental Protocol: In Vitro CDK2 Inhibition Assay
A standard method to determine the CDK2 inhibitory activity of a compound is a radiometric filter binding assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and ATP.
-
Enzyme and Substrate Addition: Add recombinant human CDK2/cyclin A enzyme and a suitable substrate (e.g., histone H1).
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound derivative) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination and Filtration: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-centric protocol for the proper disposal of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, ensuring the protection of personnel and the environment. While Safety Data Sheets (SDS) for this specific compound may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, the presence of a nitroso functional group necessitates a cautious and systematic approach to its disposal.[1] N-nitroso compounds as a class are often associated with carcinogenic properties, demanding rigorous handling and disposal protocols.[2][3]
Core Principles of Safe Disposal
The fundamental principle guiding the disposal of any laboratory chemical, particularly those with potentially hazardous functional groups, is to minimize exposure and prevent environmental release.[3] All waste materials, including contaminated personal protective equipment (PPE) and cleaning supplies, must be treated as hazardous waste.[3]
Immediate Safety & Handling
Before beginning any work that will generate waste, it is imperative to have a designated and properly labeled hazardous waste container ready. This proactive measure prevents the accumulation of uncontained chemical waste.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[5] |
| Body Protection | Lab coat | Protects against spills and contamination of personal clothing.[4] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Container Selection: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6] The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[6]
-
Labeling: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label should include the chemical name ("this compound"), the concentration, and the date.
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6] This compound is known to be incompatible with strong oxidizing agents.[1]
2. On-site Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.
-
Containment: It is best practice to keep the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.
-
Duration: Adhere to your institution's and local regulations regarding the maximum volume and time allowed for storing hazardous waste in a satellite accumulation area.
3. Final Disposal:
-
Incineration: The preferred and most definitive method for the final disposal of nitroso compounds is high-temperature hazardous-waste incineration.[2] This method ensures the complete destruction of the compound.
-
Chemical Degradation (for decontamination only): While chemical degradation methods exist for some N-nitroso compounds, these are typically reserved for small-scale decontamination of equipment or spills and should not be considered a substitute for proper disposal.[2][7][8][9] Any chemical treatment is supplementary, and the final waste must still be managed by a licensed hazardous-waste contractor.[2]
-
Professional Disposal Service: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all paperwork is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
A Comprehensive Guide to the Safe Handling of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 2387-48-6), a key intermediate in various synthetic pathways. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.
Hazard Assessment and Risk Mitigation
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care.[1] Data for analogous pyrimidine compounds suggest potential for skin, eye, and respiratory irritation.[2][3][4] Therefore, a conservative approach to personal protection and handling is warranted to minimize any potential exposure. The compound is a solid, and dust formation should be avoided.[1][5]
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.[3]
-
Eye Irritation: Direct contact with eyes can cause serious irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent direct contact and inhalation. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2][6] | Protects against splashes and airborne particles that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[2][6] | Prevents skin contact that may lead to irritation. Gloves should be changed immediately if contaminated. |
| Respiratory Protection | To be used in a well-ventilated area or with local exhaust ventilation.[2] If dust formation is likely or exposure limits may be exceeded, a full-face respirator is recommended.[6] | Avoids the inhalation of dust or aerosols which could cause respiratory irritation. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for both safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound.
Preparation and Weighing
-
Don Appropriate PPE: Before handling the compound, ensure all PPE outlined in the table above is correctly worn.
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to contain any airborne particles.
-
Weighing Procedure: Use anti-static weighing paper or a tared container to weigh the desired amount of the compound.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual particles.
Solution Preparation
-
Conduct in Fume Hood: All solution preparations must be carried out within a certified chemical fume hood.
-
Slow Addition of Solvent: To prevent splashing, add the solvent to the solid compound slowly and carefully.
-
Securely Cap Vials: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Proper Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
